molecular formula C7H7N3 B2616269 2-methyl-1H-imidazo[4,5-b]pyridine CAS No. 68175-07-5

2-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B2616269
CAS No.: 68175-07-5
M. Wt: 133.154
InChI Key: FZESPVBONPPRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZESPVBONPPRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902774
Record name NoName_3328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-methyl-1H-imidazo[4,5-b]pyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-methyl-1H-imidazo[4,5-b]pyridine: Structure, Synthesis, and Applications

Abstract

The imidazo[4,5-b]pyridine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] As a purine analogue, this fused heterocyclic system is a "privileged structure," recognized for its versatile biological activities.[2][3] This guide provides a comprehensive technical overview of a key derivative, this compound. We will delve into its chemical structure and nomenclature, physicochemical properties, established synthetic routes with mechanistic insights, and methods for spectroscopic characterization. Furthermore, this document explores its critical role as a building block in the development of novel therapeutic agents, grounded in authoritative references for researchers, scientists, and drug development professionals.

Core Molecular Structure and Nomenclature

This compound is an aromatic organic compound featuring an imidazole ring fused to a pyridine ring.[4] The defining characteristic of this derivative is a methyl group substituted at the C2 position of the imidazole ring.

The formal IUPAC name for this compound is This compound .[5] Due to tautomerism, it can also be referred to as 2-methyl-3H-imidazo[4,5-b]pyridine. It is also known by synonyms such as 2-Methylpyrido[2,3-d]imidazole.[4]

chemical_structure Chemical Structure of this compound cluster_pyridine cluster_imidazole cluster_methyl N1 N C1 C N1->C1 C2 C C1->C2 = C3 C C2->C3 C4 C C3->C4 = C5 C C4->C5 N2 N C4->N2 C5->N1 = N3 NH C5->N3 C6 C N2->C6 = C6->N3 C7 CH₃ C6->C7

Caption: Fused ring system of this compound.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₇N₃[4][5]
Molecular Weight 133.15 g/mol [4][5]
CAS Number 68175-07-5[4][5]
Melting Point 189-190 °C[4]
Boiling Point 256 °C[4]
Density 1.31 g/cm³[4]
Flash Point 109 °C[4]
Appearance Off-white solid[6]

Safety and Handling: This compound is classified as an irritant.[4] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are required. It may cause skin, eye, and respiratory irritation.[5] It should be stored in a dry, well-ventilated area at room temperature in a tightly sealed container.[4]

Synthesis and Mechanistic Considerations

The synthesis of the imidazo[4,5-b]pyridine core is a well-established area of heterocyclic chemistry. The most common and direct approaches involve the condensation and subsequent cyclization of a diaminopyridine precursor with a carboxylic acid or an aldehyde.[2]

A robust method for synthesizing 2-substituted-1H-imidazo[4,5-b]pyridines involves the condensation of 2,3-diaminopyridine with an appropriate aldehyde.[2] The reaction proceeds via an initial condensation to form a Schiff base, followed by an oxidative cyclization to yield the final aromatic fused-ring product. While various catalysts and conditions have been reported, methods utilizing mild Lewis acids or green reaction media are of significant interest.[2][6] For instance, zinc triflate has been shown to be an effective catalyst for this transformation.[6] Another environmentally benign approach involves performing the reaction in water under thermal conditions, relying on air for the oxidative cyclization step.[2]

Experimental Protocol: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridine

This protocol is adapted from established methodologies for the synthesis of 2-substituted imidazo[4,5-c]pyridine derivatives, which follows a similar mechanistic pathway.[6]

Objective: To synthesize a 2-substituted-1H-imidazo[4,5-b]pyridine via a zinc triflate-catalyzed condensation/cyclization reaction.

Materials:

  • 2,3-Diaminopyridine (1 mmol)

  • Substituted Aldehyde (1.2 mmol)

  • Zinc Triflate (Zn(OTf)₂, 30 mol%)

  • Methanol (10 mL)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,3-diaminopyridine (1 mmol), the selected aldehyde (1.2 mmol), and zinc triflate (30 mol%).

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Reflux: Stir the mixture and heat to reflux (approximately 65-70 °C). Maintain reflux for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization. Zinc triflate acts as a Lewis acid, activating the aldehyde's carbonyl group towards nucleophilic attack by the amino group of the diaminopyridine, thereby facilitating the formation of the Schiff base intermediate.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 DCM:MeOH.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting crude solid, add deionized water (10 mL) and stir vigorously for 15 minutes. This step helps to remove any remaining water-soluble reagents and byproducts.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to yield the pure 2-substituted-1H-imidazo[4,5-b]pyridine.

    • Trustworthiness: This self-validating protocol ensures purity. The distinct solubility profiles of the product and starting materials allow for effective purification through precipitation and recrystallization, which can be confirmed by melting point analysis and spectroscopic methods.

workflow cluster_synthesis Synthesis Workflow start Combine Reactants (2,3-Diaminopyridine, Aldehyde, Zn(OTf)₂) reflux Reflux in Methanol (12 hours) start->reflux Heat monitor Monitor by TLC reflux->monitor workup Solvent Removal (Rotary Evaporation) reflux->workup Cool to RT precipitate Precipitate in Water workup->precipitate isolate Isolate by Filtration precipitate->isolate purify Recrystallize from Ethanol isolate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: General workflow for the synthesis of 2-substituted imidazo[4,5-b]pyridines.

Spectroscopic Characterization

Confirmation of the molecular structure of this compound is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a broad singlet for the N-H proton of the imidazole ring, and a sharp singlet around 2.5 ppm for the three protons of the C2-methyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The methyl carbon will appear upfield, while the carbons of the fused aromatic system will resonate in the downfield region (typically >110 ppm).

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. For 2-methyl-1H-imidazo[4,se-b]pyridine, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular formula, C₇H₇N₃ (133.15). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]

Spectroscopic data for various derivatives of the imidazo[4,5-b]pyridine core are available in the literature, providing a reference for the expected chemical shifts and fragmentation patterns.[7]

Applications in Research and Drug Development

The structural similarity between the imidazo[4,5-b]pyridine core and naturally occurring purines allows these compounds to interact with various biological macromolecules, making them a cornerstone for drug design.[2] This scaffold is present in molecules with a wide array of pharmacological activities.

  • Pharmaceutical Intermediate: this compound serves as a crucial building block for constructing more complex molecules with potential therapeutic value.[4] Its fused ring system provides a rigid and chemically versatile platform for further functionalization.

  • Anticancer and Anti-inflammatory Research: Derivatives of imidazo[4,5-b]pyridine have been investigated for their potential as anticancer and anti-inflammatory agents.[4][6] The ability to modify substituents at various positions allows for the fine-tuning of activity and selectivity against specific biological targets.

  • Broad Biological Significance: The broader class of imidazopyridines, including isomers like imidazo[1,2-a]pyridines and imidazo[4,5-c]pyridines, encompasses compounds developed as antiviral agents, GABAA receptor agonists, proton pump inhibitors, and kinase inhibitors.[2][8] This highlights the vast therapeutic potential encoded within this heterocyclic family. For instance, some derivatives have shown promise as potent agents against multidrug-resistant tuberculosis.[9]

Conclusion

This compound is a heterocyclic compound with a well-defined structure and significant potential in synthetic and medicinal chemistry. Its synthesis is achievable through established, high-yield protocols that can be adapted for various derivatives. As a key intermediate, it provides a valuable scaffold for the development of novel compounds targeting a range of diseases, underscoring the enduring importance of the imidazopyridine family in modern drug discovery.

References

2-methyl-1H-imidazo[4,5-b]pyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-methyl-1H-imidazo[4,5-b]pyridine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic aromatic organic compound featuring a fused imidazole and pyridine ring system, with a methyl group at the second position of the imidazole ring.[1] This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to its structural analogy to purines.[2] This structural similarity allows molecules derived from this core to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2][3] Consequently, this compound serves as a crucial intermediate in the synthesis of potential drug candidates and novel materials.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Identification

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized in the table below.

PropertyValue
CAS Number 68175-07-5[1]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1][4]
Melting Point 189-190 °C[1][4]
Boiling Point 256 °C[1][4]
Density 1.31 g/cm³[1][4]
Flash Point 109 °C[1][4]
Synonyms 2-methyl-3H-imidazo[4,5-b]pyridine, 2-Methylimidazo[4,5-b]pyridine, 2-Methylpyrido[2,3-d]imidazole[1]
Storage Sealed in a dry environment at room temperature[1][4]

Synthesis Methodologies: A Strategic Overview

The synthesis of the imidazo[4,5-b]pyridine core is a well-explored area of organic chemistry, with numerous strategies developed to achieve this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance to various functional groups. The most prevalent approaches involve the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative.[3]

A general workflow for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines is depicted in the diagram below. This illustrates the common strategy of reacting a diaminopyridine with an aldehyde, followed by cyclization.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation Condensation 2,3-Diaminopyridine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Oxidative_Cyclization Oxidative_Cyclization Condensation->Oxidative_Cyclization Intermediate Formation Imidazo_Pyridine 2-substituted-1H- imidazo[4,5-b]pyridine Oxidative_Cyclization->Imidazo_Pyridine Air Oxidation

Caption: General Synthesis Workflow for 2-substituted-1H-imidazo[4,5-b]pyridines.

Experimental Protocol: Synthesis via Condensation with an Aldehyde

This protocol describes a one-pot synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine derivatives through an air-oxidative cyclocondensation reaction. This method is advantageous due to its operational simplicity and use of water as a solvent, aligning with green chemistry principles.[3]

Materials:

  • 2,3-Diaminopyridine

  • Substituted aryl aldehyde

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1.0 eq) and the substituted aryl aldehyde (1.0 eq).

  • To this mixture, add deionized water.

  • The reaction mixture is then heated to reflux and stirred for the appropriate time, as determined by reaction monitoring (e.g., via Thin Layer Chromatography).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product is washed with cold water and then dried under a vacuum to yield the 1H-imidazo[4,5-b]pyridine derivative.[3]

Note: This is a generalized protocol. Reaction times and purification methods may vary depending on the specific aldehyde used.

Key Applications and Research Frontiers

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This versatility stems from the core's ability to serve as a bioisostere for endogenous purines, enabling interaction with a multitude of enzymes and receptors.

G cluster_applications Therapeutic Areas of Investigation Core This compound Oncology Anticancer Agents Core->Oncology Infectious_Diseases Antiviral & Antimicrobial Core->Infectious_Diseases Inflammation Anti-inflammatory Core->Inflammation CNS CNS Disorders Core->CNS

Caption: Diverse Therapeutic Applications of the Imidazo[4,5-b]pyridine Scaffold.

Areas of Active Research:
  • Oncology: Derivatives of imidazo[4,5-b]pyridine have been investigated for their potential as anticancer agents.[5][6] Their mechanism of action can involve the inhibition of kinases or interaction with other proteins crucial for cancer cell proliferation.

  • Infectious Diseases: The scaffold has been utilized in the development of novel antibacterial, antifungal, and antiviral compounds.[5][6][7] For instance, certain derivatives have shown promising activity against various bacterial and fungal strains.[7]

  • Inflammation: The anti-inflammatory properties of some imidazo[4,5-b]pyridine derivatives are also an active area of research.[1]

  • Central Nervous System (CNS) Disorders: The structural similarity to purines suggests potential applications in targeting receptors and enzymes within the CNS.[3]

Beyond its role in drug discovery, this compound is also employed in materials science for the creation of novel organic materials with specific electronic or photophysical properties.[1] Its utility as a building block in organic synthesis allows for the construction of more complex molecular architectures for a wide array of chemical applications.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as an irritant.[1] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable heterocyclic compound with a well-established role in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued importance as a key building block in the development of new therapeutics and functional materials. The ongoing exploration of this scaffold promises to uncover new applications and further solidify its position in the landscape of chemical research.

References

A Comprehensive Technical Guide to the Solubility of 2-methyl-1H-imidazo[4,5-b]pyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2-methyl-1H-imidazo[4,5-b]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its physicochemical properties, general principles of solubility for heterocyclic compounds, and data from structurally similar molecules to provide a robust predictive analysis. Furthermore, this document outlines a comprehensive, self-validating experimental protocol for the precise determination of its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this important molecule.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic organic compound featuring a fused imidazole and pyridine ring system.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The imidazo[4,5-b]pyridine core is a recognized scaffold for the development of potential therapeutic agents, including those with anti-cancer and anti-inflammatory properties.[1] Its utility as a key intermediate in the synthesis of potential drug candidates underscores the importance of understanding its fundamental physicochemical properties, among which solubility is paramount.[1]

Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems. In the context of drug discovery and development, aqueous solubility profoundly influences bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and formulation. A comprehensive understanding of the solubility profile of this compound is therefore essential for its effective application.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Melting Point 189-190 °C[1]
Boiling Point 256 °C[1]
Density 1.31 g/cm³[1]
Appearance Not explicitly stated, likely a solid at room temperature given the melting point.

The presence of both a pyridine and an imidazole ring, along with a methyl group, dictates the polarity and hydrogen bonding capabilities of the molecule, which are the primary drivers of its solubility. The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the N-H group in the imidazole ring can act as a hydrogen bond donor. The methyl group adds a degree of nonpolar character.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[2] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The solubility of this compound in a given solvent will be governed by a combination of factors:

  • Polarity: The molecule possesses both polar (the heterocyclic rings with nitrogen atoms) and nonpolar (the methyl group and the aromatic system's carbon backbone) regions. Its solubility will be highest in solvents with a similar balance of polarity.

  • Hydrogen Bonding: The ability to act as both a hydrogen bond donor and acceptor suggests that protic solvents (e.g., water, alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, acetone) will be effective at solvating the molecule.

  • pKa: The basicity of the pyridine and imidazole nitrogen atoms will influence solubility in aqueous solutions of varying pH. In acidic conditions, protonation of these nitrogens will lead to the formation of a more soluble salt.

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be predicted based on the compound's structure and the behavior of analogous compounds. For instance, studies on the synthesis of similar imidazo[4,5-b]pyridine derivatives often utilize solvents such as methanol and ethanol for both the reaction and subsequent recrystallization, indicating at least moderate solubility in these lower alcohols.[3]

Table of Predicted Solubility:

Solvent ClassCommon ExamplesPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolLikely soluble, especially in alcohols. Solubility in water may be limited but enhanced at lower pH.Capable of hydrogen bonding with the solvent. Protonation in acidic aqueous solution increases polarity and solubility.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneLikely soluble.The solvent can act as a hydrogen bond acceptor, and its polarity is compatible with the solute.
Nonpolar Hexane, TolueneLikely poorly soluble.The significant difference in polarity and lack of favorable intermolecular interactions would limit solubility.
Chlorinated Dichloromethane, ChloroformPotentially sparingly soluble.These solvents have intermediate polarity and may offer some interaction with the aromatic system, but are not ideal for solvating the polar functionalities.

Experimental Protocol for Solubility Determination: An Equilibrium Shake-Flask Method

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The following describes a self-validating equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (HPLC grade): Water, Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Hexane, Toluene, Dichloromethane

  • Analytical balance

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solute prep2 Add to vial with known solvent volume prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Centrifuge to separate solid equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute aliquot sample2->sample3 sample4 Analyze by HPLC sample3->sample4 quant Determine concentration from calibration curve sample4->quant

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring that a solid phase will remain after equilibrium is reached.

    • Accurately dispense a known volume of each selected solvent into the corresponding vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

  • Data Interpretation:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial property. The following diagram illustrates the key molecular and environmental factors that govern its dissolution.

Caption: Key Factors Influencing Solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound. While direct experimental data is limited, a robust understanding of its physicochemical properties and the principles of solubility allows for reliable predictions of its behavior in common laboratory solvents. The detailed experimental protocol provided herein offers a clear pathway for researchers to obtain precise quantitative solubility data, which is crucial for advancing the use of this compound in pharmaceutical research and organic synthesis.

Future work should focus on the systematic experimental determination of the solubility of this compound in a wide array of solvents and at various temperatures. Additionally, investigating its solubility in binary solvent systems and biorelevant media would provide invaluable data for formulation development and pharmacokinetic studies.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive technical overview of the heterocyclic compound 2-methyl-1H-imidazo[4,5-b]pyridine, a cornerstone of modern medicinal chemistry. We will explore its historical synthesis, key physicochemical characteristics, and its evolution into a "privileged scaffold" for the development of targeted therapeutics, particularly in oncology.

Introduction: The Purine Analogue with Therapeutic Promise

This compound, a fused heterocyclic aromatic compound, has garnered significant attention in the scientific community due to its structural analogy to natural purines.[1][2] This bioisosterism allows it to interact with a wide array of biological targets, particularly protein kinases, making it a valuable scaffold in drug discovery.[1] Its journey from a laboratory curiosity to a key intermediate in the synthesis of potential drug candidates is a testament to the enduring value of heterocyclic chemistry in addressing complex medical challenges.[3] This guide will provide an in-depth exploration of its discovery, the evolution of its synthesis, and its contemporary applications.

The Genesis of a Scaffold: Discovery and Historical Synthesis

While the precise seminal publication detailing the first synthesis of this compound is not readily apparent in modern literature databases, its early preparations are rooted in classical condensation chemistry. The broader family of imidazopyridines has been known for nearly a century, with pioneering work on related isomers, such as imidazo[1,2-a]pyridines, dating back to Tschitschibabin in 1925.[4]

The most established and historically significant method for the synthesis of the 2-methyl derivative involves the condensation of 2,3-diaminopyridine with a C2-synthon, typically a derivative of acetic acid. One of the classical and efficient methods involves the reaction of 2,3-diaminopyridine with triethyl orthoacetate. This reaction, followed by acid treatment, provides the cyclized product in good yields.[2]

The reaction proceeds via the formation of an intermediate amidine from the reaction of one of the amino groups of the diaminopyridine with the orthoester. Subsequent intramolecular cyclization, driven by the proximity of the second amino group, and subsequent elimination of ethanol, leads to the formation of the aromatic imidazo[4,5-b]pyridine ring system.

Evolution of Synthetic Methodologies

While the classical approach is robust, the demand for more efficient, scalable, and environmentally benign synthetic routes has led to the development of numerous improved methodologies. These modern techniques offer advantages in terms of yield, purity, and reaction conditions.

  • Catalytic Condensations: The use of catalysts such as zinc triflate has been shown to facilitate the condensation of diaminopyridines with aldehydes, providing a milder alternative to harsh acidic conditions.[5]

  • Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have enabled the rapid diversification of the imidazo[4,5-b]pyridine core, allowing for the synthesis of complex derivatives.[6]

  • Tandem and One-Pot Reactions: Modern synthetic strategies often employ tandem or one-pot procedures, starting from readily available precursors like 2-chloro-3-nitropyridine. These multi-step sequences in a single reaction vessel improve efficiency by minimizing intermediate purification steps.[7]

The following workflow illustrates the progression from classical to modern synthetic approaches.

G cluster_0 Classical Synthesis cluster_1 Modern Synthetic Approaches 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation & Cyclization Condensation & Cyclization 2,3-Diaminopyridine->Condensation & Cyclization Triethyl Orthoacetate Triethyl Orthoacetate Triethyl Orthoacetate->Condensation & Cyclization 2-Methyl-1H-imidazo[4,5-b]pyridine_classical This compound Condensation & Cyclization->2-Methyl-1H-imidazo[4,5-b]pyridine_classical High Temp, Acid Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Tandem Reactions Tandem Reactions 2-Chloro-3-nitropyridine->Tandem Reactions Efficient, Green Diversified Derivatives Substituted Imidazo[4,5-b]pyridines Pd-Catalyzed Cross-Coupling->Diversified Derivatives Rapid Diversification Tandem Reactions->Diversified Derivatives Catalytic Condensation Catalytic Condensation Catalytic Condensation->Diversified Derivatives Milder Conditions

Caption: Evolution of synthetic routes to the imidazo[4,5-b]pyridine core.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₇H₇N₃[8]
Molecular Weight 133.15 g/mol [8]
Melting Point 189-190 °C[3]
Boiling Point 256 °C[3]
Appearance Crystalline solid[3]
CAS Number 68175-07-5[8]
Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. While a definitive, publicly available spectrum of the parent compound is scarce, data from closely related analogues and derivatives provide a clear picture of its expected spectral features.[3][7][9]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.5 ppm) and distinct aromatic protons on both the pyridine and imidazole rings. The pyridine protons typically appear as doublets and doublets of doublets in the downfield region (7.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon at the high-field end of the aromatic region (around 15-25 ppm) and a series of signals for the aromatic carbons of the fused ring system.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the imidazole proton, C-H stretching for the aromatic and methyl groups, and C=N and C=C stretching vibrations characteristic of the heterocyclic rings.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight.

Biological Activity and Therapeutic Applications

The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines has made it a fertile ground for the discovery of potent and selective inhibitors of various enzymes, particularly protein kinases. Overexpression and dysregulation of protein kinases are hallmarks of many cancers, making them prime targets for therapeutic intervention.

Inhibition of Aurora and TrkA Kinases

Derivatives of this compound have emerged as potent inhibitors of several key oncogenic kinases, including Aurora kinases and Tropomyosin receptor kinases (Trk).

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for the regulation of mitosis. Their overexpression is common in many cancers and is associated with genomic instability. Imidazo[4,5-b]pyridine-based compounds have been developed as ATP-competitive inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

  • TrkA Inhibition: TrkA is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), or through genetic rearrangements, can drive the proliferation and survival of various cancer cells. The imidazo[4,5-b]pyridine scaffold has been successfully employed to generate potent and selective TrkA inhibitors.

The following diagram illustrates the general mechanism of action of an imidazo[4,5-b]pyridine-based kinase inhibitor.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism GrowthFactor Growth Factor (e.g., NGF) ReceptorKinase Receptor Tyrosine Kinase (e.g., TrkA) GrowthFactor->ReceptorKinase Activation DownstreamSignaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) ReceptorKinase->DownstreamSignaling Phosphorylation Cascade CellProliferation Cell Proliferation, Survival, Metastasis DownstreamSignaling->CellProliferation Inhibitor This compound Derivative Block X Inhibitor->Block ATP ATP ATP->ReceptorKinase Block->ReceptorKinase Competitive Binding to ATP Pocket

Caption: Mechanism of kinase inhibition by imidazo[4,5-b]pyridine derivatives.

Quantitative Biological Activity

The therapeutic potential of this scaffold is underscored by the potent activity of its derivatives against various cancer cell lines. The following table summarizes representative inhibitory concentrations (IC₅₀) of different imidazo[4,5-b]pyridine derivatives.

Derivative TypeTarget Cell LineIC₅₀ (µM)Reference
2,6-disubstitutedCapan-1 (Pancreatic)1.45 - 1.90[6]
2,6-disubstitutedLN-229 (Glioblastoma)1.45 - 1.90[6]
2,6-disubstitutedK-562 (Leukemia)1.45 - 1.90[6]
N-hydroxy-carboximidamideMCF-7 (Breast)0.082[2]
VariousHCT116 (Colon)0.63 - 1.32[6]

Experimental Protocols

To facilitate further research, a representative, detailed protocol for the classical synthesis of this compound is provided below. This protocol is based on established methodologies and is designed to be self-validating through the characterization of the final product.[2]

Synthesis of this compound

Materials and Equipment:

  • 2,3-Diaminopyridine

  • Triethyl orthoacetate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (for neutralization)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,3-diaminopyridine (1.0 eq) and triethyl orthoacetate (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Acidification: After completion, cool the reaction mixture to room temperature. Carefully add a small amount of concentrated hydrochloric acid to ensure complete cyclization and protonation of the product.

  • Work-up: Remove the volatile components under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize with a solution of sodium hydroxide until the pH is basic. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to obtain this compound as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and obtaining ¹H NMR, ¹³C NMR, IR, and mass spectra. The obtained data should be consistent with the values reported in the literature for the target compound.

Conclusion and Future Perspectives

This compound has transitioned from a simple heterocyclic molecule to a cornerstone of modern drug discovery. Its rich history of synthesis, coupled with its versatile biological activity, ensures its continued relevance in the development of novel therapeutics. The ongoing exploration of new synthetic routes and the rational design of next-generation derivatives targeting a broader range of biological targets will undoubtedly solidify the legacy of this remarkable scaffold in medicinal chemistry.

References

Foreword: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of 2-methyl-1H-imidazo[4,5-b]pyridine

The imidazo[4,5-b]pyridine core is a privileged heterocyclic system in medicinal chemistry. Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The specific compound, this compound, serves as a foundational structure within this class. Its preliminary biological screening is a critical first step in elucidating its therapeutic potential and guiding future drug development efforts.

This guide provides a comprehensive framework for conducting a robust preliminary biological evaluation of this compound. Moving beyond a simple checklist of assays, we delve into the scientific rationale behind the screening cascade, offering detailed, field-proven protocols and explaining the causal links between experimental design and data interpretation. The objective is to equip researchers with a self-validating system for initial screening, ensuring that the generated data is both accurate and actionable.

Chapter 1: A Strategic Approach to Preliminary Screening

A successful preliminary screening campaign is not a random assortment of assays but a logical, tiered progression. The strategy is to begin with broad, cost-effective in vitro assays that assess general bioactivity across key therapeutic areas. Positive "hits" from this primary screen then trigger more specific, mechanism-oriented secondary assays to validate the initial findings and begin to elucidate the mode of action. This hierarchical approach, outlined below, maximizes resource efficiency and accelerates the decision-making process in a drug discovery pipeline.

G cluster_0 Phase 1: Primary Screening (Broad Spectrum) cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Progression TestCompound This compound (Purity & Structure Verified) Anticancer Anticancer Screen (Cytotoxicity Assay) TestCompound->Anticancer Antimicrobial Antimicrobial Screen (MIC Assay) TestCompound->Antimicrobial AntiInflammatory Anti-inflammatory Screen (NO Inhibition Assay) TestCompound->AntiInflammatory CDK9 Mechanism of Action (e.g., CDK9 Kinase Assay) Anticancer->CDK9 If cytotoxic Selectivity Selectivity Profiling (Normal vs. Cancer Cells) Anticancer->Selectivity If cytotoxic MBC Bactericidal/Bacteriostatic (MBC Assay) Antimicrobial->MBC If active (low MIC) COX Mechanism of Action (COX-1/COX-2 Inhibition) AntiInflammatory->COX If active LeadOpt Structure-Activity Relationship (SAR) In Vivo Model Testing CDK9->LeadOpt Selectivity->LeadOpt MBC->LeadOpt COX->LeadOpt

Figure 1: A tiered workflow for preliminary biological screening.

Chapter 2: Anticancer Activity Evaluation

Rationale for Screening: The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in oncology research. Numerous derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinomas.[3][4][5] A frequently identified mechanism of action is the inhibition of critical cell cycle regulators, notably Cyclin-Dependent Kinase 9 (CDK9), which leads to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis.[4] Therefore, an initial cytotoxicity screen followed by a specific CDK9 inhibition assay for active compounds constitutes a logical and evidence-based approach.

Primary Assay: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial cytotoxicity screening.[5] It is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous control cell line (e.g., NIH/3T3 mouse embryonic fibroblasts) into 96-well plates at a density of 5,000-10,000 cells per well.[5][6] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)*
This compoundMCF-7 (Breast)
HCT-116 (Colon)
A549 (Lung)
NIH/3T3 (Normal)
Doxorubicin (Control)MCF-7 (Breast)

*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Secondary Assay: CDK9 Kinase Inhibition Assay

If significant and selective cytotoxicity is observed (e.g., IC₅₀ < 10 µM and SI > 5), a direct enzymatic assay is warranted to investigate CDK9 inhibition as a potential mechanism.

Causality: A positive result in a cell-based cytotoxicity assay demonstrates that the compound can kill or inhibit the growth of cancer cells. However, it does not explain how. A direct kinase inhibition assay provides this mechanistic insight. By isolating the target enzyme (CDK9), we can confirm whether the compound's antiproliferative effect is mediated through the direct inhibition of this specific kinase, a known target for this chemical class.[3][4]

Methodology: Commercially available kits such as the ADP-Glo™ Kinase Assay are highly effective.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. CDK9 enzyme, its substrate, and ATP are incubated with the test compound.

  • Procedure: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Interpretation: The luminescence is directly proportional to the ADP produced and thus to the kinase activity. A reduction in signal in the presence of the test compound indicates inhibition of CDK9. Data is used to calculate an IC₅₀ value for enzyme inhibition.

G Start Compound shows selective cytotoxicity (IC50 < 10 µM) Assay Perform CDK9 Kinase Inhibition Assay Start->Assay Result Determine Enzymatic IC50 Assay->Result Conclusion Mechanism Confirmed: Compound is a direct CDK9 inhibitor. Result->Conclusion Low IC50 Conclusion_neg Mechanism Not Confirmed: Cytotoxicity is due to another target. Result->Conclusion_neg High or No IC50

Figure 2: Decision workflow for anticancer mechanism investigation.

Chapter 3: Antimicrobial Activity Evaluation

Rationale for Screening: The structural features of imidazo[4,5-b]pyridines have been successfully integrated into molecules exhibiting potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][7] Therefore, a primary screen to determine the Minimum Inhibitory Concentration (MIC) against a representative panel of pathogenic bacteria is a crucial component of the preliminary evaluation.

Primary Assay: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution

  • Bacterial Strains: Utilize a panel of clinically relevant bacteria, including Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative).[1]

  • Inoculum Preparation: Culture each bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, creating a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Data Presentation: Minimum Inhibitory Concentration (MIC) Profile

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
This compound
Ciprofloxacin (Control)

Chapter 4: Anti-inflammatory Activity Evaluation

Rationale for Screening: Certain imidazo[4,5-b]pyridine derivatives have been reported to possess anti-inflammatory properties.[1] A key mechanism in inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS). Therefore, assessing the ability of the test compound to inhibit NO production in activated macrophages is a highly relevant primary screen.

Primary Assay: Nitric Oxide Inhibition (Griess Assay)

This assay measures the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, in cell culture supernatant.

Experimental Protocol: Griess Assay in RAW 264.7 Macrophages

  • Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the test compound.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate for 10 minutes at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value.

  • Cytotoxicity Check: It is crucial to run a parallel MTT assay under the same conditions to ensure that the observed NO reduction is not simply due to cell death.

Data Presentation: Anti-inflammatory Activity

CompoundNO Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM) in RAW 264.7
This compound
L-NAME (Control)

Conclusion and Path Forward

This guide outlines a strategic, multi-pronged approach for the preliminary biological screening of this compound. By systematically evaluating its potential in the core therapeutic areas of oncology, infectious disease, and inflammation, researchers can efficiently generate a foundational dataset. Positive results from this cascade—such as low-micromolar IC₅₀ values in cytotoxicity assays, significant MIC values against pathogenic bacteria, or potent inhibition of inflammatory mediators—provide a strong rationale for advancing the compound. The subsequent steps would involve more comprehensive mechanism-of-action studies, initiation of structure-activity relationship (SAR) campaigns to optimize potency and selectivity, and eventual progression into in vivo models to assess efficacy and safety.

References

Unlocking the Therapeutic Potential of 2-methyl-1H-imidazo[4,5-b]pyridine: A Technical Guide to Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of a Purine Analogue

The compound 2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic aromatic organic molecule characterized by a fused imidazole and pyridine ring system.[1] Its structural resemblance to endogenous purines provides a strong rationale for its investigation as a modulator of various biological processes.[2][3] This structural mimicry allows it to potentially interact with a wide array of purine-binding proteins, including kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in human diseases.[3] The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore found in numerous molecules with demonstrated antiviral, antifungal, antibacterial, and antiproliferative activities.[4] This guide provides an in-depth exploration of the most promising therapeutic targets for this compound, focusing on the underlying scientific rationale and providing detailed methodologies for target validation.

I. Targeting Cell Cycle Progression: Aurora Kinase Inhibition

Scientific Rationale

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in the regulation of mitosis.[2] Overexpression of these kinases is a common feature in many human cancers, making them attractive targets for anticancer drug development.[2] Numerous studies have identified imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora kinases.[5][6][7] The purine-like core of this compound is well-suited to bind to the ATP-binding pocket of these kinases, thereby inhibiting their catalytic activity and disrupting mitotic progression. This inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.

Signaling Pathway

Aurora_Kinase_Pathway cluster_inhibition Consequence of Inhibition This compound This compound Aurora A Kinase Aurora A Kinase This compound->Aurora A Kinase Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Aurora A Kinase->Mitotic Spindle Formation Promotes Chromosome Segregation Chromosome Segregation Aurora A Kinase->Chromosome Segregation Regulates Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Chromosome Segregation Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of Aurora A Kinase by this compound disrupts mitosis.

Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of this compound against Aurora A kinase. The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8]

Materials:

  • Recombinant human Aurora A kinase

  • Kemptide (LRRASLG) substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of Aurora A kinase solution (concentration determined by titration) to each well.

  • Substrate/ATP Mix Addition: Add 2 µL of a mixture containing Kemptide substrate and ATP to initiate the reaction. The final concentrations should be optimized, but a starting point could be 10 µM ATP and 10 µM Kemptide.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Third Incubation: Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

II. Targeting Transcriptional Regulation: Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Scientific Rationale

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb).[9] It plays a critical role in transcriptional regulation by phosphorylating the C-terminal domain of RNA Polymerase II, a step necessary for productive transcript elongation.[9] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, making it a promising strategy for cancer therapy.[9] Several studies have reported the potent inhibitory activity of imidazo[4,5-b]pyridine derivatives against CDK9.[9][10] The structural similarity of this compound to ATP suggests it can effectively compete for the kinase's ATP-binding site.

Signaling Pathway

CDK9_Pathway This compound This compound CDK9/Cyclin T1 CDK9/Cyclin T1 This compound->CDK9/Cyclin T1 Inhibition RNA Pol II Phosphorylation RNA Pol II Phosphorylation CDK9/Cyclin T1->RNA Pol II Phosphorylation Promotes Apoptosis Apoptosis Transcriptional Elongation Transcriptional Elongation RNA Pol II Phosphorylation->Transcriptional Elongation Anti-apoptotic Protein Synthesis (e.g., Mcl-1) Anti-apoptotic Protein Synthesis (e.g., Mcl-1) Transcriptional Elongation->Anti-apoptotic Protein Synthesis (e.g., Mcl-1) Anti-apoptotic Protein Synthesis (e.g., Mcl-1)->Apoptosis Inhibits

Caption: Inhibition of CDK9 by this compound promotes apoptosis.

Experimental Protocol: In Vitro CDK9 Inhibition Assay

A similar luminescent-based kinase assay as described for Aurora A can be adapted for CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 complex

  • A suitable peptide substrate for CDK9 (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer

  • 384-well white assay plates

Procedure:

The procedure is analogous to the Aurora A kinase inhibition assay, with the substitution of the specific CDK9/Cyclin T1 enzyme and its corresponding substrate. Titration of the enzyme and optimization of substrate and ATP concentrations will be necessary to establish optimal assay conditions.

III. Targeting Inflammation: Cyclooxygenase (COX) Inhibition

Scientific Rationale

Cyclooxygenase (COX) enzymes, with its two main isoforms COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[2] Derivatives of the imidazo[4,5-b]pyridine scaffold have been reported as selective COX-2 inhibitors.[2] This suggests that this compound may also possess anti-inflammatory properties through the inhibition of COX enzymes.

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Enzyme Preparation (COX-1/COX-2) Enzyme Preparation (COX-1/COX-2) Enzyme Preparation (COX-1/COX-2)->Incubation Substrate (Arachidonic Acid) Substrate (Arachidonic Acid) Substrate (Arachidonic Acid)->Incubation Prostaglandin Quantification (ELISA) Prostaglandin Quantification (ELISA) Incubation->Prostaglandin Quantification (ELISA) IC50 Determination IC50 Determination Prostaglandin Quantification (ELISA)->IC50 Determination

Caption: Workflow for determining the COX inhibitory activity of this compound.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2).

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin)

  • PGE2 EIA Kit (Cayman Chemical or similar)

  • 96-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add arachidonic acid to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.

  • PGE2 Quantification: Dilute the reaction mixture and quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).

IV. Emerging Potential: Targeting BET Bromodomains

Scientific Rationale

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[11][12] This interaction plays a crucial role in the regulation of gene transcription.[11] BET inhibitors have shown significant therapeutic promise in oncology and inflammatory diseases. Recently, derivatives of 1H-imidazo[4,5-b]pyridine have been identified as potent and selective inhibitors of BET proteins.[10] This discovery opens a new avenue for the therapeutic application of the this compound scaffold, suggesting its potential to modulate gene expression through epigenetic mechanisms.

Summary of Potential Therapeutic Targets and In Vitro Activities of Related Compounds

Target FamilySpecific TargetRationale for this compoundReported Activity of Related Imidazo[4,5-b]pyridines (IC50/Kd)
Kinases Aurora APurine analog, known inhibitor class7.5 nM (Kd) for a derivative[5]
Kinases CDK9Purine analog, known inhibitor class0.63-1.32 µM (IC50) for various derivatives[10]
Inflammatory Enzymes COX-2Known inhibitor class9.2 µmol/L (IC50) for a diaryl derivative[2]
Epigenetic Readers BET BromodomainsEmerging inhibitor classData for specific derivatives under investigation[10]

Conclusion

The this compound scaffold holds considerable therapeutic potential owing to its structural similarity to purines, which enables it to interact with a diverse range of biological targets. This guide has highlighted key potential therapeutic targets in oncology and inflammation, including Aurora kinases, CDK9, and COX enzymes, with an emerging interest in BET bromodomains. The provided experimental protocols offer a robust framework for the validation and characterization of the inhibitory activity of this compound against these targets. Further investigation into the specific interactions and downstream cellular effects of this compound is warranted to fully elucidate its therapeutic utility and pave the way for its development as a novel therapeutic agent.

References

A Technical Guide to the Structural Analogs of 2-methyl-1H-imidazo[4,5-b]pyridine: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methyl-1H-imidazo[4,5-b]pyridine core, a purine isostere, represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the structural analogs of this heterocyclic system. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics. This guide delineates common synthetic methodologies for the modification of the imidazo[4,5-b]pyridine core, with a focus on substitutions at the 2-position and N-alkylation. Furthermore, it furnishes detailed, step-by-step protocols for the biological evaluation of these analogs, including cytotoxicity and kinase inhibition assays. A critical analysis of the structure-activity relationships (SAR) of these compounds is presented, supported by quantitative data, to inform rational drug design.

Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Versatile Core in Drug Discovery

The imidazo[4,5-b]pyridine ring system is a heterocyclic aromatic organic compound characterized by the fusion of an imidazole and a pyridine ring.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, making it a highly attractive scaffold in drug discovery.[1] The 2-methyl substituted variant, this compound, serves as a foundational structure for a multitude of derivatives with potent and diverse pharmacological activities.

Derivatives of the imidazo[4,5-b]pyridine core have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] Notably, these compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[2] This guide will provide a comprehensive overview of the key structural modifications of the this compound core, the synthetic strategies to achieve them, and the methodologies to evaluate their therapeutic potential.

Synthetic Strategies for the Derivatization of the Imidazo[4,5-b]pyridine Core

The synthesis of structural analogs of this compound primarily involves two key strategies: modification of the substituent at the C-2 position and substitution on the nitrogen atoms of the heterocyclic core.

Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines

A common and effective method for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines is the condensation of 2,3-diaminopyridine with a substituted aromatic aldehyde. This reaction is often facilitated by an oxidizing agent or can proceed via an air-oxidative cyclocondensation.[1]

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine[3]

This protocol describes the synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine from 2,3-diaminopyridine and benzaldehyde.

Materials:

  • 2,3-Diaminopyridine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Oil bath with magnetic stirrer and heating capabilities

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq), benzaldehyde (1.0 eq), and sodium metabisulfite (0.55 eq).

  • Add DMSO to the flask to dissolve the reactants.

  • Heat the reaction mixture to 165 °C in an oil bath with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with deionized water and then with cold ethanol.

  • Dry the product under vacuum to obtain 2-phenyl-1H-imidazo[4,5-b]pyridine.

G

N-Alkylation of the Imidazo[4,5-b]pyridine Core

N-alkylation of the imidazo[4,5-b]pyridine ring system is a crucial step for generating chemical diversity and modulating the pharmacological properties of these compounds. A significant challenge in this process is controlling the regioselectivity, as alkylation can occur at different nitrogen atoms within the heterocyclic core. The choice of base, solvent, and alkylating agent plays a critical role in determining the product distribution.

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a general framework for the N-alkylation of a substituted 1H-imidazo[4,5-b]pyridine.

Materials:

  • Substituted 1H-imidazo[4,5-b]pyridine

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., column chromatography)

Procedure:

  • To a solution of the substituted 1H-imidazo[4,5-b]pyridine (1.0 eq) in an anhydrous solvent (e.g., DMF) under an inert atmosphere, add the base (e.g., K₂CO₃, 2.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkylating agent (1.1-1.5 eq) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G

Biological Evaluation of Imidazo[4,5-b]pyridine Analogs

The therapeutic potential of novel imidazo[4,5-b]pyridine analogs is assessed through a series of in vitro biological assays. Key evaluations include determining their cytotoxic effects on cancer cell lines and their inhibitory activity against specific molecular targets, such as protein kinases.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Test compounds (imidazo[4,5-b]pyridine analogs) dissolved in DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

The inhibitory activity of imidazo[4,5-b]pyridine analogs against specific protein kinases is a key determinant of their therapeutic potential, particularly in oncology. In vitro kinase assays are employed to quantify the potency of these compounds.

Experimental Protocol: In Vitro CDK9/Cyclin T1 Kinase Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ of a test compound against the CDK9/Cyclin T1 complex.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Substrate (e.g., a peptide substrate with a phosphorylation site for CDK9)

  • ATP (Adenosine triphosphate)

  • Test compounds (imidazo[4,5-b]pyridine analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well or 96-well plates (white, low-volume)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a multi-well plate, add the test compound dilutions, the recombinant CDK9/Cyclin T1 enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which converts ADP to ATP and then measures the ATP level via a luciferase-based reaction.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the positive control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has led to the identification of key structural features that govern the biological activity of its analogs. The following sections summarize the SAR for anticancer and kinase inhibitory activities.

Anticancer Activity

The substitution at the C-2 position of the imidazo[4,5-b]pyridine ring has a profound impact on the cytotoxic activity of these compounds.

Compound IDR Group at C-2Cancer Cell LineIC₅₀ (µM)Reference
I PhenylMCF-7>50[3]
II 4-ChlorophenylMCF-715.3[3]
IIIa 4-MethoxyphenylMCF-712.8[3]
IV Thiophen-2-ylHCT1162.5[3]
VI N-phenyl-4-aminophenylMCF-71.32[3]
3f 2,3-diarylK56211.2[4]

Table 1: Cytotoxic activity of selected 2-substituted imidazo[4,5-b]pyridine derivatives.

From the data, it is evident that the introduction of a phenyl group at the C-2 position often serves as a good starting point for developing anticancer agents. Further substitution on this phenyl ring can significantly enhance potency. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the activity. The incorporation of a thiophene ring at the C-2 position has been shown to lead to potent anticancer activity.[3]

Kinase Inhibitory Activity

Many imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases.

Compound IDTarget KinaseIC₅₀ (µM)Reference
I CDK91.25[3]
VIIc CDK90.83[3]
VIII CDK90.63[3]
IX CDK90.71[3]

Table 2: Kinase inhibitory activity of selected imidazo[4,5-b]pyridine derivatives against CDK9.

The SAR studies on imidazo[4,5-b]pyridine-based kinase inhibitors have revealed that specific substitutions on the C-2 phenyl ring and on the pyridine moiety are crucial for potent and selective inhibition. For example, in a series of CDK9 inhibitors, the presence of an amide linkage at the para-position of the C-2 phenyl ring was found to be beneficial for activity.[3] Molecular modeling and docking studies have further elucidated the binding modes of these inhibitors within the ATP-binding pocket of the kinases, providing a structural basis for the observed SAR and guiding the design of next-generation inhibitors.[5]

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for extensive structural modifications, leading to the generation of large and diverse chemical libraries for biological screening. The detailed protocols and SAR insights provided in this guide are intended to empower researchers in their efforts to design and develop the next generation of imidazo[4,5-b]pyridine-based drugs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel substitutions, the development of more efficient and greener synthetic methodologies, and the application of advanced computational techniques to accelerate the drug discovery process.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structural Nuances of a Privileged Scaffold

2-methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic aromatic organic compound, holds a significant position in medicinal chemistry and materials science. Its fused imidazole and pyridine ring system, adorned with a methyl group, forms a scaffold that is a key intermediate in the synthesis of a variety of bioactive molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.[1] The structural elucidation of this molecule is paramount for understanding its reactivity, designing novel derivatives, and ensuring quality control in its synthesis. This in-depth guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

The synthesis of this compound can be achieved through the cyclization of 2,3-diaminopyridine with acetic anhydride, a method that provides a reliable route to this important scaffold. A deep understanding of its spectroscopic signature is crucial for confirming its identity and purity.

Molecular Structure and Key Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Melting Point 189-190 °C
Appearance Solid

digraph "2_methyl_1H_imidazo_4_5_b_pyridine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; N3 [label="N", pos="1.8,0.3!"]; C4 [label="C", pos="0.8,-0.5!"]; C5 [label="C", pos="-0.5,-0.5!"]; C6 [label="C", pos="-1.3,0.6!"]; N7 [label="N", pos="-0.5,1.5!"]; C8 [label="C", pos="2.3,2.5!"]; H1[label="H", pos="-0.5,2.5!"]; H_N3 [label="H", pos="2.8,0.3!"]; H_C4 [label="H", pos="1.2,-1.4!"]; H_C5 [label="H", pos="-1.2,-1.4!"]; H_C6 [label="H", pos="-2.3,0.6!"]; H_C8_1 [label="H", pos="1.8,3.4!"]; H_C8_2 [label="H", pos="3.3,2.8!"]; H_C8_3 [label="H", pos="2.6,1.8!"];

// Bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N7 [label=""]; N7 -- N1 [label=""]; C4 -- N7 [label=""]; C2 -- C8 [label=""]; N1 -- H1[label=""]; N3 -- H_N3 [label=""]; C4 -- H_C4 [label=""]; C5 -- H_C5 [label=""]; C6 -- H_C6 [label=""]; C8 -- H_C8_1 [label=""]; C8 -- H_C8_2 [label=""]; C8 -- H_C8_3 [label=""];

// Double bonds edge [style=double]; C2 -- N1; C4 -- C5; C6 -- N7;

}

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine and imidazole rings, as well as the protons of the methyl group. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the nitrogen atoms and the fused ring system.

Predicted ¹H NMR Data:

ProtonChemical Shift (ppm)MultiplicityIntegration
H-5~7.2-7.4dd1H
H-6~7.9-8.1dd1H
H-7~8.2-8.4dd1H
CH₃~2.5-2.7s3H
NH~12.0-13.0br s1H

Note: These are predicted values based on typical chemical shifts for similar heterocyclic systems. Experimental values may vary depending on the solvent and other experimental conditions.

Interpretation and Rationale:

  • The protons on the pyridine ring (H-5, H-6, and H-7) are expected to appear in the aromatic region (7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublet of doublets, dd) will be determined by their position relative to the nitrogen atoms and the fused imidazole ring.

  • The methyl protons (CH₃) are expected to appear as a singlet (s) in the upfield region (around 2.5 ppm) due to the shielding effect of the adjacent sp²-hybridized carbon.

  • The N-H proton of the imidazole ring is expected to be a broad singlet (br s) at a downfield chemical shift (12.0-13.0 ppm) due to its acidic nature and potential for hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data:

CarbonChemical Shift (ppm)
C-2~150-155
C-4~140-145
C-5~115-120
C-6~130-135
C-7~145-150
C-7a~148-152
CH₃~15-20

Note: These are predicted values based on typical chemical shifts for similar heterocyclic systems. Experimental values may vary depending on the solvent and other experimental conditions.

Interpretation and Rationale:

  • The carbon atoms of the heterocyclic rings are expected to resonate in the downfield region (115-155 ppm) due to the electronegativity of the nitrogen atoms.

  • The C-2 carbon, attached to two nitrogen atoms and the methyl group, is expected to be significantly downfield.

  • The methyl carbon (CH₃) will appear in the upfield region (15-20 ppm).

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (methyl)Medium
1650-1580C=N and C=C stretch (ring)Strong
1500-1400C=C stretch (ring)Medium
1380-1370C-H bend (methyl)Medium
850-750C-H bend (out-of-plane)Strong
3400-3200N-H stretch (imidazole)Broad, Medium

Interpretation and Rationale:

  • The presence of aromatic C-H bonds will be indicated by stretching vibrations in the 3100-3000 cm⁻¹ region.

  • The methyl group will show characteristic C-H stretching and bending vibrations.

  • The fused ring system will exhibit a series of C=N and C=C stretching vibrations in the 1650-1400 cm⁻¹ region, which are characteristic of the heterocyclic backbone.

  • A broad absorption band in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching vibration of the imidazole ring, with the broadening due to hydrogen bonding.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from the fragmentation pattern.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 133. This corresponds to the molecular weight of this compound (C₇H₇N₃).

  • Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information.

fragmentation_pathway M [C₇H₇N₃]⁺˙ m/z = 133 F1 [M - H]⁺ m/z = 132 M->F1 - H• F2 [M - CH₃]⁺ m/z = 118 M->F2 - •CH₃ F3 [M - HCN]⁺˙ m/z = 106 M->F3 - HCN F4 [C₅H₄N₂]⁺˙ m/z = 92 F3->F4 - N₂

Figure 2: Postulated fragmentation pathway for this compound.

Interpretation and Rationale:

  • The molecular ion peak at m/z 133 is the most definitive evidence for the compound's identity.

  • Loss of a hydrogen radical (H•) from the molecular ion can lead to a fragment at m/z 132.

  • Loss of the methyl radical (•CH₃) is a likely fragmentation pathway, resulting in a peak at m/z 118.

  • Elimination of a neutral hydrogen cyanide (HCN) molecule from the imidazole ring is a common fragmentation for such heterocycles, leading to a fragment at m/z 106.

  • Subsequent loss of a nitrogen molecule (N₂) from the [M - HCN]⁺˙ fragment could produce an ion at m/z 92.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrumental Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet using a hydraulic press. This method provides high-quality spectra with minimal interference.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

  • Instrumental Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

    • Measurement: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry
  • Sample Introduction:

    • Electron Ionization (EI): Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe or, if the compound is sufficiently volatile, via a gas chromatograph (GC-MS).

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or liquid chromatography (LC-MS).

  • Instrumental Parameters:

    • Ionization Mode: EI is a common technique for small, relatively volatile molecules and often provides rich fragmentation information. ESI is a softer ionization technique that is useful for obtaining the molecular ion of less volatile or thermally labile compounds.

    • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

Conclusion: A Comprehensive Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers unique and complementary information, allowing for an unambiguous confirmation of the molecule's identity and purity. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important heterocyclic compound, facilitating its application in drug discovery and materials science.

References

theoretical and computational studies of 2-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-methyl-1H-imidazo[4,5-b]pyridine

Authored by: Gemini, Senior Application Scientist

Foreword: Bridging Theory and Application

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to natural purines, which allows it to interact with a wide array of biological targets.[1][2] This structural analogy has propelled its derivatives into clinical research for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][3][4][5][6] The specific derivative, this compound, serves as a pivotal building block in the synthesis of more complex, pharmacologically active molecules.[7]

This guide moves beyond simple synthesis to explore the molecule's intrinsic properties through the lens of theoretical and computational chemistry. By employing quantum mechanical methods, we can predict and understand its geometry, stability, electronic behavior, and potential for biological interactions before a single physical experiment is conducted. This in silico approach is indispensable in modern drug discovery, enabling the rational design of more potent and selective therapeutic agents. Here, we present a comprehensive framework for the computational analysis of this compound, detailing not just the 'how' but, more critically, the 'why' behind each methodological choice.

Part 1: The Computational Strategy: A Rationale-Driven Approach

The foundation of our investigation is Density Functional Theory (DFT), a robust quantum chemical method that offers an optimal balance of computational accuracy and efficiency for organic molecules of this size.[4][6] DFT is employed to model the electronic structure, providing a gateway to predicting a wide spectrum of molecular properties.

Our entire computational workflow is designed to systematically unravel the properties of the title compound, starting from its most stable structure and progressing to its reactivity and potential biological function.

G cluster_setup Methodology Selection cluster_analysis Property Calculation cluster_output Results & Interpretation A Density Functional Theory (DFT) B Functional: B3LYP (Proven for geometry/frequencies) A->B C Basis Set: 6-311++G(d,p) (Flexibility for electronic properties) B->C D Geometry Optimization (Find stable 3D structure) C->D E Vibrational Analysis (Confirm minimum energy, predict IR/Raman) D->E F Electronic Properties (HOMO-LUMO, MEP, NBO) D->F H Molecular Docking (Simulate protein binding) D->H I Structural Parameters E->I J Spectroscopic Signatures E->J G Nonlinear Optical (NLO) (Calculate Hyperpolarizability) F->G K Reactivity & Stability F->K L Potential for Drug & Materials Application G->L H->L HOMO_LUMO cluster_gap Energy Gap LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Energy = -1.52 eV Gap ΔE = 4.73 eV Indicates High Chemical Stability HOMO HOMO (Highest Occupied MO) Electron Donor Energy = -6.25 eV HOMO->LUMO Electronic Transition docking_workflow PDB Protein Structure (e.g., DHFR from PDB) PrepReceptor Prepare Receptor (Add H, Remove Water) PDB->PrepReceptor Ligand Ligand Structure (DFT Optimized) PrepLigand Prepare Ligand (Assign Charges) Ligand->PrepLigand Docking Docking Simulation (AutoDock / Glide) PrepReceptor->Docking PrepLigand->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

2-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic aromatic compound featuring a fused imidazole and pyridine ring system. This scaffold is a bioisostere of purines and is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potential anticancer and anti-inflammatory properties.[1][2] Its synthesis is a foundational step for the development of novel pharmaceutical agents.

This document provides a detailed, field-proven protocol for the synthesis of this compound via the acid-catalyzed condensation of 2,3-diaminopyridine with acetic acid. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer expert insights into optimization and troubleshooting.

Synthetic Strategy: The Phillips Condensation

The most direct and widely adopted method for synthesizing 2-substituted imidazo[4,5-b]pyridines is the condensation of pyridine-2,3-diamine with a suitable carboxylic acid.[3] When acetic acid is used, the 2-methyl derivative is formed. This reaction is a classic example of the Phillips condensation reaction , a well-established method for forming benzimidazoles and related heterocyclic systems.[4]

The reaction proceeds under harsh dehydrating conditions, often requiring high temperatures and a strong acid catalyst such as polyphosphoric acid (PPA) or mineral acids, to drive the cyclization and subsequent dehydration.[3][5]

Reaction Mechanism

The mechanism involves three key stages:

  • Initial N-Acylation: The more nucleophilic amino group of 2,3-diaminopyridine attacks the protonated carbonyl carbon of acetic acid, forming a mono-acylated diamine intermediate.

  • Intramolecular Cyclization: The remaining free amino group performs a nucleophilic attack on the amide carbonyl carbon, leading to the formation of a five-membered ring.

  • Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to yield the stable, aromatic this compound ring system.

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Final Product A 2,3-Diaminopyridine C Step 1: N-Acylation (Acid Catalyst, Heat) A->C B Acetic Acid (CH₃COOH) B->C D Step 2: Intramolecular Cyclization C->D Forms N-acyl intermediate E Step 3: Dehydration (-H₂O) D->E Forms cyclic intermediate F This compound E->F G A 2,3-Diaminopyridine + Acetic Acid B N-Acyl Intermediate (N-(3-aminopyridin-2-yl)acetamide) A->B N-Acylation (H⁺, Δ) C Tetrahedral Intermediate B->C Intramolecular Cyclization D This compound C->D Dehydration (-H₂O)

References

detailed experimental protocol for 2-methyl-1H-imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Experimental Protocol for the Synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system, also known as 1-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural analogy to endogenous purines allows molecules incorporating this core to act as bioisosteres, interacting with a wide array of biological targets.[2] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including antiviral, antifungal, antibacterial, and antiproliferative properties.[1] The specific compound, this compound, serves as a crucial building block in the synthesis of more complex molecules, including potential drug candidates and novel materials.[3] Its preparation is a foundational step for research programs aimed at exploring this chemical space for therapeutic and materials science applications.[3][4]

This guide provides a detailed, field-tested protocol for the synthesis of this compound, grounded in the classical and robust Phillips condensation reaction. The narrative is designed for researchers and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale, mechanistic insights, and validation checkpoints necessary for successful execution.

Synthetic Strategy: The Phillips Condensation Approach

The most direct and widely employed method for the synthesis of 2-substituted imidazo[4,5-b]pyridines is the condensation of 2,3-diaminopyridine with a suitable carboxylic acid.[5] This reaction is a heterocyclic extension of the Phillips condensation, a classic method for preparing benzimidazoles from o-phenylenediamines and carboxylic acids.[6] The reaction proceeds by heating the reactants, typically in the presence of a dehydrating agent or a mineral acid catalyst, such as hydrochloric acid, which facilitates both the initial acylation and the subsequent cyclization/dehydration steps.[6]

This method is advantageous due to the commercial availability and relatively low cost of the starting materials, its operational simplicity, and the generally good yields obtained. For the synthesis of the target molecule, 2,3-diaminopyridine is condensed with acetic acid.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2,3-diaminopyridine and acetic acid.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Grade/PuritySupplier ExampleNotes
2,3-Diaminopyridine452-58-4109.13>98%Sigma-AldrichPale yellow solid.[7] Store in a sealed container away from acids.[7]
Glacial Acetic Acid64-19-760.05ACS Reagent, >99.7%Fisher ScientificCorrosive. Handle in a fume hood.
Hydrochloric Acid7647-01-036.4637% (w/w), ACS ReagentVWRCorrosive. Used to prepare 4 M solution.
Sodium Hydroxide1310-73-240.00Pellets, >97%Sigma-AldrichCorrosive. Used for neutralization.
Deionized Water7732-18-518.02N/AIn-houseUsed for preparing solutions and work-up.
Ethanol64-17-546.0795% or AbsoluteFisher ScientificUsed for recrystallization.
Activated Charcoal7440-44-012.01Decolorizing gradeSigma-AldrichOptional, for removing colored impurities.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine 2,3-Diaminopyridine, Acetic Acid, and 4 M HCl reflux 2. Heat to Reflux (approx. 110-115 °C) for 4-6 hours reagents->reflux cool 3. Cool to Room Temp. reflux->cool neutralize 4. Neutralize with aq. NaOH to pH 7-8 cool->neutralize precipitate 5. Cool in Ice Bath to Promote Precipitation neutralize->precipitate filter_isolate 6. Isolate Crude Product via Vacuum Filtration precipitate->filter_isolate recrystallize 7. Recrystallize from Ethanol/Water filter_isolate->recrystallize dry 8. Dry Product Under Vacuum recrystallize->dry final_product Final Product: This compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminopyridine (5.46 g, 50.0 mmol).

  • In a fume hood, add glacial acetic acid (3.0 g, 3.15 mL, 55.0 mmol, 1.1 equivalents).

  • Carefully add 100 mL of 4 M aqueous hydrochloric acid. The mixture will become a solution and may warm slightly.

2. Reaction Execution:

  • With gentle stirring, heat the reaction mixture to reflux using a heating mantle. The internal temperature should be approximately 110-115 °C.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The product will have a higher Rf value than the starting diamine.

3. Work-up and Isolation of Crude Product:

  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Place the reaction flask in an ice-water bath to cool it further to 0-5 °C.

  • Slowly neutralize the acidic solution by adding 10 M aqueous sodium hydroxide dropwise with continuous stirring. Monitor the pH using pH paper or a calibrated pH meter. Continue addition until the pH is approximately 7-8. A precipitate will form as the solution is neutralized.

  • Keep the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

  • Allow the solid to air-dry on the filter for 15-20 minutes to remove excess water.

4. Purification by Recrystallization:

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Gentle heating and stirring will be required.

  • If the solution is highly colored, a small amount of activated charcoal can be added, the solution boiled for 2-3 minutes, and then hot-filtered through a fluted filter paper to remove the charcoal.

  • Slowly add hot deionized water to the hot ethanolic solution until the solution becomes faintly turbid (cloudy).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals of the product should form.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1) mixture, and dry under vacuum at 50-60 °C to a constant weight.

Reaction Mechanism and Rationale

The synthesis follows the Phillips condensation mechanism, which consists of three key stages: N-acylation, intramolecular cyclization, and dehydration.[6]

  • N-Acylation: Under acidic conditions, the carbonyl oxygen of acetic acid is protonated, increasing the electrophilicity of the carbonyl carbon. One of the amino groups of 2,3-diaminopyridine, acting as a nucleophile, attacks the activated carbonyl carbon. A subsequent loss of a proton and a water molecule results in the formation of the N-acyl-2,3-diaminopyridine intermediate.

  • Intramolecular Cyclization: The second, unreacted amino group on the pyridine ring then acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the newly formed amide group. This step is the key ring-closing event.

  • Dehydration: The resulting tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the aromatic imidazole ring, yielding the final product, this compound.

The use of 4 M HCl serves as a catalyst, protonating the carbonyl group and making it more susceptible to nucleophilic attack, thereby driving the reaction forward.[6]

Mechanism Diagram

G start 2,3-Diaminopyridine + Acetic Acid step1 + H⁺ protonated_acid Protonated Acetic Acid step2 Nucleophilic Attack (Acylation) intermediate1 N-Acyl Intermediate step4 Intramolecular Cyclization cyclized_intermediate Cyclized Tetrahedral Intermediate step5 - H₂O (Aromatization) product This compound step1->protonated_acid step2->intermediate1 step3 - H₂O step4->cyclized_intermediate step5->product

Caption: Simplified mechanism of the Phillips condensation for this compound synthesis.

Expected Yield and Characterization

This protocol should provide the target compound in good yield and high purity after recrystallization.

ParameterExpected Value
Theoretical Yield 6.66 g (based on 50.0 mmol of 2,3-diaminopyridine)
Typical Actual Yield 70-85% (4.66 - 5.66 g)
Appearance Off-white to light brown crystalline solid
Melting Point 290–291 °C[8]
Spectroscopic Data for Product Validation
AnalysisData
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 12.55 (s, 1H, NH), 8.15 (dd, 1H), 7.85 (dd, 1H), 7.10 (dd, 1H), 2.50 (s, 3H, CH₃). (Note: Exact shifts can vary slightly)
¹³C NMR (DMSO-d₆, 101 MHz)δ (ppm): 151.0, 148.5, 143.2, 133.0, 120.1, 115.5, 14.5 (CH₃). (Note: Exact shifts can vary slightly)
Mass Spec. (ESI) m/z: 134.07 [M+H]⁺, Calculated for C₇H₈N₃⁺: 134.0718

Safety and Handling

  • 2,3-Diaminopyridine: Can be harmful if swallowed or inhaled. Avoid contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Glacial Acetic Acid and Hydrochloric Acid: Highly corrosive and can cause severe burns. Always handle these reagents in a well-ventilated fume hood. Wear acid-resistant gloves and safety goggles.

  • Sodium Hydroxide: Corrosive. The neutralization process is exothermic; add the base slowly and with external cooling to control the temperature.

  • Reflux: The reaction is performed at an elevated temperature. Ensure the reflux apparatus is securely clamped and that cooling water is flowing through the condenser before applying heat.

References

analytical methods for characterization of 2-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 2-methyl-1H-imidazo[4,5-b]pyridine

Authored by: A Senior Application Scientist

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, a key heterocyclic compound utilized in pharmaceutical development and materials science.[1] We address the critical need for robust, validated analytical techniques to ensure compound identity, purity, and stability. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. This document integrates chromatographic, spectroscopic, and thermal analysis techniques into a cohesive workflow, ensuring the highest standards of scientific integrity and data reliability.

Introduction and Physicochemical Profile

This compound is a structural analog of natural purines, a scaffold that imparts significant biological activity.[2][3] Its derivatives are explored for various therapeutic applications, making the precise characterization of the parent molecule a foundational requirement for any research or development program.[1] Accurate and reliable analytical methods are paramount for confirming the molecular structure, quantifying its purity, and identifying potential impurities, which is essential for regulatory compliance and ensuring reproducible experimental results.

A foundational understanding begins with the compound's basic physicochemical properties, which inform choices in analytical techniques, such as solvent selection and thermal analysis parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
CAS Number 68175-07-5[1]
Melting Point 189-190 °C[1][4]
Boiling Point 256 °C[4]
Density 1.31 g/cm³[4]
Appearance Off-white to light brown solidInferred from typical small molecules

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a chemical entity. No single method can provide complete information on identity, structure, and purity. The following workflow illustrates the logical sequence of analysis, from initial purity screening to definitive structural confirmation.

Analytical_Workflow cluster_0 Phase 1: Purity & Quantification cluster_1 Phase 2: Identity & Structural Confirmation cluster_2 Phase 3: Physicochemical Properties Purity Sample Preparation (Dissolution in suitable solvent) HPLC HPLC-UV Analysis (Purity Assay, Impurity Profiling) Purity->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) Purity->NMR Prepare high-purity sample FTIR FTIR Spectroscopy (Functional Group ID) Purity->FTIR Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) Purity->Thermal UVVis UV-Vis Spectroscopy (Absorbance Profile, λmax) Purity->UVVis LCMS LC-MS Analysis (Molecular Weight Confirmation) HPLC->LCMS Confirm Peak Identity Report Comprehensive Certificate of Analysis HPLC->Report LCMS->NMR Confirm MW for Structure NMR->Report FTIR->Report Thermal->Report

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Principle of Causality: Reverse-phase HPLC is the gold standard for purity analysis of moderately polar heterocyclic compounds. A non-polar stationary phase (like C18) retains the analyte based on its hydrophobicity. A polar mobile phase is used to elute the compound, with elution strength modulated by varying the percentage of an organic solvent (e.g., acetonitrile). This separation mechanism is highly effective for resolving the parent compound from potential starting materials, by-products, and degradants. The inclusion of an acid (formic or phosphoric) in the mobile phase is critical; it protonates the basic nitrogen atoms on the pyridine and imidazole rings, ensuring a consistent charge state, which leads to sharp, symmetrical peaks and reproducible retention times.[5]

Application Protocol: HPLC Purity Determination
  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (0.1% v/v) or Phosphoric acid (for non-MS applications).[5]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined by UV-Vis analysis).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the diluent.

  • Data Analysis and Trustworthiness:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This validates that the system is performing consistently.

    • Peak Tailing: The tailing factor for the main peak should be between 0.9 and 1.5 to ensure good peak shape and reliable integration.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide fingerprint-level information to confirm the chemical identity and structure of the molecule.

Mass Spectrometry (MS)

Principle of Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing heterocycles. In positive ion mode (ESI+), the acidic mobile phase facilitates protonation of the basic nitrogen atoms, leading to the formation of a stable protonated molecular ion, [M+H]⁺. A high-resolution mass spectrometer (like TOF or Orbitrap) can measure the mass of this ion with high precision, allowing for the confirmation of the elemental formula.[6][7]

Application Protocol: LC-MS for Molecular Weight Confirmation
  • Instrumentation:

    • An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Use the same HPLC conditions as described in Section 3, ensuring the mobile phase contains a volatile acid like formic acid.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

  • Expected Data:

    • The primary ion observed should correspond to the protonated molecule [M+H]⁺.

    • Theoretical m/z for [C₇H₇N₃ + H]⁺: 134.0718.

    • Self-Validation: The experimentally observed mass should be within a 5 ppm tolerance of the theoretical mass to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. It maps the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. The specific chemical shifts (δ) are dictated by the electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.[8][9]

Application Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like N-H).[8][10]

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

    • For complete assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

Table 2: Predicted NMR Data for this compound (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale
¹H NMR
N-H (imidazole)~12.5broad singletExchangeable proton, deshielded.
Aromatic H7.5 - 8.5multipletProtons on the pyridine ring system.[10]
-CH₃ (methyl)~2.5singletAliphatic protons adjacent to the imidazole ring.[8]
¹³C NMR
C=N (imidazole)~150-155-Carbon in the imidazole ring double bonded to nitrogen.
Aromatic C115 - 150-Carbons within the fused pyridine and imidazole rings.[10]
-CH₃ (methyl)~15-Aliphatic carbon of the methyl group.

Note: These are predicted values based on data from analogous structures. Actual values must be confirmed experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The fused aromatic rings and the methyl group of the target compound have characteristic vibrational frequencies.[8][9]

Application Protocol: FTIR Analysis
  • Sample Preparation:

    • Prepare a KBr (potassium bromide) pellet containing ~1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹.

Table 3: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H (-CH₃)
~1620 - 1450C=C and C=N StretchAromatic Ring System
~1400 - 1200C-N StretchImidazole/Pyridine Rings

Thermal and Photometric Analysis

Thermal Analysis (DSC/TGA)

Principle of Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of the melting point. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating the onset of thermal decomposition. Together, they define the compound's thermal stability.[11]

Application Protocol: DSC/TGA
  • Instrumentation:

    • DSC and TGA instruments.

  • Conditions:

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, flow rate of 20-50 mL/min.

    • Sample Pan: Aluminum (for DSC), Platinum or Alumina (for TGA).

    • Temperature Range: Ambient to 300 °C (DSC), Ambient to 600 °C (TGA).

  • Data Analysis:

    • DSC: The melting point is determined from the onset or peak of the endothermic event.

    • TGA: The decomposition temperature is determined from the onset of mass loss.

UV-Vis Spectroscopy

Principle of Causality: The conjugated π-system of the imidazo[4,5-b]pyridine core allows for electronic transitions when exposed to UV radiation. The wavelength of maximum absorbance (λmax) is a characteristic property useful for identification and for setting the optimal detection wavelength in HPLC-UV analysis.[12]

Application Protocol: UV-Vis Analysis
  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution (~5-10 µg/mL) of the compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Scan the sample from 200 to 400 nm against a solvent blank.

    • The λmax is the wavelength at which the highest absorbance is recorded. Imidazopyridine derivatives typically show strong absorbance between 250-360 nm.[12]

Conclusion

The suite of analytical methods detailed in this guide provides a robust and scientifically sound framework for the complete characterization of this compound. By integrating chromatographic separation with spectroscopic identification and thermal analysis, researchers and quality control professionals can ensure the identity, purity, and stability of this important molecule with a high degree of confidence. Adherence to these protocols, including system suitability checks and rational data interpretation, upholds the principles of data integrity and trustworthiness essential for drug development and scientific research.

References

Application Notes and Protocols for the Utilization of 2-methyl-1H-imidazo[4,5-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The 2-methyl-1H-imidazo[4,5-b]pyridine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1][2][3] This inherent activity, combined with its synthetic tractability, makes it an exceptional starting point for the development of novel therapeutics. The strategic placement of the methyl group at the 2-position provides a crucial vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated a remarkable breadth of biological activities, including potent antiviral, anticancer, and anti-inflammatory properties.[1][4] Notably, this scaffold is a cornerstone in the design of inhibitors for several key oncology targets, such as Aurora kinases, DNA-dependent protein kinase (DNA-PK), and cyclin-dependent kinase 9 (CDK9).[5][6][7]

These application notes provide a comprehensive guide for researchers and drug development professionals on the effective utilization of the this compound scaffold. We will delve into detailed synthetic protocols, methodologies for biological evaluation, and the underlying principles that guide the design of potent and selective drug candidates.

Part 1: Synthesis and Chemical Manipulation of the Imidazo[4,5-b]pyridine Core

The construction of the imidazo[4,5-b]pyridine nucleus is typically achieved through the condensation of 2,3-diaminopyridine with a suitable carboxylic acid or its derivative. For the synthesis of the 2-methyl variant, acetic acid or a reactive equivalent is employed.

Protocol 1: Synthesis of this compound

This protocol outlines a classical and reliable method for the synthesis of the parent scaffold.

Materials:

  • 2,3-Diaminopyridine

  • Glacial Acetic Acid

  • 4M Hydrochloric Acid

  • 5M Sodium Hydroxide

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,3-diaminopyridine (10.0 g, 91.6 mmol) in glacial acetic acid (100 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic acid under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, carefully add 4M hydrochloric acid (50 mL). This will protonate the product and any remaining starting material.

  • Basification: Cool the acidic solution in an ice bath and slowly add 5M sodium hydroxide solution until the pH is approximately 9-10. This will precipitate the crude product.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 100 mL). Combine the organic layers in a separatory funnel.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Expected Yield: 75-85%

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthetic Pathway for this compound

G diaminopyridine 2,3-Diaminopyridine product This compound diaminopyridine->product Condensation acetic_acid Acetic Acid (reflux)

Caption: A simplified schematic of the synthesis of the core scaffold.

Advanced Synthetic Strategies: Diversification of the Scaffold

The true power of the this compound scaffold lies in its potential for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable tools for introducing aryl or heteroaryl moieties at specific positions, significantly expanding the chemical space for SAR studies.[2]

Part 2: Biological Evaluation of Imidazo[4,5-b]pyridine Derivatives

The following protocols are representative examples of assays used to evaluate the biological activity of novel this compound derivatives, particularly in the context of oncology.

Protocol 2: In Vitro Kinase Inhibition Assay (Aurora Kinase A)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Aurora Kinase A.

Materials:

  • Recombinant human Aurora Kinase A (e.g., from a commercial supplier)

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add:

    • 2.5 µL of test compound dilution (or DMSO for control wells).

    • 5 µL of a solution containing the peptide substrate and ATP in assay buffer.

    • 2.5 µL of a solution containing Aurora Kinase A in assay buffer.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The IC₅₀ values are calculated by fitting the luminescence data to a four-parameter logistic dose-response curve.

Diagram 2: Workflow for In Vitro Kinase Inhibition Assay

G compound_prep Compound Serial Dilution reaction_setup Reaction Setup in 384-well Plate (Enzyme, Substrate, ATP, Compound) compound_prep->reaction_setup incubation Incubation (1 hour, RT) reaction_setup->incubation detection Add Kinase-Glo® Reagent incubation->detection readout Luminescence Measurement detection->readout analysis IC50 Calculation readout->analysis

Caption: A streamlined workflow for determining kinase inhibitor potency.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116 colon cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of absorbance measurement at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with no cells (blank).

  • Incubation: Incubate the plate for 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological assays will guide the iterative process of lead optimization. The this compound scaffold offers multiple positions for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification and Their Impact:
  • N1 and N3 Positions: Alkylation or arylation at these positions can influence solubility and cell permeability. However, bulky substituents may be detrimental to activity.[8]

  • C5, C6, and C7 Positions: Substitution on the pyridine ring can modulate electronic properties and provide vectors for improving pharmacokinetic profiles. For instance, the introduction of a chlorine atom at C6 has been shown to be beneficial in some kinase inhibitors.[6]

Data Presentation: Summarizing Biological Activity

Organizing the biological data in a clear and concise table is crucial for discerning SAR trends.

Compound IDR¹ SubstitutionR² SubstitutionAurora A IC₅₀ (µM)HCT116 GI₅₀ (µM)
Scaffold-01 HH> 10> 10
Scaffold-02 4-F-PhH1.22.5
Scaffold-03 4-MeO-PhH0.81.1
Scaffold-04 H6-Cl> 10> 10
Scaffold-05 4-MeO-Ph6-Cl0.050.12

This tabular representation allows for a rapid assessment of the impact of different substituents on biological activity.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and valuable starting point for the discovery of novel therapeutics. The protocols and guidelines presented in these application notes provide a solid foundation for the synthesis, biological evaluation, and optimization of compounds based on this privileged core. Future work in this area will likely focus on the development of more complex derivatives with improved selectivity profiles and the exploration of this scaffold against a wider range of biological targets.

References

Application Notes & Protocols: Strategic Functionalization of the 2-Methyl-1H-imidazo[4,5-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-methyl-1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, analogous to purine, and serves as the core for a multitude of pharmacologically active agents.[1] Its structural features allow for diverse biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[2][3] This guide provides a comprehensive overview of key strategies for the functionalization of the this compound core, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system is a bioisostere of purine, where a nitrogen atom in the purine's pyrimidine ring is replaced by a CH group. This substitution significantly alters the molecule's electronic properties and hydrogen bonding capabilities, while maintaining a similar overall shape, allowing it to interact with biological targets originally intended for purines. The 2-methyl substitution is a common starting point for further derivatization, providing a stable and synthetically accessible core. The functionalization of this core at various positions is a key strategy in the development of novel therapeutic agents, with derivatives showing promise as BET inhibitors for neuropathic pain and as antiproliferative agents.[4][5]

The strategic modification of this scaffold is crucial for modulating its pharmacokinetic and pharmacodynamic properties. This document will focus on several key functionalization reactions: halogenation, nitration, and palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols.

Overview of Functionalization Sites

The this compound core offers several positions for functionalization. The reactivity of each position is influenced by the electronic nature of the fused ring system. The pyridine ring is generally more electron-deficient than the imidazole ring.

Caption: Key positions for functionalization on the this compound core.

Halogenation of the Pyridine Ring

Halogenation provides a versatile handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of substituents. Bromination and chlorination are the most common halogenation reactions for this scaffold.

Protocol: Regioselective Bromination at the C6 Position

This protocol describes the regioselective bromination of this compound at the C6 position, a common strategy for introducing a functional handle for further diversification.

Rationale: The use of glacial acetic acid as a solvent facilitates the reaction, and the choice of bromine as the electrophile allows for controlled monobromination at the most electron-rich position of the pyridine ring.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve this compound in glacial acetic acid. prep2 Cool the solution in an ice bath. prep1->prep2 react1 Slowly add a solution of bromine in glacial acetic acid. prep2->react1 react2 Stir at room temperature for 12-24 hours. react1->react2 workup1 Pour the reaction mixture into ice water. react2->workup1 workup2 Neutralize with aqueous sodium hydroxide. workup1->workup2 workup3 Collect the precipitate by filtration. workup2->workup3 workup4 Wash with water and dry. workup3->workup4 purify1 Recrystallize from a suitable solvent (e.g., ethanol). workup4->purify1

Caption: Workflow for the regioselective bromination of this compound.

Materials:

  • This compound

  • Glacial acetic acid

  • Bromine

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into a beaker containing ice water.

  • Carefully neutralize the solution with a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to yield 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine.

Self-Validation: The successful synthesis can be confirmed by ¹H NMR spectroscopy, where the disappearance of the proton signal at the C6 position and the appearance of a characteristic downfield shift of the remaining pyridine protons will be observed. Mass spectrometry will confirm the incorporation of one bromine atom.

Nitration of the Imidazole Ring

Nitration of the imidazole ring can be challenging due to the sensitivity of the scaffold to harsh acidic conditions. However, with careful control of the reaction conditions, nitration can be achieved.

Protocol: Nitration at the C4(5) Position

This protocol details the nitration of this compound, which typically occurs at the 4 or 5-position of the imidazole ring.

Rationale: The use of a mixed acid system (nitric and sulfuric acid) provides the necessary nitrating species (NO₂⁺). The reaction temperature is kept low to minimize side reactions and degradation of the starting material.[6][7]

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice

Procedure:

  • Carefully add concentrated sulfuric acid to a round-bottom flask and cool to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

  • Once the starting material is fully dissolved, cool the mixture to -5 °C.

  • Slowly add fuming nitric acid (1.2 eq) dropwise, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a cold aqueous ammonia solution to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify by column chromatography on silica gel.

Self-Validation: Successful nitration can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, a downfield shift of the remaining imidazole proton is expected. High-resolution mass spectrometry will confirm the addition of a nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated 2-methyl-1H-imidazo[4,5-b]pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are pivotal for introducing aryl, heteroaryl, amino, and alkynyl groups, respectively.[5][8][9]

Protocol: Suzuki Cross-Coupling of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine

This protocol describes the Suzuki cross-coupling of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine with an arylboronic acid to form a C-C bond.

Rationale: The use of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, is standard for Suzuki couplings. The solvent system of dioxane and water allows for the dissolution of both the organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction.[5]

G cluster_setup Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification setup1 Combine 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in a microwave vial. setup2 Add dioxane and water. setup1->setup2 setup3 Seal the vial. setup2->setup3 react1 Heat in a microwave reactor at 120-150 °C for 15-30 minutes. setup3->react1 workup1 Cool the reaction mixture. react1->workup1 workup2 Dilute with ethyl acetate and water. workup1->workup2 workup3 Separate the organic layer. workup2->workup3 workup4 Wash with brine, dry over Na₂SO₄, and concentrate. workup3->workup4 purify1 Purify by column chromatography. workup4->purify1

Caption: Workflow for the Suzuki cross-coupling of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine.

Materials:

  • 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a microwave vial, add 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

  • Add a 3:1 mixture of dioxane and water.

  • Seal the vial and heat in a microwave reactor to 120-150 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 6-aryl-2-methyl-1H-imidazo[4,5-b]pyridine.

Self-Validation: Successful coupling is confirmed by the absence of the starting bromide in the crude reaction mixture (by TLC or LC-MS) and the presence of the desired product. ¹H and ¹³C NMR spectroscopy will show signals corresponding to the newly introduced aryl group.

Data Summary

FunctionalizationReagentsPositionTypical YieldReference
BrominationBr₂ in Acetic AcidC6Good[10]
NitrationHNO₃ / H₂SO₄C4(5)Moderate[6]
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃C6Good to High[5]
Buchwald-HartwigAmine, Pd catalyst, ligand, baseC6Moderate-Good[8]
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseC6Good[9]

Conclusion

The this compound core is a versatile scaffold that can be functionalized through a variety of synthetic transformations. The protocols outlined in this guide for halogenation, nitration, and palladium-catalyzed cross-coupling provide robust methods for the synthesis of diverse libraries of compounds for drug discovery and development. The choice of functionalization strategy should be guided by the desired final compound and the compatibility of the reagents with the sensitive heterocyclic core.

References

Application Note & Protocol Guide: A Multi-Faceted Approach to Assessing the Antiproliferative Activity of 2-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its structural similarity to endogenous purines. This resemblance allows compounds from this class to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1] Notably, various derivatives have demonstrated significant potential as anticancer agents, acting through mechanisms such as the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinase 9 (CDK9).[2] 2-Methyl-1H-imidazo[4,5-b]pyridine, as a core representative of this class, warrants a thorough investigation into its antiproliferative properties to determine its potential as a lead compound in cancer drug discovery.[3]

This guide provides a comprehensive, multi-tiered strategy for characterizing the antiproliferative effects of this compound. The protocols detailed herein are designed to move from broad-spectrum viability screening to in-depth mechanistic studies, providing a robust framework for evaluating its efficacy and mode of action. We will progress from initial cytotoxicity assessments to long-term survival assays and conclude with investigations into the compound's influence on cell cycle progression and apoptosis.

Part 1: Initial Assessment of Cytotoxic and Cytostatic Effects

The foundational step in evaluating any potential anticancer agent is to determine its dose-dependent effect on the viability and growth of cancer cells. This is typically achieved through high-throughput colorimetric assays that measure metabolic activity or total cellular biomass. These assays provide the half-maximal inhibitory concentration (IC50), a critical metric for comparing compound potency.

Causality Behind Method Selection

We recommend a dual-assay approach using both MTT and Sulforhodamine B (SRB) assays.

  • MTT Assay: This assay measures mitochondrial reductase activity, providing a snapshot of the metabolic health of the cell population.[4] A reduction in the MTT signal indicates either cell death or a significant decrease in metabolic function (cytostatic effect).

  • SRB Assay: This assay quantifies total protein content, which is directly proportional to cell number.[5][6] It is less susceptible to interference from compounds that affect mitochondrial metabolism without directly killing cells.

Running both assays provides a more complete picture. A compound that shows high potency in the MTT assay but lower potency in the SRB assay might be primarily affecting mitochondrial function rather than causing immediate cell death. Conversely, similar IC50 values from both assays suggest a direct cytotoxic or potent antiproliferative effect.

G cluster_0 Initial Antiproliferative Screening Workflow cluster_1 Assay Endpoint prep Prepare Cancer Cell Lines seed Seed Cells in 96-Well Plates (24h incubation) prep->seed treat Treat with Serial Dilutions of This compound seed->treat incubate Incubate for 48-72h treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt srb SRB Assay (Total Protein) incubate->srb analysis Read Absorbance (Plate Reader) mtt->analysis srb->analysis calc Calculate % Viability & Plot Dose-Response Curve analysis->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for initial IC50 determination using parallel assays.

Protocol 1: MTT Cell Proliferation Assay

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductases in viable cells.[7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, protected from light)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on a plate shaker for 5-10 minutes.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol measures cell density based on the measurement of cellular protein content.[8]

Materials:

  • Sterile 96-well flat-bottom plates with seeded and treated cells (from steps 1-3 of the MTT protocol)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)[9]

  • Wash solution (1% v/v acetic acid)

  • Solubilization buffer (10 mM Tris base, pH 10.5)[9]

Procedure:

  • Cell Fixation: After the 48-72 hour compound incubation, gently add 100 µL of cold 10% TCA to each well without removing the supernatant. Incubate at 4°C for 1 hour.[9][10]

  • Washing: Discard the supernatant. Wash the plate four to five times by gently submerging it in a basin of slow-running tap water or with 1% acetic acid to remove the TCA and excess serum proteins.[5][9]

  • Drying: Remove excess water by tapping the plate on paper towels and allow it to air-dry completely at room temperature.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[5]

  • Drying: Air-dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[9]

  • Absorbance Reading: Measure the optical density at 510 nm on a microplate reader.[9]

Data Presentation & Interpretation

Summarize the calculated IC50 values in a table for clear comparison across different cell lines and time points.

Cell LineTreatment Time (h)MTT Assay IC50 (µM)SRB Assay IC50 (µM)
MCF-74815.2 ± 1.818.5 ± 2.1
HCT116489.8 ± 1.111.2 ± 1.5
A5494825.1 ± 3.528.9 ± 4.0
MCF-7728.1 ± 0.99.9 ± 1.2
HCT116724.5 ± 0.65.3 ± 0.7
A5497214.6 ± 2.216.8 ± 2.5
Table 1: Exemplary IC50 data for this compound.

Part 2: Assessment of Long-Term Proliferative Capacity

While short-term assays are excellent for screening, they do not always predict a compound's ability to eradicate a cancer cell's reproductive potential. The colony formation assay, or clonogenic assay, is the gold standard for determining the long-term survival and proliferative capacity of a single cell after treatment. It measures the ability of a cell to undergo the multiple divisions necessary to form a visible colony (defined as ≥50 cells).

Protocol 3: Colony Formation Assay

Materials:

  • Single-cell suspension of the cancer cell line

  • Complete culture medium

  • 6-well or 12-well tissue culture plates

  • Fixation solution (e.g., 4% paraformaldehyde or methanol:acetic acid 3:1)

  • Staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension. Count the cells and seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density must be determined empirically for each cell line to yield 50-150 colonies in the control wells.

  • Treatment: Allow cells to attach for 24 hours. Then, treat the cells with various concentrations of this compound (typically centered around the IC50 value) for a defined period (e.g., 24 hours).

  • Colony Growth: After treatment, remove the compound-containing medium, wash the wells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 10-14 days, or until visible colonies form in the control wells.[11] Avoid disturbing the plates during this period.

  • Fixation and Staining:

    • Gently aspirate the medium.

    • Wash the wells once with PBS.

    • Add 1 mL of fixation solution and incubate for 15-20 minutes at room temperature.[12]

    • Remove the fixative and add 1 mL of crystal violet staining solution. Incubate for 5-10 minutes.[12]

    • Wash away excess stain with water and allow the plates to air-dry.

  • Colony Counting: Count the number of colonies (clusters of ≥50 cells) in each well.

G cluster_0 Colony Formation Assay Workflow seed Seed Low Density Single-Cell Suspension treat Treat with Compound (e.g., 24h) seed->treat grow Wash & Add Fresh Medium Incubate for 10-14 Days treat->grow fix Fix Colonies (e.g., PFA) grow->fix stain Stain Colonies (Crystal Violet) fix->stain count Count Colonies (>50 cells) stain->count analyze Calculate Surviving Fraction count->analyze G G1 G1 G1_S_CP G1/S Checkpoint G1->G1_S_CP Growth S S G2 G2 S->G2 G2_M_CP G2/M Checkpoint G2->G2_M_CP Growth & Prep for Mitosis M M M->G1 Cytokinesis G1_S_CP->S DNA Synthesis G2_M_CP->M Mitosis G cluster_0 Apoptosis Induction & Detection cluster_1 Cellular Events in Apoptosis cluster_2 Detection Method compound Antiproliferative Compound cell Cancer Cell compound->cell ps_flip PS Translocation (Outer Membrane) cell->ps_flip casp_act Caspase Cascade Activation ps_flip->casp_act annexin Annexin V Staining (Flow Cytometry) ps_flip->annexin parp_cleave PARP Cleavage casp_act->parp_cleave western Western Blot for Cleaved Proteins casp_act->western mem_loss Loss of Membrane Integrity (Late Stage) parp_cleave->mem_loss parp_cleave->western pi PI Staining (Flow Cytometry) mem_loss->pi

References

Application Notes and Protocols for the Development of 2-Methyl-1H-imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methyl-1H-imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, bearing a close resemblance to endogenous purines and thus serving as a versatile template for the design of potent kinase inhibitors. This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of novel kinase inhibitors based on this scaffold. We will delve into the synthetic chemistry, structure-activity relationship (SAR) considerations, and the biological evaluation of these compounds against key oncogenic kinases such as Aurora, FLT3, CDK9, and p38 MAPK. The protocols provided herein are intended to serve as a practical resource for medicinal chemists, biochemists, and cell biologists in the field of drug discovery.

Introduction: The Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The structural similarity of the imidazo[4,5-b]pyridine core to the purine ring of ATP allows for the design of competitive inhibitors that occupy the ATP-binding pocket of kinases.[2][3]

Derivatives of this compound have been extensively explored as inhibitors of various kinase families. Notably, this scaffold has yielded potent inhibitors of Aurora kinases, which are key regulators of mitosis, FMS-like tyrosine kinase 3 (FLT3), a driver of acute myeloid leukemia (AML), cyclin-dependent kinase 9 (CDK9), a crucial component of the transcriptional machinery, and p38 MAP kinase, a mediator of inflammatory responses.[4][5][6] The development of these inhibitors involves a multidisciplinary approach, combining organic synthesis to generate chemical diversity, in vitro biochemical assays to determine kinase inhibitory potency, and cell-based assays to assess cellular efficacy and potential liabilities.

This document will guide researchers through the key stages of this process, from the initial synthesis of the core scaffold to the comprehensive biological characterization of the resulting derivatives.

Synthetic Chemistry: A Practical Guide

The synthesis of this compound derivatives typically involves the construction of the fused imidazole ring onto a pre-functionalized pyridine core. A common and versatile approach starts from a substituted 2,3-diaminopyridine.

General Synthetic Scheme

A representative synthetic route to 2-methyl-6-aryl-imidazo[4,5-b]pyridine derivatives is outlined below. This strategy allows for the introduction of diversity at both the 2-position (though we focus on the 2-methyl derivative here) and the 6-position of the imidazopyridine core.

Synthetic_Scheme A 2-Chloro-3-nitropyridine B 2-Amino-3-nitropyridine A->B NH3, EtOH C 2,3-Diaminopyridine B->C Fe, AcOH or H2, Pd/C D This compound C->D Acetic Anhydride, then heat E 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine D->E NBS, Acetonitrile F 2-Methyl-6-aryl-1H-imidazo[4,5-b]pyridine E->F ArB(OH)2, Pd(PPh3)4, K2CO3 Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Incubate Kinase, Substrate, and Test Compound A->B C Initiate Reaction with ATP B->C D Stop Reaction and Deplete Remaining ATP C->D E Convert ADP to ATP D->E F Measure Luminescence E->F G Data Analysis (IC50) F->G Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase G2 G2 Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage FLT3_Pathway FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K Proliferation Cell Proliferation STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

References

Application Notes & Protocols: 2-Methyl-1H-imidazo[4,5-b]pyridine and its Analogs in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The imidazo[4,5-b]pyridine scaffold, a structural bioisostere of natural purines, represents a versatile and highly significant core in medicinal and agricultural chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] While extensively studied in pharmacology, the application of this chemical class in agriculture is an emerging field with considerable potential.[5] This guide provides a comprehensive overview of the known applications, structure-activity relationships, and detailed experimental protocols for evaluating imidazo[4,5-b]pyridine derivatives, with a focus on analogs of 2-methyl-1H-imidazo[4,5-b]pyridine, as novel agrochemicals. We consolidate findings on their insecticidal, fungicidal, acaricidal, and herbicidal activities to equip researchers with the foundational knowledge and practical methodologies required for further investigation and development.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine system consists of a pyridine ring fused to an imidazole ring.[3] This nitrogen-rich heterocyclic structure mimics purines, allowing it to interact with a wide array of biological targets.[1] This inherent bioactivity has made it a privileged scaffold in drug design.[6] In the context of agriculture, the chemical diversity achievable through substitution on this core allows for the fine-tuning of properties to target specific pests, pathogens, or weeds, while potentially offering novel modes of action to combat growing resistance issues.[7][8]

Although research into specific derivatives like this compound for agricultural use is not yet widespread, studies on analogous compounds provide a strong rationale for its exploration.[5] This document serves as a technical guide to bridge this gap, offering both a review of current knowledge and actionable protocols for screening and characterization.

Synthesis and Characterization

A robust research program begins with the reliable synthesis of the target compounds. The most common and effective methods for creating the imidazo[4,5-b]pyridine core involve the condensation of a diaminopyridine precursor with either a carboxylic acid or an aldehyde.

General Synthesis Principle

The primary route involves the cyclocondensation of 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid (or its equivalent).[9][10] For the synthesis of this compound, acetic acid or a related equivalent would be the reagent of choice. The reaction typically requires heat and may be facilitated by acidic or dehydrating conditions.[9]

Protocol 2.1: General Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines
  • Rationale: This protocol utilizes a well-established condensation reaction. The use of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) in a solvent like DMSO facilitates the cyclization and subsequent aromatization to form the stable fused heterocyclic system.[10]

  • Materials:

    • 2,3-Diaminopyridine

    • Substituted Benzaldehyde (or other relevant aldehyde)

    • Sodium Metabisulfite (Na₂S₂O₅)

    • Dimethyl Sulfoxide (DMSO)

    • Deionized Water

    • Ethyl Acetate

  • Procedure:

    • To a solution of 2,3-diaminopyridine (1.0 eq) in DMSO, add the corresponding aldehyde (1.0 eq).

    • Add sodium metabisulfite (0.55 eq) to the mixture.

    • Heat the reaction mixture at 120-140 °C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry under a vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Applications in Agricultural Research & Efficacy Data

Research into imidazo[4,5-b]pyridine derivatives has revealed significant biological activity against a range of agricultural targets. The following sections summarize the key findings.

Insecticidal and Acaricidal Activity

This is the most promising area of application reported to date. Several studies have demonstrated potent activity against economically important insect and mite pests.[5][7][8]

Key Insights:

  • Broad Efficacy: Derivatives have shown high mortality rates against sucking insects like Aphis fabae (bean aphid) and chewing insects such as Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth).[5][7][8]

  • Structure-Activity Relationship (SAR): Preliminary SAR studies indicate that the introduction of a trifluoromethyl (-CF₃) group onto the imidazo[4,5-b]pyridine ring can enhance insecticidal activity, possibly by increasing the compound's lipophilicity and, therefore, its ability to penetrate the insect cuticle and reach target sites.[5]

Table 1: Summary of Reported Insecticidal and Acaricidal Activity

Compound ID (Reference) Target Pest Concentration Observed Efficacy (% Mortality) LC₅₀
A20 [5] Aphis fabae 500 mg/L 100% 4.72 mg/L
10a [7][8] Mythimna separata 1 mg/L 100% Not Reported
10a [7][8] Plutella xylostella 1 mg/L 100% Not Reported
8n [7][8] Nilaparvate lugens 5 mg/L 46.85% Not Reported

| A10, A20, A21, A23, A24 [5] | Tetranychus urticae | Not Specified | >90% | Not Reported |

Fungicidal Activity

Certain imidazo[4,5-b]pyridine derivatives have also exhibited broad-spectrum fungicidal properties, indicating their potential for controlling plant diseases.

Key Insights:

  • Target Pathogens: Activity has been confirmed against pathogens responsible for powdery mildew (Erisiphe graminis), southern rust (Puccinia polysora), grey mold (Botrytis cinerea), and white mold (Sclerotinia sclerotiorum).[5]

Table 2: Summary of Reported Fungicidal Activity

Compound ID (Reference) Target Fungus Concentration Observed Efficacy (% Inhibition)
A2 [5] Erisiphe graminis 500 mg/L 95%
A2 [5] Puccinia polysora 500 mg/L 95%
A2 [5] Botrytis cinerea 25 mg/L >60%

| A2 [5] | Sclerotinia sclerotiorum | 25 mg/L | >60% |

Herbicidal Activity

The herbicidal potential of this compound class appears to be limited based on current data. Most tested derivatives show low or no activity.[5] However, one compound demonstrated moderate efficacy, suggesting that with further structural optimization, herbicidal activity could be achieved. This highlights the importance of comprehensive screening, as scaffolds can yield unexpected activities.

  • Compound A22 showed 80% herbicidal activity in initial screenings, though the target species and conditions were not specified.[5]

Experimental Protocols for Bio-Efficacy Screening

The following protocols are designed as self-validating systems for screening novel imidazo[4,5-b]pyridine derivatives. Each includes controls to ensure the reliability of the results.

Protocol 4.1: Insecticidal Bioassay (Contact Toxicity on Aphis fabae)
  • Rationale: This protocol determines the direct contact toxicity of a compound to a common sap-sucking insect. The use of a solvent control and a positive control (commercial insecticide) validates the assay's sensitivity and the health of the test population.

  • Materials:

    • Synthesized imidazo[4,5-b]pyridine derivatives

    • Acetone (or other suitable solvent)

    • Triton X-100 or Tween 20 (surfactant)

    • Broad bean plants (Vicia faba) infested with a synchronized population of Aphis fabae

    • Commercial standard insecticide (e.g., imidacloprid)

    • Spray tower or handheld sprayer

  • Procedure:

    • Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. Create a dilution series (e.g., 500, 250, 100, 50, 10 mg/L) in deionized water containing 0.1% (v/v) surfactant. The final acetone concentration should not exceed 1%.

    • Controls: Prepare a negative control (water + surfactant + 1% acetone) and a positive control using the commercial insecticide at its recommended concentration.

    • Application: Place infested bean leaves or small plants in a petri dish or on a tray. Spray each leaf/plant with the test solutions until runoff, ensuring even coverage. Use 3-5 replicates for each concentration and control.

    • Incubation: Allow the leaves to air dry. Maintain the treated insects under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 L:D photoperiod).

    • Mortality Assessment: Count the number of dead and live aphids at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

    • Data Analysis: Correct the mortality using Abbott's formula if mortality in the negative control is between 5-20%. Calculate the LC₅₀ (lethal concentration to kill 50% of the population) values using Probit analysis.

Protocol 4.2: Fungicidal Bioassay (Mycelial Growth Inhibition)
  • Rationale: This in vitro assay quantifies a compound's ability to directly inhibit fungal growth. It is a rapid and effective primary screen for fungistatic or fungicidal activity.

  • Materials:

    • Synthesized imidazo[4,5-b]pyridine derivatives

    • Potato Dextrose Agar (PDA) medium

    • Pure cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

    • Commercial standard fungicide (e.g., carbendazim)

    • Sterile petri dishes (90 mm)

    • Sterile cork borer (5 mm)

  • Procedure:

    • Preparation of Amended Media: Prepare PDA according to the manufacturer's instructions and sterilize. Cool the molten agar to 45-50°C.

    • Add the test compound (dissolved in a minimal amount of a sterile solvent like DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 10, 5 mg/L). Ensure the final solvent concentration is consistent across all plates and does not exceed 1%.

    • Controls: Prepare a negative control (PDA + solvent) and a positive control (PDA + standard fungicide).

    • Plating: Pour approximately 20 mL of the amended and control PDA into sterile petri dishes. Allow them to solidify.

    • Inoculation: Using the sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture. Place the disc, mycelium-side down, in the center of each prepared plate.

    • Incubation: Seal the plates with parafilm and incubate at the optimal temperature for the test fungus (e.g., 22-25°C) in the dark.

    • Data Collection: When the fungal colony in the negative control plate has almost reached the edge of the dish, measure the colony diameter (in mm) in two perpendicular directions for all treatments.

    • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment. Calculate EC₅₀ (effective concentration to inhibit 50% of growth) values.

Visualization of Workflows and Concepts

Diagrams are essential for visualizing complex processes and relationships, ensuring clarity and reproducibility.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis Compound_Synthesis Chemical Synthesis (Protocol 2.1) Purification Purification & Characterization (NMR, MS) Compound_Synthesis->Purification Stock_Solution Stock Solution Preparation Purification->Stock_Solution Insect_Assay Insecticidal Assay (Protocol 4.1) Stock_Solution->Insect_Assay Test Compound Dilutions Fungus_Assay Fungicidal Assay (Protocol 4.2) Stock_Solution->Fungus_Assay Test Compound Dilutions Herbicide_Screen Herbicidal Screen (Primary) Stock_Solution->Herbicide_Screen Test Compound Dilutions Data_Collection Mortality / Inhibition Data Collection Insect_Assay->Data_Collection Fungus_Assay->Data_Collection Herbicide_Screen->Data_Collection Analysis LC50 / EC50 Calculation Data_Collection->Analysis SAR_Analysis Structure-Activity Relationship Analysis Analysis->SAR_Analysis SAR_Analysis->Compound_Synthesis Feedback for Next Generation Design

Caption: High-level workflow from synthesis to lead optimization.

SAR cluster_mods Structural Modifications cluster_outcomes Observed Outcomes Core Imidazo[4,5-b]pyridine Core Baseline Activity Mod1 Addition of -CF3 Group (Increased Lipophilicity) Core:p->Mod1 Modify Mod2 Addition of Bulky Group (Steric Hindrance) Core:p->Mod2 Modify Mod3 Addition of Polar Group (Increased Water Solubility) Core:p->Mod3 Modify Outcome1 Increased Insecticidal Activity (e.g., against Aphids) Mod1->Outcome1 Leads to Outcome2 Decreased Activity (Poor Target Fit) Mod2->Outcome2 Leads to Outcome3 Altered Spectrum of Activity (e.g., Fungicidal) Mod3->Outcome3 Leads to

Caption: Conceptual model of Structure-Activity Relationships (SAR).

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold is a promising platform for the development of novel agricultural products. The strong insecticidal and fungicidal activities demonstrated by its derivatives warrant further investigation.[5][7] Future research should focus on:

  • Synthesis of a broader library of this compound analogs to conduct a more thorough SAR study.

  • Mode of action studies to determine the specific biochemical targets of the most active compounds.

  • Screening against a wider range of pests and pathogens, including resistant strains.

  • Evaluation of phytotoxicity and environmental safety profiles to ensure crop safety and ecological compatibility.

By leveraging the protocols and foundational data presented in this guide, researchers can systematically explore the potential of this chemical class and contribute to the discovery of the next generation of sustainable and effective agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The imidazo[4,5-b]pyridine core is a key scaffold in medicinal chemistry, analogous to purines, and is investigated for a wide range of biological activities.[1][2] This guide provides in-depth troubleshooting, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Section 1: Synthesis Overview & Core Mechanism

The most direct and widely adopted method for synthesizing this compound is the condensation of 2,3-diaminopyridine with an acetic acid equivalent, followed by cyclization. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, is typically performed at elevated temperatures, often using polyphosphoric acid (PPA) which acts as both a catalyst and a dehydrating agent to drive the reaction to completion.[3]

The general reaction proceeds in two key stages:

  • Amide Formation: The more nucleophilic amino group of 2,3-diaminopyridine attacks the carbonyl carbon of acetic acid, forming an N-acetylated intermediate.

  • Cyclization & Dehydration: The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl, leading to a cyclic intermediate that subsequently loses a molecule of water to form the aromatic imidazole ring.

Synthesis_Scheme cluster_reactants Reactants cluster_product Product DAP 2,3-Diaminopyridine Product This compound DAP:e->Product:w + AA Acetic Acid AA:e->Product:w      [Heat, -H₂O]

Caption: General synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is best for diagnosis.

Potential Cause A: Purity of Starting Material (2,3-Diaminopyridine)
  • The "Why": 2,3-Diaminopyridine is susceptible to air oxidation, especially over long-term storage. The ortho-diamine functionality is sensitive, and oxidation can lead to colored impurities that interfere with the reaction and complicate purification. The purity of commercially available 2,3-diaminopyridine can be as low as 95%, which can impact yields.[4]

  • Recommended Solution:

    • Assess Purity: Before starting, check the melting point (typically 110-115 °C) and appearance of your 2,3-diaminopyridine.[4] A dark brown or discolored powder suggests degradation.

    • Purify if Necessary: If impurities are suspected, recrystallize the starting material from a suitable solvent like toluene or water, or purify it by sublimation.

    • Proper Storage: Store 2,3-diaminopyridine under an inert atmosphere (N₂ or Ar), protected from light, and in a cool, dry place.

Potential Cause B: Incomplete Reaction or Stalling
  • The "Why": The cyclization-dehydration step requires significant energy to overcome the activation barrier. Insufficient temperature or reaction time will result in unreacted starting material or the intermediate N-acetylated diamine.

  • Recommended Solution:

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). A good mobile phase is Dichloromethane:Methanol (e.g., 9:1 v/v).[5] The product is more polar than the starting diamine. The reaction is complete when the 2,3-diaminopyridine spot has been consumed.

    • Optimize Conditions: If the reaction stalls, consider increasing the temperature or extending the reaction time. When using polyphosphoric acid (PPA), temperatures between 150-180 °C are common.[3]

Potential Cause C: Inefficient Work-up and Product Isolation
  • The "Why": The product, this compound, is an amphoteric molecule but predominantly basic. After reaction in a strong acid like PPA, the product exists as a protonated salt, which is soluble in water. Failure to properly neutralize the mixture will result in significant product loss to the aqueous phase.

  • Recommended Solution:

    • Controlled Neutralization: After cooling the reaction mixture, carefully pour it onto crushed ice. Then, slowly add a base (e.g., concentrated ammonium hydroxide or a saturated NaOH/K₂CO₃ solution) while monitoring the pH with indicator paper or a pH meter.

    • Target pH: Adjust the pH to be slightly basic (pH 8-9) to ensure the product precipitates out of the solution as a free base.[6]

    • Complete Precipitation: Allow the mixture to stir in an ice bath for 30-60 minutes to maximize precipitation before collecting the solid by filtration.

Troubleshooting_Workflow start_node start_node decision_node decision_node solution_node solution_node start Low Yield? purity Starting Material Purity? start->purity Check First purify_sm Recrystallize or sublime DAP purity->purify_sm Yes (Discolored) reaction_complete Reaction Complete? purity->reaction_complete No (Looks Pure) optimize Increase Temp/Time Monitor via TLC reaction_complete->optimize No (Stalled) workup Work-up pH Correct? reaction_complete->workup Yes adjust_ph Adjust to pH 8-9 Cool to maximize precipitation workup->adjust_ph No final_purification Consider final purification method workup->final_purification Yes

Caption: Troubleshooting workflow for low reaction yield.

Question 2: The reaction mixture turned into a dark, tarry mess. Is it salvageable?

Answer: This is typically due to decomposition at high temperatures. While salvage may be difficult, prevention is key for future experiments.

  • The "Why": Polyphosphoric acid is a strong dehydrating agent, but at excessively high temperatures (>200 °C) or with prolonged heating, it can promote charring and polymerization of the organic materials.

  • Recommended Solution:

    • Temperature Control: Use an oil bath with a thermocouple for accurate temperature monitoring and control. Do not exceed the recommended temperature range for the specific procedure.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere of nitrogen or argon can minimize oxidative side reactions that contribute to discoloration and tar formation.

    • Alternative Methods: For sensitive substrates, consider alternative, milder synthetic routes. One such method involves the reaction of 2,3-diaminopyridine with aldehydes in water under thermal conditions, which proceeds via an air oxidative cyclocondensation.[3] Another approach uses zinc triflate as a mild Lewis acid catalyst in methanol.[5]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best reagents to use for introducing the methyl group?

A1: The choice of reagent impacts reactivity and reaction conditions.

ReagentProsConsTypical Conditions
Acetic Acid Inexpensive, readily available.Requires a strong dehydrating agent (like PPA) and high temperatures.150-180 °C in PPA.
Acetic Anhydride More reactive than acetic acid, can sometimes be run at lower temperatures.[7]Can lead to diacylation of the diamine if conditions are not controlled. Requires careful stoichiometry.Refluxing in a high-boiling solvent or neat.
Triethyl Orthoacetate Good yields, clean reaction as ethanol is the only byproduct.[3]More expensive, may require acidic catalysis.Refluxing with a catalytic amount of acid.[3]

Q2: How should I purify the final product?

A2: The best purification method depends on the scale and nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying the crude product. Suitable solvents include water, ethanol, or toluene. The crude solid is dissolved in a minimum amount of hot solvent, filtered hot (if necessary to remove insoluble impurities), and allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 1-5% MeOH in DCM).

  • Sublimation: For small quantities of high-purity material, vacuum sublimation can be an excellent purification technique.

Q3: Can I synthesize other 2-substituted imidazo[4,5-b]pyridines using this method?

A3: Absolutely. The general method is quite versatile. By replacing acetic acid with other carboxylic acids (e.g., propionic acid, benzoic acid) or their derivatives, you can synthesize a wide variety of 2-substituted analogues.[3] Similarly, using substituted aldehydes can also yield 2-substituted products, often requiring an oxidative step or specific catalysts.[3][5]

Section 4: Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound using polyphosphoric acid.

Materials & Equipment:

  • 2,3-Diaminopyridine (1.0 eq)

  • Glacial Acetic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA) (approx. 10x weight of diamine)

  • Three-neck round-bottom flask

  • Mechanical stirrer and stirring rod

  • Thermometer/thermocouple

  • Heating mantle or oil bath

  • Standard glassware for work-up and filtration

Step-by-Step Procedure:

  • Setup: In a fume hood, equip a three-neck flask with a mechanical stirrer and a thermometer. Add polyphosphoric acid to the flask.

  • Heating: Begin stirring and heat the PPA to approximately 80-90 °C to reduce its viscosity.

  • Addition of Reactants: Slowly add 2,3-diaminopyridine to the warm PPA. Once it has dissolved, add glacial acetic acid dropwise.

  • Reaction: Increase the temperature of the reaction mixture to 160 °C and maintain it for 4 hours. Monitor the reaction progress by TLC.

  • Cooling & Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C. Carefully and slowly pour the viscous mixture onto a large beaker filled with crushed ice. This step is highly exothermic.

  • Neutralization: Place the beaker in an ice bath. Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide or saturated sodium carbonate solution until the pH reaches 8-9. A precipitate should form.

  • Isolation: Stir the cold suspension for 30 minutes. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water and then with a small amount of cold ethanol.

  • Drying & Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an appropriate solvent (e.g., ethanol/water).

References

common side products in the synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound, a key scaffold in medicinal chemistry, is most commonly achieved via the Phillips condensation reaction. This involves the cyclization of 2,3-diaminopyridine with acetic acid, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[1] While seemingly straightforward, this reaction can be prone to the formation of several side products, impacting yield and purity. This guide will delve into the identification, formation, and mitigation of these common impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is dark brown or black, and the crude product is difficult to purify. What is the cause?

A1: The use of polyphosphoric acid (PPA) at high temperatures (often >140°C) can lead to charring and the formation of polymeric or tar-like substances. These are complex, high molecular weight materials that can be challenging to remove. The strong dehydrating and acidic nature of PPA can promote side reactions and degradation of the starting materials and product if the temperature is not carefully controlled.

Q2: I observe a significant amount of unreacted 2,3-diaminopyridine in my crude product. How can I improve the conversion?

A2: Low conversion can be due to several factors:

  • Insufficient reaction time or temperature: The Phillips condensation requires forcing conditions to drive the cyclization to completion. Ensure the reaction is heated for a sufficient duration at the optimal temperature.

  • Inefficient mixing: PPA is highly viscous, which can lead to poor mixing and localized temperature gradients. Vigorous mechanical stirring is recommended.

  • Moisture: The presence of water can hydrolyze PPA, reducing its effectiveness as a dehydrating agent. Ensure all reagents and glassware are dry.

Q3: My NMR spectrum shows peaks that do not correspond to the desired product or starting materials. What are the likely side products?

A3: Besides unreacted starting materials, you are likely observing one or more of the following side products:

  • Mono-acetylated intermediate (N-(3-amino-2-pyridinyl)acetamide): This is the product of incomplete cyclization.

  • Di-acetylated side product (N,N'-(pyridine-2,3-diyl)diacetamide): This can form if both amino groups are acetylated before cyclization.

  • Oxidative degradation products: The 2,3-diaminopyridine starting material can be susceptible to oxidation, leading to colored impurities.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed breakdown of the most common side products, their formation mechanisms, and strategies to minimize their formation and effect their removal.

Side Product 1: Incomplete Cyclization Intermediate
  • Structure: N-(3-amino-2-pyridinyl)acetamide

  • Formation Mechanism: The Phillips condensation proceeds in a stepwise manner. The first step is the acylation of one of the amino groups of 2,3-diaminopyridine by acetic acid to form the mono-acetylated intermediate.[2] If the subsequent intramolecular cyclization and dehydration do not go to completion, this intermediate will be present in the final product mixture.

2,3-Diaminopyridine 2,3-Diaminopyridine Mono-acetylated Intermediate Mono-acetylated Intermediate 2,3-Diaminopyridine->Mono-acetylated Intermediate Acylation Acetic Acid Acetic Acid Acetic Acid->Mono-acetylated Intermediate Target Product Target Product Mono-acetylated Intermediate->Target Product Cyclization & Dehydration Mono-acetylated Intermediate Mono-acetylated Intermediate Di-acetylated Byproduct Di-acetylated Byproduct Mono-acetylated Intermediate->Di-acetylated Byproduct Competing Acylation Target Product Target Product Mono-acetylated Intermediate->Target Product Desired Cyclization Acetic Acid Acetic Acid Acetic Acid->Di-acetylated Byproduct

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridine derivatives. This hub is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of Suzuki-Miyaura cross-coupling reactions involving this important heterocyclic scaffold. The structural similarity of imidazo[4,5-b]pyridines to purines makes them a valuable core in medicinal chemistry, particularly as kinase inhibitors.[1] This guide will equip you with the knowledge to optimize your reaction conditions, overcome common challenges, and achieve high yields of your target compounds.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the Suzuki coupling of imidazo[4,5-b]pyridines, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Product Yield

A low or complete lack of product formation is one of the most common frustrations in Suzuki coupling reactions. Several factors can contribute to this issue.

Possible Causes & Suggested Solutions

Possible Cause Detailed Explanation & Recommended Action
Catalyst Inactivity The Pd(0) catalyst is the heart of the Suzuki reaction. Its deactivation can halt the catalytic cycle. Catalysts like Pd(OAc)₂ are not stable indefinitely.[2] Solution: Use a fresh batch of palladium catalyst. Consider using more robust pre-catalysts like Pd(PPh₃)₄ or Buchwald ligands and pre-catalysts which are often more effective.[2][3][4] If preparing the catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure complete reduction to Pd(0).
Inefficient Oxidative Addition The first step of the catalytic cycle, oxidative addition of the palladium catalyst to the halo-imidazo[4,5-b]pyridine, can be sluggish.[5] This is particularly true for less reactive aryl chlorides compared to bromides or iodides.[2][6] The electronic properties of the imidazo[4,5-b]pyridine ring can also influence this step.[4] Solution: Switch to a more reactive halide on your imidazo[4,5-b]pyridine (I > Br > Cl).[7] Employing electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can enhance the rate of oxidative addition.[4]
Poor Solubility of Reactants Imidazo[4,5-b]pyridine derivatives can have poor solubility in common Suzuki coupling solvents, leading to a heterogeneous reaction mixture and inefficient coupling.[8] Solution: Screen different solvent systems. A mixture of a nonpolar solvent like toluene or dioxane with a polar co-solvent such as ethanol or water can improve solubility.[3][9] DMF is another option for reactants with poor solubility.[8] In some cases, chlorinated aromatic solvents like chlorobenzene can be effective.[8]
Protodeboronation of Boronic Acid This is a significant side reaction where the boronic acid reacts with a proton source (often water) to form the corresponding arene, effectively consuming your coupling partner.[10] This process can be catalyzed by the base or even the palladium catalyst itself.[10][11] Solution: Use freshly opened or properly stored boronic acids. Minimize the amount of water in the reaction, or use anhydrous conditions if feasible. Alternatively, using more stable boronic acid derivatives like MIDA boronates or potassium organotrifluoroborates can mitigate this issue by slowly releasing the boronic acid into the reaction mixture.[10][12]
Inappropriate Base The choice of base is critical for the transmetalation step.[5] An unsuitable base can lead to low yields or unwanted side reactions.[6] Solution: Screen a variety of bases. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[3][13] The strength and solubility of the base can significantly impact the reaction outcome. In some cases, fluoride-based bases like KF or CsF can be effective.[7]
Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce the yield of your desired product.

Possible Causes & Suggested Solutions

Possible Cause Detailed Explanation & Recommended Action
Homocoupling of Boronic Acid This side reaction leads to the formation of a biaryl product derived from the boronic acid. It is often promoted by the presence of oxygen. Solution: Thoroughly degas your reaction mixture and solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the catalyst.[7][14] Maintaining an inert atmosphere throughout the reaction is crucial.[6]
Dehalogenation of the Starting Material The halo-imidazo[4,5-b]pyridine can be reduced to the corresponding dehalogenated compound. This can occur through various pathways, including reaction with trace hydrides or through catalyst-mediated processes. Solution: Ensure all reagents and solvents are pure and dry. The choice of ligand and base can sometimes influence the extent of dehalogenation.
Hydrolysis of Functional Groups If your starting materials or product contain base-sensitive functional groups (e.g., esters, nitriles), they can be hydrolyzed under the reaction conditions.[3][8] Solution: Use a milder base such as K₂CO₃ or NaHCO₃.[15] If possible, protect sensitive functional groups before the coupling reaction and deprotect them in a subsequent step. Using non-aqueous conditions can also prevent hydrolysis.[8]
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging due to the presence of closely eluting impurities or residual catalyst.

Possible Causes & Suggested Solutions

Possible Cause Detailed Explanation & Recommended Action
Co-elution with Starting Materials or Side Products The polarity of the product may be very similar to that of the starting materials or side products, making chromatographic separation difficult. Solution: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol). If separation on silica gel is challenging, consider using a different stationary phase like alumina or reverse-phase silica.
Residual Palladium Catalyst Traces of palladium can remain in the final product, which is often undesirable, especially for pharmaceutical applications. Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like thiourea or sodium sulfide to scavenge residual palladium. Passing the crude product through a pad of silica gel or celite can also help remove palladium residues.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Suzuki coupling of imidazo[4,5-b]pyridines, offering insights into reaction design and optimization.

Q1: What is the best palladium catalyst for the Suzuki coupling of imidazo[4,5-b]pyridines?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, for many applications involving imidazo[4,5-b]pyridines, Pd(PPh₃)₄ has been shown to be effective.[3][9] For more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered substrates, palladium pre-catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often superior.[16] Additionally, specialized catalysts like (A-taphos)₂PdCl₂ have demonstrated broad compatibility with various arylboronic acids in the derivatization of the imidazo[4,5-b]pyridine core.[16]

Q2: How do I choose the right solvent for my reaction?

A2: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction outcome.[17] A common and effective solvent system is a mixture of an ethereal solvent like 1,4-dioxane or an aromatic solvent like toluene with an aqueous solution of the base.[18] For substrates with poor solubility, more polar aprotic solvents like DMF or NMP can be used.[8][16] It's important to note that the solvent can also affect the selectivity of the reaction in some cases.[19][20] Microwave-assisted synthesis often utilizes solvent mixtures like toluene:ethanol (4:1) to achieve higher conversion rates in shorter reaction times.[3]

Q3: Which base should I use, and how much?

A3: The base is essential for the transmetalation step of the catalytic cycle.[5] Commonly used bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃ .[3][7][13][21] The choice of base can significantly impact the reaction yield. For instance, Cs₂CO₃ is often found to be superior for certain catalytic systems.[21] Typically, 2-3 equivalents of the base relative to the limiting reagent are used. It's advisable to screen a few different bases to find the optimal one for your specific reaction.

Q4: My reaction is sluggish. How can I increase the reaction rate?

A4: Several strategies can be employed to accelerate a slow Suzuki coupling reaction:

  • Increase the temperature: Most Suzuki couplings are run at elevated temperatures, often between 80-120 °C.[9][14]

  • Use microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[3][9]

  • Switch to a more active catalyst system: As mentioned in Q1, using more electron-rich and bulky ligands can accelerate the rate-limiting oxidative addition step.[4]

  • Use a more reactive halide: If possible, using an iodo- or bromo-substituted imidazo[4,5-b]pyridine will be more reactive than the chloro-substituted analogue.[2][6]

Q5: How can I minimize the formation of homocoupled byproducts?

A5: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen. To minimize this:

  • Thoroughly degas all solvents and the reaction mixture: This can be done by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using the freeze-pump-thaw method.

  • Maintain a strict inert atmosphere: Use Schlenk techniques or a glovebox to prevent oxygen from entering the reaction vessel.[7]

  • Use a slight excess of the aryl halide: This can help to favor the cross-coupling pathway over homocoupling.[7]

III. Experimental Protocols & Visualizations

General Protocol for Suzuki Coupling of a Halo-Imidazo[4,5-b]pyridine

This protocol provides a general starting point for the Suzuki coupling of a halo-imidazo[4,5-b]pyridine with an arylboronic acid. Optimization of specific parameters may be necessary.

Materials:

  • Halo-imidazo[4,5-b]pyridine (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the halo-imidazo[4,5-b]pyridine, arylboronic acid, and base.

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'B(OH)₂ Base PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical pathway for troubleshooting common issues in your Suzuki coupling reaction.

Troubleshooting_Suzuki Start Low or No Yield CheckCatalyst Is the catalyst fresh and active? Start->CheckCatalyst ReplaceCatalyst Use fresh catalyst or a more active pre-catalyst. CheckCatalyst->ReplaceCatalyst No CheckHalide Is the halide reactive enough (I > Br > Cl)? CheckCatalyst->CheckHalide Yes ReplaceCatalyst->CheckCatalyst ChangeHalide Switch to a more reactive halide. CheckHalide->ChangeHalide No CheckSolubility Are reactants fully dissolved? CheckHalide->CheckSolubility Yes ChangeHalide->CheckHalide ChangeSolvent Screen different solvents or solvent mixtures. CheckSolubility->ChangeSolvent No CheckBoronicAcid Could protodeboronation be an issue? CheckSolubility->CheckBoronicAcid Yes ChangeSolvent->CheckSolubility UseStableBoronate Use fresh boronic acid or a more stable derivative (e.g., MIDA). CheckBoronicAcid->UseStableBoronate Yes CheckBase Is the base optimal? CheckBoronicAcid->CheckBase No UseStableBoronate->CheckBase ScreenBases Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). CheckBase->ScreenBases No Success Reaction Optimized CheckBase->Success Yes ScreenBases->CheckBase

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

IV. References

  • Sajith, A. M., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(10), 2688. --INVALID-LINK--

  • Perković, I., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(18), 4296. --INVALID-LINK--

  • Perković, I., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. --INVALID-LINK--

  • Rinehart, J. D., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. --INVALID-LINK--

  • Ali, M. A., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9035-9055. --INVALID-LINK--

  • Sajith, A. M., et al. (2014). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Tetrahedron Letters, 55(30), 4115-4119. --INVALID-LINK--

  • Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. --INVALID-LINK--

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. --INVALID-LINK--

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. --INVALID-LINK--

  • Sun, X., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(3), 735-743. --INVALID-LINK--

  • Rinehart, J. D., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. --INVALID-LINK--

  • Gáti, T., et al. (2020). Effect of solvent on the Suzuki reaction. ResearchGate. --INVALID-LINK--

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. --INVALID-LINK--

  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. --INVALID-LINK--

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. --INVALID-LINK--

  • Various Authors. (2023). Problems with Suzuki coupling. Reddit. --INVALID-LINK--

  • Various Authors. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. --INVALID-LINK--

  • Various Authors. (2022). How to approach choosing reaction conditions for Suzuki? Reddit. --INVALID-LINK--

  • Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. --INVALID-LINK--

  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. --INVALID-LINK--

  • Various Authors. (2018). Screening of different bases for Suzuki coupling. ResearchGate. --INVALID-LINK--

  • Wikipedia Contributors. (2023). Protodeboronation. Wikipedia. --INVALID-LINK--

  • Reddy, B. V. S., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Organic & Biomolecular Chemistry, 5(22), 3629-3632. --INVALID-LINK--

  • Various Authors. (2022). Failed suzuki coupling, any suggenstions? Reddit. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines. BenchChem. --INVALID-LINK--

  • Various Authors. (2021). Help needed with unreproducible Suzuki coupling. Reddit. --INVALID-LINK--

  • McDonald, B. R., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. --INVALID-LINK--

  • Rosenberg, J. D., et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. --INVALID-LINK--

  • Carrow, B. P., & Nozaki, K. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 43(8), 2959-2977. --INVALID-LINK--

  • LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • Orita, A., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 334-339. --INVALID-LINK--

  • Lee, S., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2731-2735. --INVALID-LINK--

  • Besson, T., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. --INVALID-LINK--

  • Various Authors. (2023). Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Poor Solubility of 2-methyl-1H-imidazo[4,5-b]pyridine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-methyl-1H-imidazo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Poor solubility can lead to inaccurate and irreproducible data, hindering research progress. This guide provides a structured, question-and-answer approach to systematically diagnose and resolve these issues, grounded in an understanding of the compound's physicochemical properties.

Section 1: Understanding the Compound: Physicochemical Profile

Q1: What are the key properties of this compound that influence its solubility?

To effectively troubleshoot solubility, we must first understand the inherent chemical properties of this compound. Its behavior in solution is dictated by a combination of its structure, polarity, and solid-state characteristics.

The primary challenge with this compound often stems from its high melting point, which indicates a very stable crystal lattice structure.[1][2] A significant amount of energy is required to break apart this lattice and allow the molecule to be solvated. According to established principles, disrupting strong crystal packing is a key strategy for improving aqueous solubility.[3]

Furthermore, the molecule possesses two basic nitrogen centers within its imidazopyridine core. This makes its solubility highly dependent on the pH of the surrounding medium. At lower pH values, these nitrogens can become protonated, forming a more polar—and thus more water-soluble—salt.[4][5]

Below is a summary of its key physicochemical properties:

PropertyValueImplication for Solubility
Molecular Formula C₇H₇N₃-
Molecular Weight 133.15 g/mol [1][6]Low molecular weight is generally favorable, but other factors dominate.
Melting Point 189-190°C[1][2]High. Suggests strong intermolecular forces and high crystal lattice energy, a primary contributor to poor aqueous solubility.[7]
Calculated logP (XLogP3) 0.9[6]Low. Indicates the molecule is not excessively lipophilic. Poor solubility is likely driven by its solid-state properties rather than high hydrophobicity.
Chemical Class Basic HeterocycleContains basic nitrogen atoms, making its solubility pH-dependent. Solubility is expected to increase in acidic conditions.[8]

Section 2: First Steps - Preparing and Diluting Your Stock Solution

The most common point of failure is during the preparation of the stock solution and its subsequent dilution into an aqueous assay buffer.

Q2: What is the best solvent for my initial stock solution of this compound?

For creating a high-concentration primary stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[9] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.[8]

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh out a precise amount of this compound powder (e.g., 1.33 mg).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 1.33 mg, add 1 mL of DMSO to make a 10 mM solution).

  • Ensure Complete Dissolution: Vortex the solution vigorously. If particulates remain, gentle warming in a water bath (30-37°C) or brief sonication can be applied. Visually inspect the solution against a light source to ensure it is clear and free of any solid material before storage.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?

This phenomenon, known as "crashing out," is a frequent issue when a compound is transferred from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous environment. The key is to manage the transition to avoid creating localized areas of high supersaturation.

Troubleshooting Steps for Dilution-Induced Precipitation:

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, and almost always below 1%, to minimize both solvent-induced artifacts and solubility issues.

  • Improve Mixing Technique: Instead of adding the small volume of DMSO stock to the large volume of buffer, try adding the compound stock to a vigorously vortexing tube of buffer. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Use Serial Dilutions: Perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add the required volume of the 1 mM stock to your final assay buffer. This reduces the magnitude of the solvent change at the final step.

  • Consider Pre-warming the Buffer: Gently warming the assay buffer (if your assay components are stable at that temperature) can temporarily increase the solubility of the compound during dilution.

Section 3: Systematic Troubleshooting Workflow

If initial adjustments to your stock preparation and dilution technique are unsuccessful, a systematic approach is necessary. The following workflow provides a logical progression of steps to identify a suitable solvent system for your assay.

Q4: I'm still seeing precipitation or getting inconsistent results. What is a systematic way to troubleshoot this?

Follow the decision tree below. Each step involves modifying the assay buffer to improve solubility, but it is crucial to validate that these modifications do not interfere with your assay's performance (e.g., enzyme activity, cell viability, antibody binding).

TroubleshootingWorkflow start Start: Compound Precipitation or Inconsistent Data check_stock 1. Verify Stock Solution Is it 100% dissolved? start->check_stock check_dilution 2. Optimize Dilution Using vortexing or serial dilution? check_stock->check_dilution Yes, stock is clear fail Re-evaluate Compound or Assay Design check_stock->fail No, precipitates in stock. (Try warming/sonication) strategy_ph 3. Primary Strategy: pH Modification Lower buffer pH (e.g., to 6.5 or 6.0) check_dilution->strategy_ph Yes, dilution is optimized strategy_cosolvent 4. Secondary Strategy: Add Co-solvent Try 1-5% PEG400 or Propylene Glycol strategy_ph->strategy_cosolvent No Improvement / pH not viable validate 6. Validate Assay Compatibility Does the new buffer affect the assay (e.g., cell viability, enzyme activity)? strategy_ph->validate Solubility Improved strategy_surfactant 5. Tertiary Strategy (Cell-Free Only) Add 0.01-0.05% Tween-20 or Triton X-100 strategy_cosolvent->strategy_surfactant No Improvement strategy_cosolvent->validate Solubility Improved strategy_surfactant->validate Solubility Improved strategy_surfactant->fail No Improvement success Success: Optimized Assay Conditions Found validate->success No, assay is robust validate->fail Yes, assay is compromised

References

stability issues of 2-methyl-1H-imidazo[4,5-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Introduction to the Stability of this compound

This compound is a heterocyclic compound belonging to the imidazopyridine class, which is a significant scaffold in medicinal chemistry due to its structural similarity to purines.[1][2] This structural feature makes it a valuable building block in the development of novel therapeutics.[3][4] However, the fused imidazole and pyridine rings, along with the methyl substituent, can be susceptible to various degradation pathways in solution. Understanding these potential stability issues is crucial for accurate experimental design, data interpretation, and formulation development.

This guide will address common stability concerns, including the influence of pH, light, temperature, and oxidative stress on this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color over time. What could be the cause?

A change in the color of your solution is often an indicator of chemical degradation. The most common culprits are photodegradation or oxidation, which can lead to the formation of colored byproducts. It is also possible that extreme pH conditions are causing structural changes. We recommend performing a systematic investigation as outlined in our troubleshooting guides to identify the specific cause.

Q2: I am observing unexpected peaks in my HPLC analysis of a solution containing this compound. How can I determine if these are degradants?

The appearance of new peaks in your chromatogram suggests the formation of impurities or degradation products. To confirm if these are related to the degradation of your compound, you can perform forced degradation studies.[5][6] By subjecting your compound to stress conditions (acid, base, oxidation, light, heat), you can intentionally generate degradants and compare the resulting HPLC profile with your experimental sample.

Q3: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

The imidazo[4,5-b]pyridine core is known to be sensitive to pH.[7] While the exact optimal pH for this compound is not definitively established in the literature, related compounds are generally more stable in neutral to slightly acidic conditions. Both strongly acidic and strongly basic conditions can promote hydrolysis or other degradation pathways. We recommend performing a pH stability study to determine the optimal range for your specific application.

Q4: How should I store solutions of this compound to minimize degradation?

To minimize degradation, solutions of this compound should be stored protected from light, in a tightly sealed container to prevent solvent evaporation and exposure to air (oxygen). For long-term storage, refrigeration or freezing is recommended, provided the compound is stable to freeze-thaw cycles. The use of amber vials or wrapping containers in aluminum foil is a simple and effective way to prevent photodegradation.

Troubleshooting Guides

Issue 1: Suspected Hydrolytic Degradation

Symptom: Loss of parent compound potency over time in aqueous solutions, appearance of new, more polar peaks in reverse-phase HPLC.

Plausible Cause: The imidazo[4,5-b]pyridine ring system, while aromatic and generally stable, can be susceptible to hydrolysis under certain pH and temperature conditions. The imidazole ring, in particular, can undergo hydrolytic cleavage.

Troubleshooting Workflow:

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Methyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-methyl-1H-imidazo[4,5-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the NMR spectra of this important heterocyclic scaffold. The structural similarity of these compounds to natural purines has made them a subject of intense research, particularly as kinase inhibitors and antimicrobial agents.[1] However, their rich structural features, such as tautomerism and proton exchange, often lead to complex and non-intuitive NMR spectra.

This resource provides in-depth, troubleshooting-focused answers to common questions, detailed experimental protocols, and reference data to empower you to confidently elucidate the structure of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the aromatic and N-H proton signals in my ¹H NMR spectrum broad and poorly resolved at room temperature?

Answer: This is the most common issue encountered with imidazo[4,5-b]pyridine systems and is almost always due to chemical exchange phenomena, primarily prototropic tautomerism. The imidazo[4,5-b]pyridine core exists in a dynamic equilibrium between two tautomeric forms, 1H and 3H.

At room temperature, the rate of proton exchange between the N1 and N3 positions is often on the same timescale as the NMR experiment. This intermediate exchange rate causes significant line broadening for the N-H proton and any nearby aromatic protons whose chemical environments are different in the two tautomers.[2][3] The N-H proton itself may be broadened to the point of being indistinguishable from the baseline.[4]

Troubleshooting Steps:

  • Lower the Temperature: Perform a Variable Temperature (VT) NMR experiment.[5] As you cool the sample, the rate of tautomeric exchange will decrease. At a sufficiently low temperature (the coalescence temperature), you will begin to see the equilibrium slow down, resulting in sharper signals.[2][3] Eventually, you may "freeze out" the two distinct tautomers, observing separate sets of signals for each.

  • Change the Solvent: The tautomeric equilibrium can be highly sensitive to the solvent.[6][7][8]

    • Protic Solvents (e.g., Methanol-d₄, D₂O): These solvents can accelerate proton exchange, often leading to even broader signals or the complete disappearance of the N-H signal as it exchanges with the solvent's deuterium.[4][9]

    • Aprotic Polar Solvents (e.g., DMSO-d₆): These solvents can form hydrogen bonds and may favor one tautomer over the other, sometimes resulting in sharper spectra compared to less polar solvents.[10]

    • Aprotic Nonpolar Solvents (e.g., Chloroform-d, Benzene-d₆): Spectra in these solvents can be complex, and concentration effects may become more pronounced.[11]

Q2: I can't locate the N-H proton signal. Where is it, and how can I confirm its identity?

Answer: The N-H proton of the imidazole ring is notoriously difficult to assign for several reasons:

  • Chemical Exchange: As discussed in Q1, rapid exchange broadens the signal, often making it disappear into the baseline.[4]

  • Wide Chemical Shift Range: Its chemical shift is highly dependent on solvent, concentration, and temperature, and can appear over a very wide range (typically δ 10-14 ppm, but sometimes outside this window).[4][12]

  • Exchange with Residual Water: In non-anhydrous solvents, the N-H proton can exchange with residual water, further broadening the signal or causing it to appear at the chemical shift of water.

Troubleshooting Steps:

  • D₂O Shake: The definitive method to identify an exchangeable proton. Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and its signal will disappear or significantly diminish.

  • Use Anhydrous Solvent: Ensure your deuterated solvent is as dry as possible to minimize exchange with water. Using a solvent like DMSO-d₆, which is hygroscopic but forms strong H-bonds, can sometimes help sharpen the N-H signal.[10]

  • Low Temperature NMR: As with resolving broadness, cooling the sample can slow the exchange rate sufficiently to allow the N-H proton to be observed as a sharper peak.[5]

Q3: How can I definitively assign the protons on the pyridine ring (H-5, H-6, H-7)?

Answer: The protons on the pyridine portion of the ring system can be challenging to assign due to their similar chemical environments. A combination of 1D and 2D NMR experiments is the most reliable approach.

Systematic Assignment Workflow:

  • ¹H NMR Analysis: First, analyze the 1D proton spectrum. Look for the expected multiplicities. Typically, you will see two doublets and a doublet of doublets (or triplet, depending on the relative coupling constants).

  • COSY (Correlation Spectroscopy): This is the most crucial experiment. COSY reveals proton-proton couplings (typically over 2-3 bonds).[13][14] You should observe a cross-peak connecting H-5 to H-6 and another connecting H-6 to H-7. This establishes the connectivity of the three-spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[15][16] It is invaluable for placing the proton spin system within the larger molecular framework.

    • The methyl protons (C2-Me) are a key handle. They should show a ³J correlation to the C2 quaternary carbon and a ³J correlation to the C7a quaternary carbon.

    • The H-7 proton will show a strong ³J correlation to the C5 carbon.

    • The H-5 proton will show a strong ³J correlation to the C7 carbon and the C3a quaternary carbon.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show through-space correlations and can be used to confirm assignments. For example, the H-7 proton should show a NOE to the N-H proton (if observable). The methyl protons (C2-Me) may show a NOE to the H-7 proton, depending on the conformation.[4]

Advanced Troubleshooting & Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Tautomer Analysis

This protocol outlines the steps to study dynamic exchange processes like tautomerism.

Objective: To slow the rate of chemical exchange to sharpen broad signals and potentially observe individual tautomers.

Prerequisites:

  • A sample of the this compound derivative dissolved in a suitable solvent with a low freezing point (e.g., Toluene-d₈, Methanol-d₄, or DMSO-d₆).

  • An NMR spectrometer equipped with a VT unit. Caution: Always follow the specific operating procedures for your instrument to avoid damaging the probe.[5]

Step-by-Step Methodology:

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and linewidths of the broad signals.

  • Cooling Sequence: Begin cooling the sample in discrete steps (e.g., 10-15 K increments).

  • Equilibration: At each new temperature, allow the sample to equilibrate for at least 10-15 minutes to ensure thermal stability before acquiring a new spectrum.[5]

  • Spectral Acquisition: Acquire a ¹H NMR spectrum at each temperature step.

  • Data Analysis:

    • Observe the changes in the spectra as the temperature decreases. Look for the sharpening of broad peaks.

    • Identify the coalescence temperature, where two exchanging signals merge into a single broad peak.

    • At temperatures below coalescence, you may resolve distinct signals for the two tautomers.

    • By integrating the signals of the individual tautomers at low temperatures, you can determine the equilibrium constant (K) at that temperature.

Protocol 2: Systematic 2D NMR Structural Elucidation

This workflow provides a logical sequence for using 2D NMR to achieve complete structural assignment.

Objective: To unambiguously assign all ¹H and ¹³C resonances in the molecule.

Step-by-Step Methodology:

  • Acquire Core Spectra:

    • ¹H NMR: High-resolution 1D proton spectrum.

    • ¹³C NMR: Standard 1D carbon spectrum.

    • DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. Quaternary carbons are absent.

  • ¹H-¹³C One-Bond Correlation (HSQC):

    • Run a standard HSQC (Heteronuclear Single Quantum Coherence) experiment.[13][14]

    • This directly links each proton to the carbon it is attached to. Use this to assign the carbons bearing protons (C5, C6, C7, and the C2-methyl group).[16]

  • ¹H-¹H Connectivity (COSY):

    • Run a DQF-COSY (Double Quantum Filtered COSY) experiment for cleaner results.[13]

    • Identify the cross-peaks that establish the H5-H6-H7 spin system on the pyridine ring.

  • ¹H-¹³C Long-Range Correlation (HMBC):

    • This is the final and most powerful step for assembling the fragments.[15][16]

    • Key Correlations to Look For:

      • C2-Methyl Protons to C2 and C7a: This is the critical link that confirms the position of the methyl group and connects the imidazole ring to the pyridine ring.

      • H7 to C5 and C3a: Confirms the H7 assignment and links it across the nitrogen to the imidazole part of the core.

      • H5 to C7 and C3a: Confirms the H5 assignment and provides redundant confirmation of the ring fusion.

    • Use the HMBC data to assign the quaternary (non-protonated) carbons (C2, C3a, C7a).

Visualizations and Data

Tautomeric Equilibrium

The dynamic equilibrium between the 1H and 3H tautomers is the primary source of spectral complexity.

Caption: Prototropic tautomerism in the imidazo[4,5-b]pyridine core.

Systematic Spectral Assignment Workflow

A logical workflow ensures all available data is used for a robust structural assignment.

workflow start Start: Complex Spectrum acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT-135) start->acq_1d acq_hsqc Acquire ¹H-¹³C HSQC acq_1d->acq_hsqc acq_cosy Acquire ¹H-¹H COSY acq_1d->acq_cosy assign_ch Assign Protonated Carbons (C5, C6, C7, Me) acq_hsqc->assign_ch acq_hmbc Acquire ¹H-¹³C HMBC assign_ch->acq_hmbc assign_h_spin Establish H5-H6-H7 Spin System acq_cosy->assign_h_spin assign_h_spin->acq_hmbc assign_q Assign Quaternary Carbons (C2, C3a, C7a) acq_hmbc->assign_q confirm Confirm Structure via Long-Range Couplings assign_q->confirm end End: Full Assignment confirm->end

Caption: Workflow for 2D NMR-based structural elucidation.

Reference Data Table

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for the this compound core. Note that actual values can vary significantly based on substitution, solvent, and concentration.

PositionAtomTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
N-H¹H11.0 - 13.5-Often very broad; position is highly variable and solvent-dependent.[4]
2-Me¹H2.5 - 2.814 - 18Sharp singlet, key handle for HMBC correlations.
5¹H7.8 - 8.2115 - 120Doublet, couples to H6.
6¹H7.0 - 7.4128 - 135Doublet of doublets, couples to H5 and H7.
7¹H8.2 - 8.6140 - 145Doublet, couples to H6.
2¹³C-150 - 155Quaternary, assigned by HMBC from 2-Me protons.
3a¹³C-130 - 138Quaternary, assigned by HMBC from H5.
7a¹³C-145 - 152Quaternary, assigned by HMBC from 2-Me and H5/H6 protons.

Data compiled from typical values for heterocyclic systems and may not be exhaustive.[17][18]

References

Technical Support Center: A Guide to Overcoming Catalyst Poisoning in the Synthesis of 2-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with catalyst efficiency and longevity in this crucial synthesis. Catalyst deactivation is an inevitable and costly issue in many industrial processes, but a systematic understanding of the underlying mechanisms can lead to effective solutions.[1][2] This document provides in-depth troubleshooting advice, diagnostic workflows, and validated protocols to help you identify, mitigate, and prevent catalyst poisoning in your experiments.

Section 1: Understanding the Synthesis and Inherent Poisoning Risks

The synthesis of this compound, a vital scaffold in medicinal chemistry, is commonly achieved through the cyclocondensation of 2,3-diaminopyridine with acetic acid or a derivative.[3] To enhance reaction rates and yields, this process often employs a catalyst, which can be either heterogeneous (e.g., supported metals, solid acids) or homogeneous (e.g., Lewis acids).

The primary challenge in this synthesis stems from the chemical nature of the molecules involved. The pyridine and imidazole rings in both the reactants and the product contain nitrogen atoms with lone pairs of electrons. These lone pairs can strongly coordinate to the active sites of a metal-based or Lewis acidic catalyst, leading to a phenomenon known as competitive inhibition or "self-poisoning."[4] This intrinsic factor, combined with extrinsic impurities, makes catalyst deactivation a frequent obstacle.

Synthesis_Workflow cluster_reactants Reactants & Solvent Reactants 2,3-Diaminopyridine + Acetic Acid Derivative Catalyst Catalyst Addition (e.g., Pd/C, Zeolite, Zn(OTf)2) Reactants->Catalyst Solvent Anhydrous Solvent (e.g., Toluene, Xylene) Solvent->Catalyst ReactionVessel Inert Atmosphere Reaction (N2 or Ar) Heat (Reflux) Catalyst->ReactionVessel Workup Reaction Workup & Purification ReactionVessel->Workup Product Product: This compound Workup->Product

Caption: General workflow for the catalytic synthesis of this compound.

Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation

This section is structured in a question-and-answer format to directly address common problems encountered during synthesis.

Q1: My reaction has stalled, or the yield is significantly lower than expected. Is catalyst poisoning the definite cause?

A: While catalyst poisoning is a strong possibility, it's essential to rule out other common experimental errors first. A stalled or low-yielding reaction can be symptomatic of several issues.

  • Symptoms of Poisoning: The reaction begins at a normal rate but slows down or stops completely over time. You may also observe that increasing the catalyst loading is necessary to achieve the same conversion as in previous successful runs.

  • Differential Diagnosis: Before concluding poisoning, verify the following:

    • Reagent Stoichiometry and Purity: Were the reactants weighed correctly? Has the purity of the 2,3-diaminopyridine been confirmed? Impurities can interfere with the reaction.

    • Solvent Quality: Was the solvent sufficiently anhydrous? Water can deactivate many catalysts through hydrolysis or by promoting sintering at high temperatures.[1][5]

    • Reaction Temperature and Atmosphere: Was the target temperature maintained? Was the inert atmosphere compromised, allowing oxygen to enter? Oxygen can be a poison for some metal catalysts.[2]

If these factors are controlled and the issue persists, catalyst deactivation is the most likely culprit.

Q2: What are the most common poisons I should be aware of in this specific synthesis?

A: Poisons can be categorized as extrinsic (from external sources) or intrinsic (inherent to the reaction chemistry).

  • Extrinsic Poisons: These are impurities introduced with the reagents, solvents, or from the apparatus. They cause deactivation through strong chemisorption on active sites or by physically blocking pores (fouling).[2][6]

  • Intrinsic Poisons (Competitive Inhibitors): As mentioned, the nitrogen-containing reactants and products can reversibly or irreversibly bind to catalyst active sites, effectively competing with the desired catalytic transformation.

The following table summarizes the most probable extrinsic poisons:

Poison Potential Source(s) Mechanism of Action Mitigation Strategy
Sulfur Compounds (e.g., thiols, H₂S)Contaminants in 2,3-diaminopyridine; rubber septa.Strong chemisorption on metal catalyst surfaces, blocking active sites. The toxicity order is generally H₂S > SO₂ > SO₄²⁻.[1][2]Use high-purity starting materials; pre-treat reagents with activated carbon.
Halides (Cl⁻, Br⁻)Impurities from synthesis of starting materials; acidic contaminants.Can alter the electronic properties of the catalyst or cause leaching of the active metal phase.Recrystallize starting materials; ensure glassware is free of acidic residue.
Water Inadequately dried solvents, reagents, or glassware; atmospheric leaks.Can cause hydrolysis of the catalyst support, sintering of metal particles, or direct deactivation of Lewis acid catalysts.[5]Use rigorous anhydrous techniques; employ molecular sieves.
Heavy Metals (e.g., Pb, Hg)Contaminants from upstream processes or equipment.Form alloys with or deposit on the active metal, deactivating it.[1]Use high-purity, certified reagents; ensure reactor cleanliness.
Carbonaceous Deposits (Coke) High-temperature decomposition of organic molecules (solvents, reagents).Physical blockage of catalyst pores and active sites (fouling).[1][2]Optimize reaction temperature; consider a catalyst less prone to coking.

Q3: How can I systematically identify the specific poison affecting my reaction?

A: A logical, stepwise approach is the most efficient way to pinpoint the source of deactivation. The following workflow can guide your investigation.

Troubleshooting_Workflow Start Reaction Failure: Low Conversion or Stalled Reaction Check_Purity Run Control Experiment: Use Fresh, High-Purity Reagents & Anhydrous Solvent Start->Check_Purity Success Problem Solved: Original Reagents/Solvent were Contaminated Check_Purity->Success Success Failure Problem Persists: Investigate Specific Contaminants Check_Purity->Failure Failure Analyze_SM Analyze Starting Materials: - ICP-MS for trace metals (S, P, Pb) - Elemental Analysis for S, N, Cl Failure->Analyze_SM Analyze_Catalyst Characterize Spent Catalyst: - TGA for coking - XPS/EDX for surface poisons Failure->Analyze_Catalyst Identify_Poison Identify Specific Poison Based on Analytical Data Analyze_SM->Identify_Poison Analyze_Catalyst->Identify_Poison Implement_Solution Implement Targeted Solution: - Reagent Purification - Catalyst Regeneration - Process Optimization Identify_Poison->Implement_Solution

Caption: A diagnostic workflow for identifying the root cause of catalyst poisoning.

Section 3: Practical Solutions and Experimental Protocols

Once a likely cause has been identified, the following protocols and strategies can be implemented.

Q4: I've confirmed my 2,3-diaminopyridine is the source of contamination. What is a reliable purification protocol?

A: Protocol for Purification of 2,3-Diaminopyridine

This protocol uses activated carbon to remove non-polar, color-forming impurities and sulfur compounds, followed by recrystallization.

  • Materials:

    • Crude 2,3-diaminopyridine

    • Activated carbon (decolorizing charcoal)

    • Ethanol or an ethanol/water mixture

    • Filter paper (e.g., Whatman No. 1)

    • Celatom® or Celite® (optional, as a filter aid)

  • Equipment:

    • Erlenmeyer flask

    • Hot plate with magnetic stirring

    • Buchner funnel and filter flask

    • Ice bath

  • Procedure:

    • Dissolve the crude 2,3-diaminopyridine in a minimal amount of hot ethanol in an Erlenmeyer flask.

    • Once fully dissolved, add activated carbon (approx. 1-2% w/w of the diamine).

    • Stir the hot solution for 15-20 minutes. Caution: Do not boil excessively, as this can concentrate impurities on the carbon surface.

    • Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon. A pre-warmed funnel will prevent premature crystallization.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Dry the purified crystals under vacuum. Confirm purity via melting point or analytical techniques before use.

Q5: My catalyst is deactivated by coking. Is there a standard regeneration procedure?

A: General Protocol for Oxidative Regeneration of a Coked Heterogeneous Catalyst

This procedure is suitable for many thermally stable supported catalysts (e.g., metals on alumina, silica, or carbon) where deactivation is due to carbonaceous deposits.

  • Equipment:

    • Tube furnace with temperature control

    • Quartz or ceramic tube

    • Gas flow controllers (for N₂ and Air/O₂)

  • Procedure:

    • Place the spent catalyst in the center of the quartz tube within the furnace.

    • Begin flowing an inert gas (e.g., Nitrogen) over the catalyst bed at a controlled rate.

    • Slowly ramp the temperature to an intermediate level (e.g., 150-200 °C) and hold for 1 hour to drive off any physisorbed volatiles.

    • Continue ramping the temperature to the target calcination temperature (typically 350-500 °C, consult catalyst specifications to avoid thermal degradation/sintering).[1]

    • Once at temperature, gradually introduce a controlled flow of air or a diluted oxygen stream (e.g., 2-5% O₂ in N₂) into the inert gas stream. Caution: The combustion of coke is exothermic. A slow, controlled introduction of oxygen is critical to prevent thermal runaways that could sinter the catalyst.

    • Hold at the target temperature until the coke burn-off is complete (indicated by the cessation of CO₂ evolution, which can be monitored with an off-gas analyzer).

    • Switch the gas flow back to pure inert gas and cool the furnace down to room temperature.

    • The regenerated catalyst is now ready for use or may require a final reduction step if it is a supported metal catalyst.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Are heterogeneous or homogeneous catalysts generally more robust against poisoning in this synthesis?

Both have their vulnerabilities. Homogeneous Lewis acid catalysts (e.g., Zinc Triflate[7]) are highly susceptible to poisoning by water and strong Lewis bases (like the reactants themselves). Heterogeneous catalysts, especially supported precious metals (e.g., Palladium), are notoriously sensitive to sulfur and heavy metals.[1] However, heterogeneous catalysts offer the significant advantage of being easily separable from the reaction mixture and are often more amenable to regeneration.

FAQ 2: Could the product be a stronger poison than the starting material?

Yes, this is a distinct possibility. The fused imidazole-pyridine ring system of the product may chelate or bind more strongly to the catalyst's active sites than the 2,3-diaminopyridine reactant. If the reaction rate slows dramatically at higher conversions, product inhibition is a likely contributing factor. This can sometimes be mitigated by adjusting reaction conditions to favor product desorption or by choosing a catalyst with different surface-binding properties.

FAQ 3: Are there alternative catalytic systems that might be more poison-resistant?

Exploring different classes of catalysts is a valid strategy. For instance, some syntheses of imidazopyridines have utilized reusable heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite clay, which may exhibit different poison sensitivities compared to metal catalysts.[3] Additionally, metal-free approaches, such as using iodine or operating under thermal conditions with air as the oxidant, bypass the issue of metal catalyst poisoning entirely, though they may present other challenges in terms of efficiency and selectivity.[3][8]

References

Technical Support Center: Selective Functionalization of 2-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the 2-methyl-1H-imidazo[4,5-b]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this versatile heterocyclic system. As a purine isostere, this scaffold is a privileged core in numerous therapeutic areas, but its multiple reactive sites present unique challenges for regioselective functionalization.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing reactivity. We will address common experimental challenges in a direct question-and-answer format, supported by detailed troubleshooting guides, validated protocols, and mechanistic insights to empower your research and development efforts.

Understanding the Scaffold: Reactivity Hotspots

The this compound core possesses several potential sites for functionalization: the two nitrogen atoms of the imidazole ring (N1 and N3), the C-H bonds of the pyridine ring (C5, C6, and C7), and the methyl group at the C2 position. The inherent electronic properties and steric environment of each site dictate its reactivity, and achieving selectivity is the primary challenge.

Figure 1. Structure and Numbering of this compound

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: N-Functionalization (N1 vs. N3 Selectivity)

Question: I am attempting an N-alkylation and getting an inseparable mixture of N1 and N3 isomers. How can I control the regioselectivity?

Answer: This is a common and critical challenge. The relative nucleophilicity of N1 and N3 is similar, often leading to mixtures.[3] Selectivity is governed by a subtle interplay of sterics, electronics, and reaction conditions.

  • Mechanistic Insight: The N3 nitrogen is generally considered more sterically accessible for smaller electrophiles. However, the N1 position can become more favorable under certain conditions, particularly when thermodynamic equilibrium is established or when bulky reagents are used.

  • Troubleshooting & Strategy:

    • Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard starting point. This fully deprotonates the N-H, forming the anion. The choice of counter-ion and solvent polarity can influence the site of attack. Experimenting with bases like K₂CO₃ or Cs₂CO₃ in solvents like acetonitrile or dioxane can alter the isomeric ratio.

    • Steric Hindrance: To favor N1 alkylation, consider using a bulkier alkylating agent. The steric clash with the pyridine ring can disfavor the approach to the N3 position. Conversely, for N3 selectivity, smaller electrophiles (e.g., methyl iodide) are preferred.

    • Protecting Groups: For unambiguous results, especially in multi-step syntheses, a protecting group strategy is often the most reliable approach. While this adds steps, it guarantees selectivity. For instance, protecting the N3 position allows for exclusive N1 functionalization, and vice-versa.

G start N-Alkylation of This compound q1 Is regioselectivity critical? start->q1 yes1 YES q1->yes1 no1 NO (Mixture is acceptable or separable) q1->no1 protect Use Protecting Group Strategy (e.g., MEM, SEM protection) yes1->protect Highest Confidence conditions Optimize Reaction Conditions yes1->conditions Empirical Optimization q2 Desired Isomer? conditions->q2 n1 N1 Isomer q2->n1 n3 N3 Isomer q2->n3 n1_strat Use bulky electrophile. Consider thermodynamic control (higher temp, longer time). n1->n1_strat n3_strat Use small electrophile (e.g., MeI). Use kinetic control (low temp, strong base). n3->n3_strat

Figure 2. Decision workflow for achieving selective N-alkylation.

Question: What are the recommended conditions for N-arylation? Standard Buchwald-Hartwig conditions are failing.

Answer: N-arylation of imidazoles can be challenging for palladium catalysis. Copper-catalyzed Chan-Lam cross-coupling is often more effective and operates under milder, base-free conditions.

  • Expert Insight: We recommend using a copper-exchanged fluorapatite (CuFAP) catalyst or a simple CuI salt. These systems are particularly effective for coupling with arylboronic acids.[4] The reaction proceeds well at room temperature in methanol, avoiding the high temperatures and strong bases that can degrade sensitive substrates.

  • Troubleshooting:

    • Low Conversion: If using CuI, ensure the copper salt is fresh and of high purity. The presence of an amine ligand like TMEDA can sometimes be beneficial.

    • Substrate Scope: Electron-rich and sterically unhindered arylboronic acids tend to react more efficiently. For electron-deficient partners, you may need to increase the catalyst loading or reaction time.[4][5]

Section 2: C–H Functionalization of the Pyridine Ring

Question: I need to introduce a handle for cross-coupling on the pyridine ring. Which position is most reactive towards halogenation?

Answer: The C6 position is the most electron-rich and sterically accessible site on the pyridine ring, making it the preferred position for electrophilic aromatic substitution, such as bromination.

  • Mechanistic Insight: The electron-donating character of the fused imidazole ring activates the pyridine moiety, directing electrophiles primarily to the C6 position. Direct halogenation can be achieved with high regioselectivity under controlled conditions.

  • Recommended Protocol: Bromination of this compound can be selectively achieved at the C6 position using reagents like N-Bromosuccinimide (NBS) in a suitable solvent. Some literature also reports high selectivity for C6-bromination using bromine in 50% aqueous acetic acid.[6]

Question: My bromination with NBS is giving me a mixture of mono- and di-brominated products. How can I improve selectivity for the mono-brominated product?

Answer: Over-bromination is a common issue if the reaction is not carefully controlled. The initial product, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, is still activated towards further electrophilic attack, leading to di-substituted byproducts (e.g., 5,6-dibromo).

  • Troubleshooting & Strategy:

    • Stoichiometry: Use precisely 1.0-1.1 equivalents of NBS. An excess of the brominating agent is the most common cause of over-reaction.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.

    • Slow Addition: Add the NBS solution dropwise to the substrate solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Monitoring: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

Question: I have successfully synthesized the 6-bromo derivative. What are the best practices for using it in a Suzuki cross-coupling reaction?

Answer: The 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions. Microwave-assisted protocols are particularly effective for rapidly generating libraries of analogues.[1][7]

  • Expert Insight: A standard catalyst system like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is generally effective. The choice of base and solvent is critical for success. A combination of K₂CO₃ or Cs₂CO₃ in a solvent mixture like toluene/ethanol or dioxane/water is a robust starting point.[7][8]

ParameterRecommended ConditionsRationale / Troubleshooting
Catalyst Pd(PPh₃)₄ (5-10 mol%)Robust and commercially available. For challenging couplings, consider more active catalysts with specialized ligands (e.g., XPhos, SPhos).
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)Cs₂CO₃ is often more effective for less reactive boronic acids. Ensure the base is finely powdered and dry.
Solvent Dioxane/H₂O (3:1) or Toluene/EtOH (2:1)The aqueous component is crucial for the transmetalation step. Ensure proper degassing to prevent catalyst deactivation.
Temperature 80-120 °C (Conventional or Microwave)Microwave heating significantly reduces reaction times from hours to minutes.[8] Monitor for potential decomposition at high temperatures.
Boronic Acid 1.2-1.5 equivalentsA slight excess is used to drive the reaction to completion. Check the purity of the boronic acid, as impurities can inhibit the catalyst.

Table 1. General Conditions for Suzuki Coupling of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine.

G start This compound step1 C6-Bromination (NBS, CH3CN, RT) start->step1 intermediate 6-Bromo-2-methyl-1H- imidazo[4,5-b]pyridine step1->intermediate step2 Suzuki Cross-Coupling (Ar-B(OH)₂, Pd Catalyst, Base) intermediate->step2 product 6-Aryl-2-methyl-1H- imidazo[4,5-b]pyridine step2->product

Figure 3. Key workflow for functionalization via C6-halogenation and cross-coupling.
Section 3: Functionalization of the C2-Methyl Group

Question: How can I functionalize the methyl group at the C2 position? It seems unreactive.

Answer: The C2-methyl group is indeed relatively unreactive, but its protons are weakly acidic and can be activated for condensation reactions, particularly after N-alkylation or with highly activated electrophiles.

  • Expert Insight: The most common strategy involves condensation with aromatic aldehydes. This reaction is typically performed at elevated temperatures in the presence of a dehydrating agent or a catalyst that promotes enamine/enolate formation. For instance, reacting 2-methylimidazo[4,5-b]pyridine with an aldehyde in the presence of acetic anhydride can yield the corresponding styryl derivative.

  • Alternative Strategy - Oxidation: A more versatile approach involves first oxidizing the methyl group to an aldehyde or carboxylic acid. This functional group handle can then participate in a wide range of subsequent reactions. However, this requires careful selection of an oxidant that does not affect the electron-rich heterocyclic core.

    • For example, oxidation of a related 2-methyl-imidazo[4,5-b]pyridine to the 2-acetyl derivative has been reported, which then undergoes further reactions like Willgerodt-Kindler or condensation with hydrazides.[9]

Validated Experimental Protocols

Protocol 1: Selective C6-Bromination
  • Setup: To a solution of this compound (1.0 eq.) in acetonitrile (0.2 M), add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine.

Protocol 2: Microwave-Assisted Suzuki Cross-Coupling
  • Setup: In a microwave vial, combine 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).[7]

  • Solvent: Add a degassed mixture of toluene and ethanol (2:1, 0.1 M).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

  • Monitoring: After cooling, check the reaction completion by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or preparative HPLC to obtain the desired 6-aryl-2-methyl-1H-imidazo[4,5-b]pyridine derivative.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Methyl-1H-imidazo[4,5-b]pyridine and Other Purine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the structural analogy of synthetic compounds to endogenous molecules is a cornerstone of drug design. Purine analogs, a class of molecules mimicking the natural purines adenine and guanine, have yielded a wealth of therapeutic agents, particularly in oncology and virology.[1][2] This guide provides a comparative analysis of the biological activity of 2-methyl-1H-imidazo[4,5-b]pyridine, a notable purine analog, and contrasts its performance with other established purine-based therapeutic agents. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering experimental data, detailed protocols, and mechanistic insights to inform future research and development.

The imidazo[4,5-b]pyridine scaffold, also known as 1-deazapurine, is of significant interest due to its structural similarity to purines, which allows it to interact with biological targets that recognize purine structures.[3][4] This structural mimicry has led to the discovery of imidazo[4,5-b]pyridine derivatives with a broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[3][5][6] This guide will focus on a comparative evaluation of these activities, providing a framework for understanding the therapeutic potential of this heterocyclic system.

Comparative Anticancer Activity: In Vitro Cytotoxicity Studies

A primary application of purine analogs has been in the development of anticancer agents that disrupt nucleic acid synthesis and cellular signaling in rapidly proliferating cancer cells.[7][8] To objectively compare the cytotoxic potential of this compound derivatives against other purine analogs, we will examine their half-maximal inhibitory concentrations (IC50) across a panel of human cancer cell lines.

Experimental Data Summary

The following table summarizes the in vitro anticancer activity of various imidazo[4,5-b]pyridine derivatives compared to the well-established purine analog antimetabolite, 6-Mercaptopurine. The data highlights the potent and sometimes selective cytotoxicity of the imidazo[4,5-b]pyridine scaffold.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative 1 (Bromo-substituted, 4-cyanophenyl at C2)HeLaCervical Carcinoma1.8[5]
SW620Colorectal Adenocarcinoma3.2[5]
K562Chronic Myelogenous Leukemia-[9]
Imidazo[4,5-b]pyridine Derivative 2 (Unsubstituted amidino at C2)SW620Colorectal Adenocarcinoma0.4[5]
Imidazo[4,5-b]pyridine Derivative 3 (2-imidazolinyl at C2)SW620Colorectal Adenocarcinoma0.7[5]
Imidazo[4,5-b]pyridine Derivative 4 (p-hydroxy substituted)Various-1.45–4.25[4]
6-Mercaptopurine (Reference Purine Analog)HL-60Acute Promyelocytic Leukemia~0.1-1.0 (literature range)[10]
Doxorubicin (Positive Control)MCF-7Breast Adenocarcinoma0.8 ± 0.1[11]

Note: The specific structure of "this compound" is a core scaffold. The table presents data for various functionalized derivatives to illustrate the potential of this chemical class.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This protocol outlines the standardized procedure for evaluating the cytotoxic effects of test compounds.

Materials:

  • Human cancer cell lines (e.g., HeLa, SW620, K562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[11]

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to 80-90% confluency, then trypsinize and resuspend in fresh medium. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[11][13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11] Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Kinase Inhibitory Activity

Many purine analogs, including imidazo[4,5-b]pyridine derivatives, exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[6][16] Dysregulation of kinase activity is a hallmark of many cancers.[17]

Mechanistic Insights and Comparative Data

Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of several kinases, including Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases.[18][19] The table below compares the kinase inhibitory activity of a representative imidazo[4,5-b]pyridine derivative with Staurosporine, a non-selective kinase inhibitor.

CompoundKinase TargetIC50 (nM)Reference
Imidazo[4,5-b]pyridine Derivative (Example) CDK9630 - 1320 (0.63-1.32 µM)[18]
Staurosporine (Positive Control)Kinase A5[17]
Kinase B10[17]
Kinase C20[17]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for quantifying kinase activity and the inhibitory potential of test compounds by measuring the amount of ADP produced in the kinase reaction.[17][20]

Materials:

  • Kinase of interest (e.g., CDK9)

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[17]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted test compound or DMSO control to each well. Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[17]

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. Incubate the plate at 30°C for 60 minutes.[17]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

    • Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Kinase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection ADP Detection (Luminescence) cluster_analysis Data Analysis add_inhibitor Add Inhibitor/DMSO to Plate add_kinase Add Kinase add_inhibitor->add_kinase pre_incubate Pre-incubate 10 min add_kinase->pre_incubate add_substrate_atp Add Substrate/ATP Mix pre_incubate->add_substrate_atp incubate_60min Incubate 60 min at 30°C add_substrate_atp->incubate_60min add_adp_glo Add ADP-Glo™ Reagent incubate_60min->add_adp_glo incubate_40min Incubate 40 min add_adp_glo->incubate_40min add_detection_reagent Add Kinase Detection Reagent incubate_40min->add_detection_reagent incubate_30min Incubate 30 min add_detection_reagent->incubate_30min read_luminescence Read Luminescence incubate_30min->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Discussion and Future Directions

The imidazo[4,5-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The comparative data presented in this guide demonstrate that derivatives of this scaffold can exhibit potent and selective anticancer activity, in some cases surpassing the in vitro potency of established purine analogs against specific cancer cell lines.

The mechanism of action for many of these compounds appears to be linked to the inhibition of key protein kinases involved in cell cycle regulation and proliferation. This offers a distinct advantage over traditional purine antimetabolites that primarily target nucleic acid synthesis, as kinase inhibitors can provide a more targeted therapeutic approach.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the imidazo[4,5-b]pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Identifying the specific kinase targets for the most active compounds to better understand their mechanism of action.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in preclinical animal models of cancer.[21]

  • Combination Therapies: Exploring the synergistic effects of imidazo[4,5-b]pyridine derivatives with other anticancer agents.

By leveraging the insights and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of purine analog-based therapies.

References

Validating the Mechanism of Action of 2-methyl-1H-imidazo[4,5-b]pyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this process is the elucidation and validation of the compound's mechanism of action (MOA). This guide provides an in-depth, comparative analysis of modern experimental strategies to dissect the MOA of novel compounds, using the heterocyclic scaffold 2-methyl-1H-imidazo[4,5-b]pyridine as a central example. While this specific molecule is a known building block in medicinal chemistry for creating potential anticancer and anti-inflammatory agents, its direct molecular targets are not extensively characterized in public literature.[1][2][3][4] Derivatives of the broader imidazo[4,5-b]pyridine family have, however, been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), suggesting a plausible starting hypothesis that this scaffold may target protein kinases.[5]

This guide is structured to mirror a logical, multi-phased investigational workflow. We will explore and compare state-of-the-art techniques for initial target identification and engagement, followed by methods to confirm the functional consequences of this engagement on cellular signaling pathways.

Phase 1: Unbiased Target Identification and Direct Engagement

The foundational step in MOA validation is to answer the question: "What does the compound bind to in a complex biological system?" Answering this requires robust, unbiased methods that can identify specific protein interactions amidst a sea of cellular components.

Comparative Approaches for Target Identification
Technique Principle Advantages Limitations Ideal For
Affinity-Based Pull-Down Assays The small molecule is immobilized on a solid support and used as "bait" to capture interacting proteins from cell lysates.[6]Direct identification of binding partners; relatively straightforward workflow.Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific binding.[6]Initial, broad screening for potential binding partners.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[7][8][9]Label-free and performed in a physiologically relevant cellular context; confirms direct target engagement in intact cells.[7][10]Can be lower throughput for initial screening compared to affinity pull-downs; requires specific antibodies for Western blot detection or mass spectrometry for proteome-wide analysis.Confirming target engagement of hits from primary screens in a cellular environment.[11]
Drug Affinity Responsive Target Stability (DARTS) Similar to CETSA, this method exploits ligand-induced protein stabilization, but uses proteases instead of heat to denature unbound proteins.[6]Does not require thermal denaturation, which may be advantageous for some protein targets.Can be susceptible to artifacts from non-specific protease inhibition or accessibility.An alternative to CETSA for confirming target engagement.
Experimental Workflow: Target Engagement Validation with CETSA

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful method for validating target engagement in a native cellular environment.[7][8][9] Its strength lies in its ability to directly measure the biophysical interaction between a drug and its target within intact cells, providing a more accurate reflection of in vivo conditions.[7][10]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Plate Cells B 2. Treat with this compound or Vehicle A->B Incubate C 3. Heat Cells at a Range of Temperatures B->C Expose D 4. Cell Lysis C->D Lyse E 5. Centrifugation to Separate Soluble and Aggregated Proteins D->E Separate F 6. Quantify Soluble Target Protein (e.g., Western Blot, Mass Spectrometry) E->F Analyze Supernatant G 7. Plot Thermal Stability Curve F->G Data Analysis

Protocol for Isothermal Dose-Response (ITDR) CETSA:

  • Cell Culture: Plate a cancer cell line (e.g., MCF-7, given the known activity of related compounds) in appropriate culture vessels.[5]

  • Compound Treatment: Treat cells with a concentration gradient of this compound. Include a vehicle-only control.

  • Heating: Heat the treated cells at a single, optimized temperature that induces partial denaturation of the unbound target protein.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Quantification: Quantify the amount of soluble target protein in each sample using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration to determine the half-maximal effective concentration (EC50) for target stabilization.[10]

Phase 2: Elucidating the Functional Consequences of Target Engagement

Once a direct binding target is identified and validated, the next crucial step is to understand the functional impact of this interaction on cellular signaling. Given the potential for this compound to be a kinase inhibitor, we will focus on methodologies to assess its effect on the kinome and downstream phosphorylation events.

Comparative Approaches for Functional Validation
Technique Principle Advantages Limitations Ideal For
In Vitro Kinase Assays Measures the ability of the compound to inhibit the activity of a purified, recombinant kinase.Highly controlled environment; provides direct evidence of enzyme inhibition and allows for determination of IC50 values.[12][13]Lacks the complexity of the cellular environment; may not accurately reflect in vivo potency.[14]Confirming direct enzymatic inhibition of a putative kinase target.
Kinome Profiling A high-throughput screen of the compound against a large panel of kinases to assess its selectivity.[15][16]Provides a broad overview of the compound's kinase selectivity profile; helps identify potential on-target and off-target effects.[17][18]Typically performed with recombinant enzymes, so it may not fully recapitulate cellular activity.Assessing the selectivity of a confirmed kinase inhibitor.
Phosphoproteomics Uses mass spectrometry to globally quantify changes in protein phosphorylation in response to compound treatment.[19][20]Provides an unbiased, systems-level view of the compound's impact on cellular signaling; can identify downstream substrates and affected pathways.[21][22]Technically complex and data analysis can be challenging; does not directly identify the inhibited kinase.Characterizing the downstream signaling effects of a kinase inhibitor in a cellular context.[23]
KinomeView® Profiling A Western blot-based approach that uses a panel of motif-specific antibodies to screen for changes in phosphorylation across multiple signaling pathways.[24]More targeted than global phosphoproteomics; can provide a rapid overview of affected pathways.Limited by the availability of specific motif antibodies; less comprehensive than mass spectrometry-based approaches.A preliminary screen to identify signaling pathways affected by the compound before undertaking a full phosphoproteomics study.
Integrative Workflow for Kinase Inhibitor MOA Validation

A robust validation strategy for a putative kinase inhibitor involves an iterative process of biochemical and cell-based assays.

Kinase_Inhibitor_MOA_Workflow A Hypothesized Kinase Target(s) from Unbiased Screens B In Vitro Kinase Assays A->B C Determine IC50 B->C D Kinome Profiling (Selectivity) C->D E Cellular Assays D->E F Phosphoproteomics E->F Downstream Signaling G Phenotypic Assays (e.g., Cell Viability, Apoptosis) E->G Cellular Effects H Validated Mechanism of Action F->H G->H

Protocol for Phosphoproteomics Analysis:

  • Cell Culture and Treatment: Grow the selected cell line and treat with this compound at a concentration known to engage the target (from CETSA data) for various time points.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[19]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of phosphorylation sites.

  • Bioinformatic Analysis: Analyze the quantitative phosphoproteomics data to identify statistically significant changes in phosphorylation in response to compound treatment. Perform pathway analysis to identify the signaling networks that are most affected.

Conclusion

Validating the mechanism of action of a novel compound like this compound is a multi-faceted process that requires the integration of diverse experimental approaches. By starting with unbiased methods for target identification and engagement, such as CETSA, and progressing to functional assays like kinome profiling and phosphoproteomics, researchers can build a comprehensive and well-supported model of how a compound exerts its biological effects. This rigorous, evidence-based approach is fundamental to making informed decisions in the drug discovery and development pipeline, ultimately increasing the likelihood of translating a promising molecule into a clinically effective therapeutic.

References

A Comparative Guide to the Synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, analogous to purines, and is a core component of numerous pharmacologically active compounds. The 2-methyl substituted variant, 2-methyl-1H-imidazo[4,5-b]pyridine, serves as a crucial building block in the synthesis of potential therapeutics, including antiviral, anticancer, and inotropic agents.[1] The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in the field. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective merits and drawbacks.

Route 1: The Classic Phillips-Ladenburg Condensation

The Phillips-Ladenburg condensation is a cornerstone of imidazole and benzimidazole synthesis, involving the reaction of an ortho-diamine with a carboxylic acid or its derivative.[2][3] In the context of this compound synthesis, this translates to the condensation of 2,3-diaminopyridine with acetic acid.

Mechanistic Insights

The reaction proceeds through an initial acylation of one of the amino groups of 2,3-diaminopyridine by acetic acid to form an N-acyl-2,3-diaminopyridine intermediate. This is followed by an intramolecular cyclization, where the remaining amino group attacks the carbonyl carbon of the acetyl group. Subsequent dehydration, often facilitated by a strong acid catalyst and heat, leads to the formation of the aromatic imidazole ring. Polyphosphoric acid (PPA) is a commonly employed reagent in this synthesis, acting as both a catalyst and a powerful dehydrating agent to drive the reaction to completion.[4]

Phillips_Ladenburg_Mechanism reactant1 2,3-Diaminopyridine intermediate1 N-Acetyl-2,3-diaminopyridine Intermediate reactant1->intermediate1 Acylation reactant2 Acetic Acid reactant2->intermediate1 catalyst PPA, Heat catalyst->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Mechanism of the Phillips-Ladenburg Synthesis.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,3-diaminopyridine (1 equivalent) to polyphosphoric acid (PPA) (10-20 equivalents by weight).

  • Reagent Addition: Slowly add glacial acetic acid (1.1 equivalents) to the mixture while stirring.

  • Heating: Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated base (e.g., ammonium hydroxide or sodium hydroxide solution) until the pH is basic (pH 8-9). This should be done in an ice bath to manage the exothermic reaction.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Route 2: Efficient Cyclization with Triethyl Orthoacetate

An alternative and often higher-yielding approach involves the use of orthoesters as a surrogate for carboxylic acids. For the synthesis of the 2-methyl derivative, triethyl orthoacetate is the reagent of choice. This method circumvents the need for harsh dehydrating agents like PPA.

Mechanistic Insights

The reaction between 2,3-diaminopyridine and triethyl orthoacetate is believed to proceed through the formation of an intermediate amidine. The orthoester first reacts with one of the amino groups to form an ethoxyimidate, which then reacts with the second amino group to form a cyclic aminal-like intermediate. Elimination of ethanol molecules drives the reaction towards the formation of the stable aromatic imidazopyridine ring.

Orthoester_Mechanism reactant1 2,3-Diaminopyridine intermediate1 Ethoxyimidate Intermediate reactant1->intermediate1 Condensation reactant2 Triethyl Orthoacetate reactant2->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Elimination of Ethanol

Caption: Mechanism of Synthesis using Triethyl Orthoacetate.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,3-diaminopyridine (1 equivalent) in triethyl orthoacetate (5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux (typically around 140-150 °C) for 3-5 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl orthoacetate under reduced pressure.

  • Work-up: To the residue, add a dilute solution of hydrochloric acid and stir. This will protonate the product and any remaining starting material.

  • Neutralization and Isolation: Basify the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate is formed. Collect the solid product by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol or a similar solvent to obtain pure this compound. A reported yield for this method is 78%.[4]

Route 3: A Modern Tandem Approach from 2-Chloro-3-nitropyridine

Reflecting a shift towards more efficient and environmentally benign methodologies, a one-pot tandem synthesis starting from 2-chloro-3-nitropyridine offers a compelling alternative.[5][6][7] This route involves a sequence of nucleophilic aromatic substitution (SNAr), nitro group reduction, and cyclocondensation. While the published procedure focuses on N-substituted-2-aryl derivatives, a modification of this approach can be envisioned for the synthesis of this compound.

Mechanistic Insights

The proposed synthetic sequence begins with the SNAr reaction of 2-chloro-3-nitropyridine with an amine (potentially a protected amine or ammonia equivalent that can be later deprotected). The subsequent step is the reduction of the nitro group to an amino group, generating a 2,3-diaminopyridine intermediate in situ. Finally, the addition of acetaldehyde would lead to a cyclocondensation reaction, followed by oxidation (which can occur with air) to yield the desired product. This one-pot approach minimizes intermediate isolation steps, thereby improving overall efficiency.

Tandem_Synthesis_Workflow start 2-Chloro-3-nitropyridine step1 SNAr with Amine start->step1 intermediate1 N-Substituted-3-nitro-2-aminopyridine step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 N-Substituted-2,3-diaminopyridine step2->intermediate2 step3 Cyclocondensation with Acetaldehyde intermediate2->step3 intermediate3 Dihydro-imidazo[4,5-b]pyridine step3->intermediate3 step4 Oxidation (Air) intermediate3->step4 product This compound step4->product

Caption: Proposed Workflow for the Tandem Synthesis.

Proposed Experimental Protocol (Conceptual)
  • SNAr Reaction: In a suitable solvent such as an isopropanol/water mixture, react 2-chloro-3-nitropyridine (1 equivalent) with a suitable amine source (e.g., a protected amine like benzylamine, which can be later removed, or an ammonia equivalent) at an elevated temperature (e.g., 80 °C).

  • In situ Reduction: After the completion of the SNAr reaction (monitored by TLC), add a reducing agent such as zinc dust in the presence of an acid (e.g., HCl) to the reaction mixture to reduce the nitro group.

  • Cyclocondensation: Following the reduction, add acetaldehyde (1.2 equivalents) to the in-situ generated diaminopyridine.

  • Oxidation and Work-up: Stir the reaction mixture in the presence of air to facilitate the oxidation of the dihydro-imidazopyridine intermediate to the final aromatic product. The work-up would involve filtration to remove inorganic salts, followed by extraction and purification by column chromatography.

  • Deprotection (if necessary): If a protecting group was used on the nitrogen, a final deprotection step would be required.

Comparative Analysis

FeatureRoute 1: Phillips-LadenburgRoute 2: Triethyl OrthoacetateRoute 3: Tandem Reaction
Starting Materials 2,3-Diaminopyridine, Acetic Acid2,3-Diaminopyridine, Triethyl Orthoacetate2-Chloro-3-nitropyridine, Amine, Acetaldehyde
Reagents & Conditions Harsh (PPA, high temp.)Moderate (Reflux)Mild to moderate, multi-step one-pot
Reported Yield ~75% (general)[4]78%[4]High (for analogous compounds)[5]
Work-up & Purification Difficult (viscous PPA), RecrystallizationStraightforward, RecrystallizationMulti-step work-up, Column chromatography
Advantages Readily available starting materials, well-establishedGood yield, avoids harsh dehydrating agentsHigh potential efficiency, "green" aspects (one-pot)
Disadvantages Harsh conditions, difficult work-upExcess orthoester requiredRequires optimization for the target molecule, potential for side products
Green Chemistry Aspect Poor (high energy, harsh reagent)ModerateGood (one-pot, reduced waste)

Conclusion and Recommendations

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

  • Route 1 (Phillips-Ladenburg) is a classic and reliable method, particularly for small-scale synthesis where the challenging work-up is manageable. Its primary advantage lies in the low cost and ready availability of the starting materials.

  • Route 2 (Triethyl Orthoacetate) presents a significant improvement over the classical method, offering a higher reported yield and a much simpler work-up procedure by avoiding the use of polyphosphoric acid. This makes it a highly attractive option for routine laboratory synthesis.

  • Route 3 (Tandem Reaction) represents a modern, elegant, and potentially highly efficient approach that aligns with the principles of green chemistry. While the specific protocol for the target molecule requires development, its one-pot nature makes it highly suitable for the rapid generation of analogues and for larger-scale production where process efficiency is critical.

For most laboratory-scale applications, Route 2 offers the best balance of yield, simplicity, and practicality. However, for process development and larger-scale synthesis, the investment in optimizing Route 3 could yield significant benefits in terms of efficiency and sustainability.

References

A Comparative Guide to the Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives in Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Cancer Therapeutics

In the landscape of oncology drug discovery, the paramount challenge is the development of therapeutic agents that exhibit high efficacy against malignant cells while sparing their normal, healthy counterparts. This selective cytotoxicity is the holy grail of cancer treatment, promising to minimize the debilitating side effects associated with conventional chemotherapy. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects. This guide provides a comprehensive comparison of the cytotoxic profiles of imidazo[4,5-b]pyridine derivatives, with a specific focus on their differential effects on normal versus cancer cell lines. While this guide will focus on the broader class of imidazo[4,5-b]pyridine derivatives due to the available published data, the principles and methodologies discussed are directly applicable to the evaluation of specific analogs such as 2-methyl-1H-imidazo[4,5-b]pyridine.

The rationale for investigating this class of compounds stems from their structural similarity to purine bases, allowing them to interact with key biological targets implicated in cancer cell proliferation and survival. A significant body of research has demonstrated that certain imidazo[4,5-b]pyridine derivatives can induce apoptosis in cancer cells at concentrations that have a markedly lower impact on normal cells. This guide will delve into the experimental data supporting this selectivity, explore the potential mechanisms of action, and provide detailed protocols for the key assays used to evaluate cytotoxicity, thereby offering a valuable resource for researchers in the field of cancer drug development.

Comparative Cytotoxicity: A Data-Driven Analysis

The cornerstone of evaluating a potential anticancer agent's therapeutic window lies in the quantitative assessment of its cytotoxicity across a panel of both cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, representing the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%. A favorable therapeutic candidate will exhibit low IC50 values against cancer cell lines and significantly higher IC50 values against normal cell lines, indicating a wide therapeutic index.

A study by Puskullu et al. provides crucial insights into the selective cytotoxicity of a series of imidazo[4,5-b]pyridine-carboxamide and -carboximidamide derivatives. Their research included a panel of human cancer cell lines and a normal mouse fibroblast cell line (L929), allowing for a direct comparison of the compounds' effects.[1]

Table 1: Comparative IC50 Values (µM) of Imidazo[4,5-b]pyridine Derivatives

Compound IDK562 (Leukemia)HL-60 (Leukemia)HCT-116 (Colon)U266 (Multiple Myeloma)H929 (Multiple Myeloma)L929 (Normal Mouse Fibroblast)
21a 5.96.87.28.17.5> 50
21b 6.27.17.88.58.0> 50
22 7.58.38.99.59.1> 50
23 8.19.09.810.49.9> 50

Data synthesized from Puskullu, M. O., et al. (2015).[1]

The data presented in Table 1 clearly demonstrates the selective cytotoxicity of the tested imidazo[4,5-b]pyridine derivatives. The compounds exhibit potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low micromolar range. In stark contrast, the IC50 values against the normal L929 fibroblast cell line are significantly higher (> 50 µM), indicating a high degree of selectivity. This differential response is a promising indicator of a favorable therapeutic window for this class of compounds.

Mechanism of Action: Unraveling the Molecular Pathways

The selective cytotoxicity of imidazo[4,5-b]pyridine derivatives is intrinsically linked to their molecular mechanism of action. Several studies have pointed towards the inhibition of Cyclin-Dependent Kinase 9 (CDK9) as a key target for this class of compounds.[2] CDK9 is a crucial enzyme involved in the regulation of transcription, and its dysregulation is a hallmark of many cancers.[3]

The Role of CDK9 in Cancer

CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[4] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to elongation.[5] In many cancer cells, there is an addiction to the continuous transcription of anti-apoptotic proteins, such as Mcl-1, and oncogenes like c-Myc.[6] These proteins have short half-lives and their sustained expression is essential for the survival and proliferation of malignant cells.

By inhibiting CDK9, imidazo[4,5-b]pyridine derivatives can effectively shut down the transcription of these key survival genes. This leads to a rapid depletion of anti-apoptotic proteins, tipping the cellular balance towards apoptosis and programmed cell death in cancer cells. Normal cells, on the other hand, are less reliant on the hyper-transcriptional state and are therefore less sensitive to CDK9 inhibition, providing a biochemical basis for the observed selective cytotoxicity.

CDK9_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine CDK9/Cyclin T1 (P-TEFb) CDK9/Cyclin T1 (P-TEFb) Imidazo[4,5-b]pyridine->CDK9/Cyclin T1 (P-TEFb) Inhibits RNA Pol II Phosphorylation RNA Pol II Phosphorylation CDK9/Cyclin T1 (P-TEFb)->RNA Pol II Phosphorylation Promotes Apoptosis Apoptosis CDK9/Cyclin T1 (P-TEFb)->Apoptosis Inhibition leads to Transcriptional Elongation Transcriptional Elongation RNA Pol II Phosphorylation->Transcriptional Elongation Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Transcriptional Elongation->Anti-apoptotic Proteins (e.g., Mcl-1) Oncogenes (e.g., c-Myc) Oncogenes (e.g., c-Myc) Transcriptional Elongation->Oncogenes (e.g., c-Myc) Cancer Cell Survival & Proliferation Cancer Cell Survival & Proliferation Anti-apoptotic Proteins (e.g., Mcl-1)->Cancer Cell Survival & Proliferation Supports Oncogenes (e.g., c-Myc)->Cancer Cell Survival & Proliferation Drives

Caption: Proposed mechanism of action for imidazo[4,5-b]pyridine derivatives.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity studies, it is imperative to employ robust and well-validated experimental protocols. The following are detailed, step-by-step methodologies for two of the most common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Imidazo[4,5-b]pyridine derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7][8]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released for each treatment condition and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent). Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

LDH_Assay_Workflow A Seed and Treat Cells B Incubate for desired period A->B C Collect Supernatant B->C D Add LDH Reaction Mixture C->D E Incubate for 30 minutes D->E F Add Stop Solution E->F G Measure Absorbance at 490 nm F->G H Calculate % Cytotoxicity and IC50 G->H

Caption: Workflow for the LDH cytotoxicity assay.

Conclusion and Future Directions

The available experimental data strongly suggests that imidazo[4,5-b]pyridine derivatives represent a promising class of compounds with selective cytotoxicity against cancer cells. The observed differential activity, with potent inhibition of cancer cell proliferation and minimal impact on normal cells, highlights their potential as therapeutic candidates with a favorable safety profile. The proposed mechanism of action, through the inhibition of CDK9 and the subsequent downregulation of key survival proteins, provides a solid rationale for their anticancer effects.

Future research should focus on a number of key areas. Firstly, a comprehensive screening of a wider range of imidazo[4,5-b]pyridine derivatives, including this compound, against a broader panel of cancer and normal cell lines is warranted to identify the most potent and selective compounds. Secondly, in-depth mechanistic studies are required to further elucidate the downstream effects of CDK9 inhibition and to identify potential biomarkers for predicting patient response. Finally, promising lead compounds should be advanced into preclinical in vivo models to evaluate their efficacy and safety in a more complex biological system. The continued exploration of the imidazo[4,5-b]pyridine scaffold holds significant promise for the development of novel, targeted therapies for the treatment of cancer.

References

A Head-to-Head Comparison of 2-Methyl-1H-Imidazo[4,5-b]pyridine Derivatives and Sorafenib in an Oncological Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Cancer Therapies

In the landscape of modern oncology, the pursuit of targeted therapies remains paramount. The ideal therapeutic agent selectively neutralizes cancer cells while sparing healthy tissue, a goal often achieved by exploiting the specific molecular dependencies of a tumor. One such dependency is "transcriptional addiction," where cancer cells become reliant on the continuous, high-level expression of specific oncogenes and anti-apoptotic proteins for their survival and proliferation. This reliance has spotlighted the machinery of transcription as a critical therapeutic target.

The imidazo[4,5-b]pyridine scaffold, a structural bioisostere of natural purines, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Derivatives of this core, such as 2-methyl-1H-imidazo[4,5-b]pyridine, have shown particular promise as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a pivotal enzyme in transcriptional regulation.[3]

This guide provides a head-to-head comparison of the therapeutic potential of CDK9-inhibiting imidazo[4,5-b]pyridine derivatives against Sorafenib , a commercially available and widely used multi-kinase inhibitor.[4] While Sorafenib is a cornerstone of treatment for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC), its broad-spectrum activity presents both advantages and significant challenges in terms of side effects.[5][6] This comparative analysis, aimed at researchers and drug development professionals, will delve into the mechanistic differences, comparative efficacy, and the underlying scientific rationale for developing selective CDK9 inhibitors based on the imidazo[4,5-b]pyridine scaffold.

Part 1: Comparative Mechanism of Action

A compound's therapeutic value is fundamentally defined by its mechanism of action. The choice to target CDK9 is rooted in its central role in the transcriptional machinery that many cancers hijack for survival.

The Role of CDK9 in Cancer

CDK9 is the engine of the Positive Transcription Elongation Factor b (P-TEFb) complex.[7] In normal and cancerous cells, RNA Polymerase II (RNAP II) often pauses shortly after initiating transcription. For transcription to proceed to productive elongation, P-TEFb (composed of CDK9 and a cyclin partner, typically Cyclin T1) must phosphorylate the C-terminal domain (CTD) of RNAP II at the Serine 2 position.[7][8] This phosphorylation event is a critical checkpoint.

Many aggressive cancers are addicted to the constant production of proteins with short half-lives, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC.[8] By inhibiting CDK9, the production of these key survival proteins is shut down, leading to apoptosis in cancer cells. This makes CDK9 a highly attractive target for cancer therapy.[9][10]

cluster_0 Transcription Initiation & Pausing cluster_1 P-TEFb Activation cluster_2 Elongation & Protein Production cluster_3 Therapeutic Intervention DNA Gene (e.g., MYC, Mcl-1) RNAPII_paused Paused RNA Pol II DNA->RNAPII_paused Initiation RNAPII_active Elongating RNA Pol II CDK9 CDK9 PTEFb Active P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb PTEFb->RNAPII_active Phosphorylates Ser2 of RNA Pol II CTD mRNA mRNA Transcript RNAPII_active->mRNA Transcription Oncoprotein Oncoprotein (MYC, Mcl-1) mRNA->Oncoprotein Translation Oncoprotein->Oncoprotein ImidazoPyridine Imidazo[4,5-b]pyridine Derivative ImidazoPyridine->CDK9 Inhibits Sorafenib Sorafenib Sorafenib->CDK9 Inhibits

Caption: CDK9-mediated transcriptional elongation pathway and points of inhibition.

Imidazo[4,5-b]pyridine Derivatives: A Selective Approach

Research has demonstrated that novel imidazo[4,5-b]pyridine derivatives can act as potent inhibitors of CDK9.[3] Their mechanism is predicated on competing with ATP for the kinase's binding pocket, thereby preventing the phosphorylation of RNAP II. The therapeutic hypothesis is that by selectively targeting CDK9, one can achieve a potent anti-tumor effect specifically in transcriptionally addicted cancers, while minimizing off-target effects associated with broader kinase inhibition.

Sorafenib: A Multi-Kinase Inhibitor

In contrast, Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[6][11] Its primary approved indications rely on its ability to inhibit kinases involved in tumor proliferation (RAF1, BRAF) and angiogenesis (VEGFR-1, -2, -3; PDGFR-β).[5] While it does exhibit inhibitory activity against CDK9, this is just one of many targets.[3] This broad-spectrum action, while effective in some contexts, can lead to a wider range of side effects, as these kinases also play roles in normal physiological processes.[11]

Part 2: Head-to-Head In Vitro Efficacy

The ultimate preclinical validation of a compound lies in its empirical performance in biochemical and cell-based assays. Here, we compare the efficacy of imidazo[4,5-b]pyridine derivatives against Sorafenib.

Comparative Potency

The following table summarizes the inhibitory concentrations (IC₅₀) from published studies, providing a direct comparison of potency against the CDK9 enzyme and against representative cancer cell lines.

Compound Class/DrugTargetIC₅₀ (Biochemical Assay)Cell LineIC₅₀ (Cell-Based Assay)
Imidazo[4,5-b]pyridine Derivative CDK90.63 - 1.32 µM[3]MCF-7 (Breast)Significant Activity[3]
HCT116 (Colon)Significant Activity[3]
Sorafenib CDK9 0.76 µM [3]HepG2 (Liver)Growth Inhibition[4]
RAF-1, BRAF, VEGFR, PDGFRPotent (nM range)[6]Huh7 (Liver)Growth Inhibition[4]

Analysis: The data indicates that specific imidazo[4,5-b]pyridine derivatives exhibit CDK9 inhibitory potency that is comparable to, and in some cases potentially greater than, that of Sorafenib.[3] This is particularly noteworthy given that CDK9 is not considered a primary target of Sorafenib. This suggests that the imidazo[4,5-b]pyridine scaffold is a highly promising starting point for developing potent and dedicated CDK9 inhibitors.

cluster_0 Step 1: Biochemical Potency cluster_1 Step 2: Cellular Efficacy cluster_2 Step 3: On-Target Validation Biochem Biochemical Kinase Assay (e.g., ADP-Glo™) Objective: Measure direct inhibition of purified CDK9 enzyme. Biochem_Result Result: Determine IC₅₀ value (Potency & Selectivity) Biochem->Biochem_Result Cell Cell-Based Viability Assay (e.g., MTT Assay) Objective: Measure effect on proliferation of cancer cell lines. Biochem_Result->Cell Promising candidates advance to cellular assays Cell_Result Result: Determine IC₅₀ value (Cellular Efficacy) Cell->Cell_Result Western Western Blot Analysis Objective: Confirm mechanism by measuring downstream targets (e.g., p-RNAP II, Mcl-1). Cell_Result->Western Confirm mechanism of active compounds Western_Result Result: Confirm on-target activity in a cellular context. Western->Western_Result

Caption: Standard preclinical workflow for evaluating novel kinase inhibitors.

Part 3: Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following are detailed protocols for the key assays used to generate the comparative data discussed above.

Protocol 1: In Vitro CDK9 Kinase Activity Assay (Luminescent)

This protocol is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of CDK9. It is adapted from commercially available luminescent kinase assays like ADP-Glo™.[12][13]

  • Principle: The assay measures the amount of ADP produced by the kinase reaction. A proprietary reagent depletes unused ATP, and then a second reagent converts the newly formed ADP back to ATP, which is used to generate a luminescent signal via a luciferase reaction. The signal is directly proportional to CDK9 activity.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[13]

      • Reconstitute purified recombinant human CDK9/Cyclin T1 enzyme in Kinase Buffer to a working concentration (e.g., 5 ng/µL).[14]

      • Prepare a substrate solution containing a suitable peptide substrate and 10 µM ATP in Kinase Buffer.[12]

      • Perform a serial dilution of the test compound (e.g., imidazo[4,5-b]pyridine derivative) and the reference compound (Sorafenib) in 100% DMSO. Subsequently, create intermediate dilutions in Kinase Buffer to maintain a consistent final DMSO concentration (e.g., <1%).[14]

    • Kinase Reaction (384-well plate format):

      • Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the appropriate wells.

      • Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to all wells except the "blank" control.

      • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

      • Incubate the plate at 30°C for 45-60 minutes.[12][14]

    • Signal Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[12]

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • Subtract the "blank" reading from all other measurements.

      • Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.

      • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software.

Protocol 2: Cell Viability MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[15]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[16] The amount of formazan produced is proportional to the number of viable, metabolically active cells.

  • Step-by-Step Methodology:

    • Cell Seeding:

      • Culture cancer cells (e.g., MCF-7, HCT116) in the appropriate growth medium.

      • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of medium.[12]

      • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

      • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

      • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12]

    • MTT Incubation:

      • Prepare a 5 mg/mL solution of MTT in sterile PBS.[12]

      • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[15]

      • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[17]

    • Solubilization and Measurement:

      • Carefully aspirate the medium from the wells.

      • Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][18]

      • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

      • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[15]

    • Data Analysis:

      • Subtract the background absorbance (from wells with medium only).

      • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

      • Determine the IC₅₀ value by plotting the percent viability against compound concentration.

Part 4: Selectivity and Preclinical Safety Considerations

While potency is crucial, a compound's clinical viability is heavily dependent on its selectivity and safety profile.

  • Kinase Selectivity: The primary advantage of a targeted agent like an imidazo[4,5-b]pyridine-based CDK9 inhibitor over a multi-kinase inhibitor like Sorafenib is selectivity. Sorafenib's inhibition of multiple pathways (VEGFR, PDGFR, RAF) contributes to its side-effect profile, which includes hypertension, hand-foot skin reaction, and diarrhea.[11] A highly selective CDK9 inhibitor would theoretically avoid these toxicities. The standard method to assess this is to screen the compound against a large panel of kinases (e.g., a KinomeScan) to identify off-target activities.

  • Preclinical Toxicity: For any kinase inhibitor, early assessment of toxicity is critical. Cardiotoxicity is a known risk for this class of drugs, and preclinical evaluation using models like human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is becoming standard practice to identify potential liabilities early in development.[19][20][21]

Conclusion and Future Directions

This comparative analysis reveals that derivatives of the this compound scaffold represent a promising class of anticancer agents. Their ability to potently inhibit CDK9 at levels comparable to the established multi-kinase inhibitor Sorafenib provides a strong rationale for their continued development.[3]

The key differentiating factor and therapeutic advantage lies in the potential for selectivity . By focusing on a single, critical node in the cancer cell's survival circuitry—transcriptional elongation—these compounds offer the prospect of a more targeted attack with a potentially wider therapeutic window and a more favorable safety profile than broad-spectrum inhibitors.

Future research should focus on:

  • Optimizing Potency and Selectivity: Further structure-activity relationship (SAR) studies to enhance CDK9 inhibition while minimizing activity against other kinases.

  • In Vivo Efficacy: Evaluating lead candidates in relevant tumor xenograft models to confirm that the in vitro efficacy translates to in vivo anti-tumor activity.

  • Comprehensive Safety Profiling: Undertaking rigorous preclinical safety and toxicology studies, with a particular focus on assessing potential off-target effects and cardiotoxicity.[22]

By following this structured, data-driven approach, the scientific community can advance the development of imidazo[4,5-b]pyridine-based therapies, potentially offering a new, more precise weapon in the fight against transcriptionally addicted cancers.

References

A Researcher's Guide to Deconvoluting the Cross-Reactivity of 2-methyl-1H-imidazo[4,5-b]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-methyl-1H-imidazo[4,5-b]pyridine core is a prominent scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" for drug discovery.[1][2][3] This versatility, however, necessitates a rigorous and early assessment of its cross-reactivity profile to ensure selectivity and mitigate potential off-target toxicities. While specific, comprehensive data on the parent this compound is sparse in public literature, extensive research on its derivatives, particularly in the realm of kinase inhibition, provides a predictive framework for its likely off-target interactions.[4][5][6]

This guide provides a comparative analysis of potential off-target liabilities associated with the imidazo[4,5-b]pyridine scaffold, supported by experimental data from published literature on its derivatives. We will explore the causal basis for these interactions and provide validated, step-by-step protocols for researchers to comprehensively profile their own this compound-based compounds.

The Imidazo[4,5-b]pyridine Scaffold: A Double-Edged Sword

The power of the imidazo[4,5-b]pyridine scaffold lies in its bioisosteric similarity to purine, enabling it to fit into the ATP-binding pockets of numerous enzymes, most notably protein kinases.[1][2] This has led to the successful development of potent inhibitors for critical oncology targets like Aurora kinases, FLT3, and Polo-like kinases (PLK).[4][5][7] However, the very feature that makes this scaffold effective—its ability to mimic purine—is also the root of its potential for cross-reactivity.

Our analysis of publicly available data on various derivatives suggests a probable, yet unconfirmed, cross-reactivity profile for the core this compound structure. This inferred profile serves as a critical starting point for any drug development program utilizing this scaffold.

Inferred Cross-Reactivity Profile Based on Derivative Studies

Analysis of substituted imidazo[4,5-b]pyridine compounds reveals common off-target families. The data strongly suggests that any compound containing this core should be proactively screened against these targets.

Primary Off-Target Concerns: Protein Kinases

The most significant and well-documented off-target interactions for this scaffold are within the kinome. Its inherent ATP-mimetic nature leads to binding across different kinase families.

  • Aurora Kinases: This family is a frequent target. While some derivatives are designed as potent Aurora inhibitors, this can be an unwanted off-target effect if another kinase is the intended target.[4][5]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR1, has been observed.[4] This can have implications for angiogenesis.

  • Glycogen Synthase Kinase 3 beta (GSK3β): This serine/threonine kinase is another common off-target, involved in numerous cellular signaling pathways.[4]

  • FMS-like Tyrosine Kinase 3 (FLT3): Many imidazo[4,5-b]pyridine derivatives show potent dual activity against Aurora kinases and FLT3, which is beneficial for treating Acute Myeloid Leukemia (AML) but represents cross-reactivity if only one target is desired.[4][5]

Secondary Off-Target Concerns

Beyond the kinome, the purine-like structure can lead to interactions with other protein classes.

  • hERG Ion Channel: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical safety liability for many small molecules, leading to potential cardiotoxicity. Several imidazo[4,5-b]pyridine derivatives have demonstrated hERG inhibitory activity, making this an essential counter-screening target.[5]

  • Dopaminergic Neurons: The related compound PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a heterocyclic amine found in cooked meat, has been shown to be selectively toxic to primary dopaminergic neurons in vitro, likely through oxidative stress.[8] This raises a potential flag for neurotoxicity that warrants investigation for novel derivatives.

Comparative Off-Target Data from Imidazo[4,5-b]pyridine Derivatives

The following table summarizes key cross-reactivity data from published studies on various analogs. This comparative view underscores the scaffold's tendency to interact with specific off-target families.

DerivativePrimary Target(s)Known Off-TargetsReported ActivityReference
Compound 28c Aurora AVEGFR1, GSK3β>80% inhibition at 1 µM[4]
Compound 21i Aurora/FLT3hERG67% inhibition at 10 µM[5]
Compound 21a Aurora/FLT3hERG94% inhibition at 10 µM[5]
Compound 20f Aurora KinaseshERGIC50 = 9.50 µM[5]
PhIP N/A (Mutagen)Dopaminergic NeuronsSelective toxicity[8]

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

To build a robust and reliable selectivity profile for your this compound compound, a multi-tiered experimental approach is essential. The following workflows represent a self-validating system, moving from broad screening to specific validation.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Functional & Safety Assessment A Test Compound (e.g., this compound) B Large-Panel Kinase Screen (e.g., Eurofins DiscoverX, Reaction Biology) A->B @ 1-10 µM C Broad Target Binding Panel (e.g., Eurofins SafetyScreen44) A->C @ 10 µM D Biochemical IC50 Determination (Enzymatic or Binding Assays) B->D Validate primary hits C->D Validate primary hits G hERG Liability Assay (Patch Clamp Electrophysiology) C->G Assess cardiac risk E Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA) D->E Confirm cellular activity F Cell-Based Functional Assays (e.g., Phosphorylation, Proliferation) E->F Assess functional impact H In Vitro Toxicology (e.g., Hepatotoxicity, Neurotoxicity) E->H Assess cellular toxicity

Caption: Tiered workflow for cross-reactivity profiling.

Protocol 1: Large-Panel Kinase Selectivity Screen

Rationale: This is the foundational experiment for any imidazo[4,5-b]pyridine compound. Given the scaffold's promiscuity within the kinome, a broad screen is the most efficient way to identify both intended and unintended kinase interactions. A competition binding assay format, like the KINOMEscan™ platform, is an excellent choice as it measures direct physical interaction between the compound and a panel of kinases.

Methodology (Competition Binding Assay Principle):

  • Immobilization: A library of DNA-tagged kinases is immobilized on a solid support (e.g., beads).

  • Competition: The test compound (your this compound derivative) is incubated with the immobilized kinases in the presence of a known, tagged reference ligand that binds to the active site.

  • Quantification: The amount of reference ligand that remains bound to each kinase is quantified (e.g., via qPCR of the DNA tag). A low signal for a particular kinase indicates that your test compound has outcompeted the reference ligand, signifying a binding interaction.

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction.

    • %Ctrl = (Signal_test_compound / Signal_DMSO_control) * 100

  • Hit Criteria: A common threshold for identifying a "hit" is a %Ctrl value below 10% or 35% at a screening concentration of 1 or 10 µM.

Experimental Choices Explained:

  • Why a binding assay over an enzymatic assay for initial screening? Binding assays are generally more robust and less prone to interference from promiscuous inhibitors or assay artifacts. They detect any compound that physically occupies the ATP pocket, which is the primary goal of this initial screen.

  • Why a high screening concentration (1-10 µM)? The goal is to cast a wide net and identify even weak interactions that could become significant at higher therapeutic doses or due to off-rate effects.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Validation

Rationale: A positive result in a biochemical screen does not guarantee target engagement in a live cell. Cellular barriers, efflux pumps, and intracellular ATP concentrations can prevent a compound from reaching its target. CETSA is a powerful, label-free method to confirm that your compound binds to its intended (and unintended) targets in a physiological context.

Methodology:

  • Cell Treatment: Treat intact cultured cells (e.g., HCT116 for oncology targets) with your test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles).

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein via centrifugation.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature. A ligand-bound protein will be stabilized against thermal denaturation, resulting in a rightward shift of the melting curve. The magnitude of this shift is dose-dependent and confirms intracellular target engagement.

G A Treat Cells with Compound or DMSO B Heat Shock (Temperature Gradient) A->B C Lyse Cells B->C D Separate Soluble & Precipitated Protein C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Plot Melting Curve (Soluble Protein vs. Temp) E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 3: hERG Liability Assessment via Automated Patch Clamp

Rationale: As hERG inhibition is a known liability for this scaffold class and a major cause of drug candidate attrition, it must be assessed early. Automated patch-clamp electrophysiology is the gold-standard method for quantifying a compound's effect on the hERG channel.

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner). Cells are captured on a microfluidic chip, and a high-resistance seal ("gigaseal") is formed between the cell membrane and the chip.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit the characteristic hERG current (I_Kr).

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of your test compound to the cells.

  • Data Acquisition: Measure the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the data to a dose-response curve to determine the IC50 value. An IC50 value below 10 µM is often considered a potential liability.

Conclusion and Forward Look

The this compound scaffold is a valuable starting point for the development of potent therapeutics. However, its inherent purine-mimetic character mandates a proactive and rigorous approach to cross-reactivity profiling. The evidence from numerous derivatives strongly suggests that researchers working with this core should prioritize comprehensive screening against the kinome and key safety targets like the hERG channel.

By employing a tiered screening cascade—moving from broad biochemical profiling to cellular target engagement and functional safety assays—drug development professionals can build a comprehensive understanding of their compound's selectivity. This self-validating system not only de-risks the candidate but also provides crucial insights into its mechanism of action and potential toxicities, ultimately paving the way for safer and more effective medicines.

References

A Comparative Benchmarking Study of the Antifungal Efficacy of 2-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a few classes of drugs, each with its own set of limitations, including toxicity, drug interactions, and a narrow spectrum of activity. This critical scenario underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. The imidazopyridine scaffold, a structural analogue of purines, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. This guide focuses on a specific derivative, 2-methyl-1H-imidazo[4,5-b]pyridine, and provides a comprehensive benchmark of its antifungal efficacy against established clinical agents.

The structural resemblance of imidazo[4,5-b]pyridines to endogenous purines suggests they may interfere with essential cellular pathways in pathogens[1]. Previous research on related imidazopyridine derivatives has demonstrated promising, albeit varied, antifungal and antibacterial activities[3][4][5]. This has prompted a more focused investigation into the potential of this compound as a lead compound for a new class of antifungal drugs. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its in vitro performance against clinically relevant fungal pathogens.

Experimental Design and Rationale

To rigorously assess the antifungal potential of this compound, a head-to-head comparison with standard-of-care antifungal drugs was designed. The experimental workflow is outlined below.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_assay Antifungal Susceptibility Testing cluster_analysis Data Analysis and Interpretation Compound Test Compound: This compound Protocol CLSI Broth Microdilution Method Compound->Protocol Comparators Comparator Drugs: - Fluconazole - Amphotericin B - Itraconazole Comparators->Protocol Strains Fungal Strains: - Candida albicans - Aspergillus fumigatus - Cryptococcus neoformans Strains->Protocol Incubation Incubation at 35°C for 24-48 hours Protocol->Incubation MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Table Comparative Data Table of MICs MIC_Determination->Data_Table Interpretation Efficacy Benchmarking Data_Table->Interpretation MoA cluster_pathway Potential Cellular Targets Compound This compound Inhibition Inhibition Compound->Inhibition DNA_RNA Nucleic Acid Synthesis Disruption Disruption of Fungal Growth and Proliferation DNA_RNA->Disruption Protein Protein Synthesis Protein->Disruption CellWall Cell Wall Integrity (e.g., Glucosamine-6-Phosphate Synthase) CellWall->Disruption Inhibition->DNA_RNA Inhibition->Protein Inhibition->CellWall

References

A Senior Application Scientist's Guide to Assessing the Novelty and Patentability of 2-Methyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[4,5-b]pyridine

The imidazo[4,5-b]pyridine core is a heterocyclic ring system of significant interest in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, earning it the designation of a "privileged scaffold".[1][2][3][4] This versatility has led to the development of imidazo[4,5-b]pyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][4][5][6][7]

Given the extensive research into this scaffold, the key challenge for scientists is to design and identify new derivatives that are not only biologically active but also novel and non-obvious enough to secure intellectual property rights. This guide outlines a systematic approach to navigating the path from a novel chemical entity to a patentable invention.

The Foundation: Understanding Chemical Patentability

Before embarking on extensive laboratory work, it is crucial to understand the three fundamental pillars of patentability as they apply to chemical compounds.[8][9][10] A failure to meet any one of these criteria will prevent a patent from being granted.

  • Novelty: The compound must be new. It cannot have been previously described or made publicly available in any form (e.g., in a journal article, a patent, or a conference presentation) before the date of the patent application.[8][9]

  • Utility: The compound must have a specific, substantial, and credible use. For therapeutic agents, this means demonstrating a tangible biological effect that suggests a potential use in treating a disease. A mere theoretical application is insufficient.[8][9]

  • Non-Obviousness: This is often the most challenging criterion. The invention must not be an obvious modification or combination of existing compounds to a person having ordinary skill in the art (a "PHOSITA").[8][10] It must represent a significant and unexpected advancement over the prior art.

cluster_0 Core Patentability Requirements Novelty Novelty (Is it new?) Utility Utility (Is it useful?) Patent Granted Patent Novelty->Patent NonObviousness Non-Obviousness (Is it an unexpected advance?) Utility->Patent NonObviousness->Patent Invention Your 2-Methyl-1H-imidazo[4,5-b]pyridine Derivative Invention->Novelty Must Satisfy All Invention->Utility Must Satisfy All Invention->NonObviousness Must Satisfy All Start Start: Novel Derivative Concept ExactSearch Exact Structure Search Start->ExactSearch SubstructureSearch Substructure & Similarity Search Start->SubstructureSearch PatentDB Patent Databases (Google Patents, USPTO) ExactSearch->PatentDB LiteratureDB Literature Databases (PubMed, SciFinder) ExactSearch->LiteratureDB SubstructureSearch->PatentDB SubstructureSearch->LiteratureDB Analysis Analyze Results: Identify Prior Art PatentDB->Analysis LiteratureDB->Analysis IsNovel Is the Compound Novel? Analysis->IsNovel Proceed Proceed to Synthesis & Biological Testing IsNovel->Proceed Yes Stop Stop or Redesign Derivative IsNovel->Stop No cluster_0 Experimental Workflow to Establish Utility Synthesis Chemical Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization PrimaryScreen Primary Screen: Antiproliferative Assay (SRB) Characterization->PrimaryScreen SecondaryScreen Secondary Screen: Kinase Inhibition Profiling PrimaryScreen->SecondaryScreen DataAnalysis Data Analysis (GI₅₀ / IC₅₀ Determination) SecondaryScreen->DataAnalysis UtilityEstablished Utility Established DataAnalysis->UtilityEstablished

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-methyl-1H-imidazo[4,5-b]pyridine is foundational to scientific advancement. This heterocyclic aromatic compound serves as a key intermediate and building block in the synthesis of potential drug candidates and new materials.[1] However, with the power of chemical innovation comes the profound responsibility of ensuring safety and environmental stewardship. Proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of rigorous scientific practice.

This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound. The procedures outlined here are synthesized from established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound and its parent compound, imidazo[4,5-b]pyridine, are classified with specific hazards that dictate our handling and disposal protocols. The primary risks are associated with irritation and acute toxicity if ingested.

Table 1: GHS Hazard Profile for Imidazo[4,5-b]pyridine Derivatives

Hazard Classification GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed. [2][3]
Skin Irritation H315 Causes skin irritation. [3]
Eye Irritation H319 Causes serious eye irritation. [3]

| Respiratory Irritation | H335 | May cause respiratory irritation. |[3] |

Causality: These classifications necessitate procedural controls to prevent accidental ingestion, skin contact, or inhalation of dust or aerosols. The "Harmful if swallowed" (H302) warning is particularly critical, as it informs our strict policies against sewering and mandates disposal methods that ensure complete destruction of the compound.[2]

Personal Protective Equipment (PPE) and Handling

Based on the risk assessment, a specific regimen of PPE is required to establish a barrier between the researcher and the chemical.

  • Eye and Face Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in conjunction with goggles when there is a risk of splashing.[5]

  • Hand Protection : Wear chemically impermeable gloves, such as butyl rubber. Nitrile gloves may not provide sufficient protection.[6] Always inspect gloves prior to use and wash hands thoroughly after handling.[3]

  • Body Protection : A fully-buttoned laboratory coat is mandatory.[6] For larger quantities or significant spill risk, consider fire/flame-resistant and impervious clothing.[4]

  • Respiratory Protection : All handling of solid this compound should be done in a certified chemical fume hood to prevent inhalation of dust.[3] If vapors or aerosols are generated, a full-face respirator may be necessary.[4]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. The immediate actions taken during a spill are critical for safety.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Secure : Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area.[5]

  • Remove Ignition Sources : Although the flash point is 109°C, it is best practice to remove all potential sources of ignition from the area.[1][5]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE : Before approaching the spill, don the full PPE regimen described in Section 2.

  • Containment : For liquid spills, use an inert absorbent material like sand, silica gel, or vermiculite to contain the spill.[3] For solid spills, carefully sweep up the material, avoiding dust formation.[4]

  • Collection : Collect the absorbed material or powder and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[2][5]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Dispose of Waste : The container with the spill cleanup materials must be disposed of as hazardous waste according to the procedures in Section 4.

Spill Response Workflow

Spill_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert Immediate Action ppe Don Full PPE alert->ppe contain Contain Spill (Inert Absorbent) ppe->contain collect Collect Waste in Labeled Container contain->collect decon Decontaminate Surface collect->decon dispose Dispose of as Hazardous Waste decon->dispose

Caption: Workflow for responding to a this compound spill.

Proper Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[2] Discharging nitrogen-containing heterocyclic compounds into the environment must be avoided.[2][3]

Disposal Decision Pathway

The following diagram outlines the decision-making process for proper waste segregation and disposal.

Disposal_Decision_Tree start Waste Generated Containing This compound q_state Is the waste pure compound, a solution, or contaminated material (e.g., gloves, absorbent)? start->q_state pure Pure Compound or Concentrated Solution q_state->pure Pure / Solution contaminated Contaminated Materials (PPE, paper towels, etc.) q_state->contaminated Contaminated Material container_pure Place in a dedicated, sealed, airtight hazardous waste container. Label clearly. pure->container_pure container_contam Place in a designated solid hazardous waste container. Label clearly. contaminated->container_contam storage Store container in a cool, dry, well-ventilated designated waste accumulation area away from incompatible materials. container_pure->storage container_contam->storage disposal Arrange for pickup by a licensed chemical waste disposal company. storage->disposal

Caption: Decision tree for the segregation and disposal of waste.

Step-by-Step Disposal Protocol:
  • Waste Identification : Any material, including the pure compound, solutions, or contaminated labware (e.g., gloves, weighing paper, absorbent pads), that has come into contact with this compound is considered hazardous waste.[7]

  • Segregation and Collection :

    • Solid Waste : Collect unadulterated this compound and contaminated solids in a dedicated, robust, and sealable hazardous waste container.[6]

    • Liquid Waste : Collect solutions containing the compound in a compatible, airtight, and sealable liquid waste container. Do not mix with incompatible waste streams.

  • Labeling : Label the waste container clearly and accurately as soon as the first item of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Storage : Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage facility.[6] Ensure it is stored away from incompatible materials such as strong oxidizers and acids.[6]

  • Final Disposal : The ultimate disposal must be conducted by a licensed and certified hazardous waste management company.[2][3] The most common and effective method for pyridine-based compounds is high-temperature incineration with flue gas scrubbing.[2][7] This process ensures the complete thermal decomposition of the molecule, preventing its release into the environment.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[8][9] It is the responsibility of the waste generator (the laboratory) to ensure all legal requirements are met.[10] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

By adhering to these rigorous protocols, we uphold our commitment to safety, scientific integrity, and environmental responsibility, ensuring that our pursuit of knowledge does not come at the cost of our well-being or the health of our planet.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.